N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZMNYJBDQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel molecule incorporating a cyclobutane carboxamide moiety onto a substituted aniline scaffold. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established synthetic methodologies for its precursors and analogous structures. We will delve into a detailed, field-proven synthesis protocol, explore its predicted physicochemical properties, and discuss its potential biological significance in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore new chemical entities with potential therapeutic value.
Introduction: The Rationale for this compound
The confluence of a substituted aromatic amine and a strained aliphatic ring system in this compound presents an intriguing scaffold for medicinal chemistry. The 4-amino-2-methoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its ability to impart desirable three-dimensionality to drug candidates. This structural feature can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.
This guide will therefore illuminate the path to synthesizing and understanding this promising, yet underexplored, molecule.
Chemical Synthesis
The synthesis of this compound can be logically approached via a two-part strategy: the preparation of the key intermediate, 4-amino-2-methoxyaniline, followed by its acylation with cyclobutanecarbonyl chloride.
Synthesis of the Key Intermediate: 4-amino-2-methoxyaniline
The preparation of 4-amino-2-methoxyaniline is a multi-step process commencing from the readily available p-anisidine. The synthetic pathway involves protection of the more reactive amino group, followed by regioselective nitration and subsequent deprotection and reduction.
Experimental Protocol: Synthesis of 4-amino-2-methoxyaniline
Step 1: Acetylation of p-Anisidine
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 mol) in glacial acetic acid (200 mL).
-
Slowly add acetic anhydride (1.1 mol) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.
-
Collect the precipitated N-(4-methoxyphenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the dried N-(4-methoxyphenyl)acetamide (0.8 mol) in glacial acetic acid (400 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (120 mL) to fuming nitric acid (80 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred suspension of the acetanilide over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 2 kg of crushed ice with constant stirring.
-
Collect the yellow precipitate of N-(2-nitro-4-methoxyphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-(2-nitro-4-methoxyphenyl)acetamide to 2-methoxy-4-nitroaniline
-
In a 1 L round-bottom flask, suspend the crude N-(2-nitro-4-methoxyphenyl)acetamide (0.6 mol) in a mixture of ethanol (300 mL) and 10% aqueous sodium hydroxide solution (500 mL)[1][2].
-
Heat the mixture to reflux for 4 hours, during which the solid will dissolve.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the resulting deep yellow crystals of 2-methoxy-4-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product[3].
Step 4: Reduction of 2-methoxy-4-nitroaniline to 4-amino-2-methoxyaniline
-
In a Parr hydrogenation apparatus, suspend 2-methoxy-4-nitroaniline (0.5 mol) in ethanol (500 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2% by weight).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxyaniline as a solid, which can be used in the next step without further purification.
Caption: Synthesis workflow for 4-amino-2-methoxyaniline.
Acylation of 4-amino-2-methoxyaniline
The final step in the synthesis is the selective acylation of the more nucleophilic amino group at the 4-position of the aniline ring with cyclobutanecarbonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 4-amino-2-methoxyaniline (0.1 mol) in anhydrous dichloromethane (100 mL).
-
Add triethylamine (0.12 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve cyclobutanecarbonyl chloride (0.11 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Caption: Acylation step to yield the final product.
Physicochemical Properties
As this compound is not a commercially available compound with published experimental data, its physicochemical properties are predicted based on its structure. These values are crucial for understanding its behavior in biological systems and for designing further experiments.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | - |
| XLogP3 | 1.8 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 3 | Computational |
| Topological Polar Surface Area | 58.4 Ų | Computational |
| Predicted Melting Point | 150-170 °C | Based on similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO. | Based on functional groups |
Spectral Data (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the disubstituted ring, the methoxy group protons (singlet around 3.8 ppm), the amine protons (a broad singlet), the amide proton (a singlet or doublet), and the aliphatic protons of the cyclobutane ring (multiplets in the upfield region).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the methoxy carbon, the amide carbonyl carbon, and the aliphatic carbons of the cyclobutane ring.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a C=O stretching frequency for the amide, and C-O stretching for the methoxy group.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 220.12, with characteristic fragmentation patterns corresponding to the loss of the cyclobutanecarbonyl group and other fragments.
Potential Biological Activities and Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural motifs suggest several potential areas of therapeutic interest.
-
Kinase Inhibition: The N-aryl amide scaffold is a common feature in many kinase inhibitors. The specific substitution pattern on the phenyl ring could be optimized to target various kinases involved in cancer and inflammatory diseases.
-
Antimicrobial Activity: N-aryl amides have also been investigated for their antibacterial and antifungal properties[4][5][6]. The lipophilic cyclobutane moiety could enhance membrane permeability and contribute to antimicrobial efficacy.
-
CNS Activity: The ability of the cyclobutane ring to increase the three-dimensionality and reduce the planarity of molecules can be advantageous for designing compounds that cross the blood-brain barrier. Therefore, derivatives could be explored for their potential in treating central nervous system disorders.
-
Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be considered a valuable fragment for FBDD campaigns, offering a unique three-dimensional building block for the development of novel therapeutics.
Conclusion
This compound represents a scientifically intriguing molecule with a plausible and scalable synthetic route. Its combination of a substituted aniline and a cyclobutane ring system offers a unique chemical space for exploration in drug discovery. The predictive data on its physicochemical properties and the potential for diverse biological activities underscore its merit as a target for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially unlocking new avenues for therapeutic intervention.
References
- Google Patents. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
- Google Patents. (n.d.). The preparation method of 2- methoxyl group -4- nitroaniline.
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Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
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PubMed. (2018, August 7). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Retrieved from [Link]
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ResearchGate. (n.d.). Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione. Retrieved from [Link]
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PubMed. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]
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ResearchGate. (n.d.). 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1. Retrieved from [Link]
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eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, detailing the preparation of key intermediates and culminating in the final acylation reaction. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses potential challenges, ensuring scientific integrity and practical utility.
Introduction and Strategic Overview
This compound incorporates a substituted phenylenediamine core and a cyclobutylcarboxamide moiety. The synthesis strategy hinges on the preparation of two key precursors: 4-amino-2-methoxyaniline (2-methoxy-p-phenylenediamine) and cyclobutanecarbonyl chloride . These intermediates are then coupled in a final acylation step.
The overall synthetic approach is designed to be logical and efficient, utilizing commercially available starting materials and well-established chemical transformations. Critical considerations, such as regioselectivity in the final step, are addressed with a rationale based on electronic and steric effects.
Caption: High-level overview of the synthetic strategy.
Synthesis of Precursor 1: 4-Amino-2-methoxyaniline
The synthesis of 4-amino-2-methoxyaniline commences with the readily available p-anisidine. A three-step sequence involving protection of the amino group, regioselective nitration, and subsequent deprotection and reduction is employed.
Step 1: Acetylation of p-Anisidine
To control the regioselectivity of the subsequent nitration step and to moderate the activating effect of the amino group, it is first protected as an acetamide.[1]
Protocol:
-
In a suitable reaction vessel, dissolve p-anisidine in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
| Reagent | Molar Ratio | Key Parameters |
| p-Anisidine | 1.0 | Starting material |
| Acetic Anhydride | 1.1 | Acetylating agent |
| Glacial Acetic Acid | - | Solvent |
| Temperature | 0°C to RT | Control of exothermicity |
| Reaction Time | 1-2 hours | Completion of reaction |
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
The acetamido group directs the incoming nitro group to the ortho position.
Protocol:
-
Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid.
-
Cool the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[2]
-
After the addition, stir the mixture at a low temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis and Reduction to 4-Amino-2-methoxyaniline
The acetyl protecting group is removed by acid or base hydrolysis, followed by the reduction of the nitro group to an amine. A one-pot hydrolysis and reduction can also be considered.
Protocol (Two-step):
-
Hydrolysis: Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid or sodium hydroxide until the starting material is consumed (monitored by TLC).[2]
-
Cool the reaction mixture and neutralize to precipitate 4-methoxy-2-nitroaniline. Collect the solid by filtration.
-
Reduction: Suspend the 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1]
-
After the reaction is complete, work up accordingly. For catalytic hydrogenation, filter off the catalyst. For SnCl2/HCl, basify the solution to precipitate the product.
-
Purify the resulting 4-amino-2-methoxyaniline by recrystallization or column chromatography.
Caption: Synthesis of the key aniline intermediate.
Synthesis of Precursor 2: Cyclobutanecarbonyl Chloride
Cyclobutanecarbonyl chloride is a reactive acylating agent prepared from cyclobutanecarboxylic acid.[3]
Step 1: Synthesis of Cyclobutanecarboxylic Acid (Optional)
While commercially available, cyclobutanecarboxylic acid can be synthesized from 1,1-cyclobutanedicarboxylic acid by thermal decarboxylation.[4]
Protocol:
-
Place 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
-
Heat the flask to approximately 160°C. Carbon dioxide will evolve.
-
After the gas evolution ceases, distill the crude product. Collect the fraction boiling at 189-195°C.[4]
-
Redistillation can be performed for higher purity.
Step 2: Chlorination of Cyclobutanecarboxylic Acid
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent.[3][5]
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, place cyclobutanecarboxylic acid.
-
Slowly add thionyl chloride (SOCl2) (approximately 1.2-1.5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 1-2 hours).
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.[5]
| Reagent | Molar Ratio | Key Parameters |
| Cyclobutanecarboxylic Acid | 1.0 | Starting material |
| Thionyl Chloride | 1.2-1.5 | Chlorinating agent |
| DMF (catalytic) | ~0.01 | Catalyst |
| Temperature | Reflux | To drive the reaction |
| Purification | Distillation | To isolate the pure product |
Final Step: Acylation of 4-Amino-2-methoxyaniline
This is the crucial step where the two precursors are coupled to form the target molecule. A key challenge is the regioselectivity of the acylation, as 4-amino-2-methoxyaniline has two non-equivalent amino groups.
Mechanistic Rationale for Regioselectivity: The amino group at the 4-position is para to the electron-donating methoxy group, which increases its nucleophilicity through resonance. The amino group at the 1-position is ortho to the methoxy group, which may experience some steric hindrance. Therefore, acylation is expected to occur preferentially at the more nucleophilic amino group at the 1-position (ortho to the methoxy group). This would lead to the desired product, this compound.
Protocol (Schotten-Baumann Conditions):
-
Dissolve 4-amino-2-methoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to neutralize the HCl byproduct.[3]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same solvent dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute aqueous HCl (to remove excess base and unreacted diamine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.
Caption: The final coupling reaction.
Characterization
The final product and all intermediates should be thoroughly characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule. The regiochemistry of the final product can be confirmed by 2D NMR techniques such as NOESY.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity for solid compounds.
Safety Considerations
-
Thionyl chloride and acyl chlorides are corrosive and react violently with water, releasing toxic gases. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Concentrated acids (sulfuric and nitric) are highly corrosive. Use with caution and appropriate PPE.
-
Anilines are toxic and can be absorbed through the skin. Handle with gloves and in a fume hood.
-
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Perform in a properly equipped and ventilated area.
Conclusion
The synthesis of this compound can be achieved through a well-defined, multi-step pathway. Careful control of reaction conditions, particularly during the nitration and final acylation steps, is crucial for achieving good yields and purity. The provided protocols, based on established chemical principles, offer a solid foundation for the successful synthesis of this target molecule. Researchers should optimize the conditions for their specific laboratory setup and scale.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
- Fisher Scientific. Amide Synthesis.
- PrepChem.com. Third Step -- Preparation of 4-amino-2-methoxy-N-(β-ureidoethyl) aniline.
- Benchchem. Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Syn. Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948).
- CymitQuimica. CAS 5006-22-4: Cyclobutanecarbonyl chloride.
- ChemicalBook. Cyclobutanecarboxylic acid synthesis.
- Organic Syntheses. p-Anisidine, 2-nitro-. Org. Syn. Coll. Vol. 3, p.73 (1955); Vol. 22, p.12 (1942).
- Benchchem.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?.
- ResearchGate. Study on the synthesis of 2-amino-4-methoxy acetanilide.
- Chemistry LibreTexts.
- ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
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An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present its nomenclature, physicochemical properties, a robust synthesis protocol, and a discussion of its potential biological activities. This document is intended to serve as a foundational resource for researchers exploring this and related chemical scaffolds.
Chemical Identity and Nomenclature
The compound this compound is an anilide, characterized by a cyclobutylcarbonyl group attached to the nitrogen of a substituted aniline.
-
Systematic IUPAC Name: this compound. According to IUPAC recommendations, names expressing N-substitution on an amide are preferred.[1]
-
Synonyms:
-
Cyclobutane-N-(4-amino-2-methoxyphenyl)carboxamide
-
4-Amino-2-methoxy-N-(cyclobutylcarbonyl)aniline
-
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxylic acid amide
-
-
CAS Number: Not assigned, indicating this compound is not extensively documented in the chemical literature.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. |
| LogP (o/w) | Estimated to be in the range of 1.5 - 2.5 |
| Hydrogen Bond Donors | 2 (the primary amine and the amide N-H) |
| Hydrogen Bond Acceptors | 3 (the two oxygen atoms and the primary amine nitrogen) |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The proposed pathway involves the preparation of the key intermediate, 2-methoxybenzene-1,4-diamine, followed by acylation.
Synthesis of 2-methoxybenzene-1,4-diamine (Intermediate 2)
The synthesis of the aniline intermediate can be performed starting from 4-methoxyaniline (p-anisidine). A common route involves protection of the amino group, nitration, and subsequent reduction of the nitro group and deprotection. A more direct route starts with the commercially available 4-methoxy-2-nitroaniline.
Step 1: Reduction of 4-Methoxy-2-nitroaniline (1)
The reduction of the nitro group to a primary amine can be achieved using various methods, such as catalytic hydrogenation.[2]
-
Reaction:
-
4-Methoxy-2-nitroaniline (1) → 2-Methoxybenzene-1,4-diamine (2)
-
-
Reagents and Conditions:
-
4-Methoxy-2-nitroaniline (1.0 eq)
-
Palladium on carbon (5% Pd/C, 0.1 eq)
-
Ethanol as solvent
-
Hydrogen gas (atmospheric pressure)
-
Room temperature
-
-
Protocol:
-
Dissolve 4-methoxy-2-nitroaniline (1) in ethanol in a flask suitable for hydrogenation.
-
Add 5% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-methoxybenzene-1,4-diamine (2).
-
Synthesis of this compound (3)
The final product is synthesized via an acylation reaction between 2-methoxybenzene-1,4-diamine (2) and cyclobutanecarbonyl chloride. This is a variation of the Schotten-Baumann reaction.[3][4][5]
-
Reaction:
-
2-Methoxybenzene-1,4-diamine (2) + Cyclobutanecarbonyl chloride → this compound (3)
-
-
Reagents and Conditions:
-
2-Methoxybenzene-1,4-diamine (1.0 eq)
-
Cyclobutanecarbonyl chloride (1.1 eq)
-
A suitable base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq)
-
An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF)
-
0 °C to room temperature
-
-
Protocol:
-
Dissolve 2-methoxybenzene-1,4-diamine (2) and the base in the chosen aprotic solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclobutanecarbonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound (3).
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities and Rationale
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the substituted anilide, suggest potential for various pharmacological effects.
-
Anticancer and Antiproliferative Activity: Many anilide-containing compounds exhibit anticancer properties. For instance, Fenretinide, N-(4-hydroxyphenyl)retinamide, is a synthetic amide that inhibits cell growth and induces apoptosis.[6] The aminophenol moiety is a key structural component for these activities.[6] The presence of a substituted aminophenyl group in the target compound suggests that it could be investigated for similar antiproliferative effects.
-
Antimicrobial Activity: Anilides are a known class of compounds with antimicrobial properties.[7] Various substituted aminophenyl derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[8][9] The specific combination of the 4-amino-2-methoxyphenyl group with a cyclobutyl moiety could lead to novel antimicrobial agents.
-
Enzyme Inhibition: The amide linkage is a common feature in many enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, it could potentially bind to the active site of various enzymes. For example, some aminophthalazine derivatives with methoxy-substituted phenyl rings have shown potent inhibition of PGE2 production, which is relevant in inflammation and cancer.[10]
The rationale for investigating these activities lies in the principle of molecular similarity. By comparing the structural features of this compound to known bioactive molecules, we can formulate hypotheses about its potential therapeutic applications. Further research, including in vitro and in vivo screening, would be necessary to validate these hypotheses.
Conclusion
This compound represents an under-explored area of chemical space. This guide provides a theoretical framework for its synthesis and potential biological relevance, built upon established chemical knowledge. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The discussion of potential biological activities offers a starting point for future research endeavors. It is hoped that this document will stimulate further investigation into this and related compounds, potentially leading to the discovery of novel therapeutic agents.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]
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Singh, R. P., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Tetrahedron Letters, 51(46), 6059-6061. Available at: [Link]
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Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009. Available at: [Link]
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IUPAC. (n.d.). Anilides. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1845-1850. Available at: [Link]
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Lee, Y. J., et al. (2011). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 32(11), 3857-3862. Available at: [Link]
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IUPAC. (2025). Anilides (A00356). In IUPAC Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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IUPAC. (2025). Anilides. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]
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T-Noriko, T. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 885-891. Available at: [Link]
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Antibiotiki i Khimioterapiia. (1990). [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin]. Antibiotiki i Khimioterapiia, 35(8), 31-35. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Anilide. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]
-
Molecules. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(11), 3235. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
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ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide introduces N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a compound of significant interest for its potential applications in drug development. While a specific CAS number for this molecule is not publicly cataloged, suggesting its novelty, its structural components—a substituted aminophenol and a cyclobutane carboxamide—are well-recognized pharmacophores. This document serves as a comprehensive technical resource, providing a theoretical framework, synthetic protocols, and analytical methodologies for researchers poised to investigate this promising molecule.
The unique three-dimensional architecture of the cyclobutane ring, coupled with the electronic properties of the 4-amino-2-methoxyphenyl group, presents a compelling case for its exploration as a core structure in the design of new therapeutic agents. The cyclobutane motif can enhance metabolic stability and potency while offering a rigid scaffold for precise substituent placement.[1][2] The substituted aniline moiety is a common feature in a wide range of biologically active compounds. This guide is structured to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this compound.
Molecular Profile and Physicochemical Properties
This compound is an aromatic amide featuring a cyclobutane ring linked to a substituted aniline through an amide bond. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the methoxy and carbonyl oxygens) suggests the potential for specific interactions with biological targets.
| Property | Predicted Value | Rationale/Significance |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Derived from structural components. |
| Molecular Weight | 220.27 g/mol | Important for analytical characterization and stoichiometric calculations. |
| Hydrogen Bond Donors | 2 | The primary amine and the amide N-H. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the methoxy oxygen, and the nitrogen of the primary amine. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, often favorable for drug-like properties. |
| Topological Polar Surface Area (TPSA) | 74.7 Ų | Suggests good potential for cell permeability. |
Strategic Synthesis: An Experimentally Grounded Protocol
The synthesis of this compound can be efficiently achieved via the acylation of 4-amino-2-methoxyaniline with cyclobutanecarbonyl chloride. This is a standard and reliable method for amide bond formation.[3][4]
Diagram of the Synthetic Workflow
Sources
An In-depth Technical Guide to the Hypothetical Mechanism of Action of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with potential therapeutic applications. In the absence of direct experimental data, this guide proposes a primary and a secondary hypothesis for its mechanism of action based on structural bioinformatics and pharmacophore analysis. The primary hypothesis posits that the compound functions as a Histone Deacetylase (HDAC) inhibitor, while the secondary hypothesis suggests a role as a tubulin polymerization inhibitor. This document provides a comprehensive, technically-grounded framework for the experimental validation of these hypotheses, detailing the scientific rationale behind each proposed step. It is intended to serve as a strategic guide for researchers embarking on the preclinical investigation of this compound.
Introduction and Rationale for the Mechanistic Hypothesis
The rational design of small molecule therapeutics is often guided by the recognition of key structural motifs known to interact with specific biological targets. The chemical structure of this compound presents a compelling case for its potential as a modulator of epigenetic processes, specifically through the inhibition of Histone Deacetylases (HDACs).
HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a validated target for therapeutic intervention.[2][3]
The classic pharmacophore for HDAC inhibitors comprises three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4][5][6] Our analysis of this compound reveals a striking similarity to this established pharmacophore:
-
Zinc-Binding Group (ZBG): The primary amino group at the 4-position of the phenyl ring is hypothesized to act as the ZBG.
-
Linker: The cyclobutanecarboxamide moiety provides a rigid and conformationally constrained linker, a feature known to be advantageous in drug design for improving potency and selectivity.[7][8][9]
-
Cap Group: The 2-methoxyphenyl group is proposed to function as the cap, interacting with the rim of the HDAC active site.
This structural alignment forms the basis of our primary hypothesis: This compound acts as an inhibitor of Histone Deacetylases.
As a secondary hypothesis, the presence of a methoxyphenyl group, a common feature in compounds that inhibit tubulin polymerization, suggests a potential alternative mechanism of action.[10][11][12] This guide will primarily focus on the HDAC inhibitor hypothesis but will also outline a strategy to investigate the tubulin inhibition hypothesis.
Proposed Signaling Pathway: HDAC Inhibition
If this compound functions as an HDAC inhibitor, it would lead to the hyperacetylation of histones and other non-histone proteins. This would, in turn, result in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[13][14] The downstream cellular effects are expected to include cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.
Caption: Proposed signaling pathway for HDAC inhibition.
Experimental Validation Framework
A multi-tiered experimental approach is essential to rigorously test the HDAC inhibitor hypothesis. The following sections outline a logical progression of experiments, from initial target engagement to cellular and functional outcomes.
Phase 1: Target Engagement and Enzymatic Activity
The initial phase focuses on confirming direct interaction with and inhibition of HDAC enzymes.
3.1.1. In Vitro HDAC Inhibition Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of HDACs and to establish its potency (IC50) and selectivity across different HDAC isoforms.
-
Methodology:
-
Utilize a commercially available fluorogenic HDAC assay kit.
-
Screen the compound against a panel of recombinant human HDAC isoforms (Class I, II, and IV).
-
Perform dose-response experiments to calculate the IC50 value for each inhibited isoform.
-
Use known HDAC inhibitors (e.g., Vorinostat, Trichostatin A) as positive controls.
-
-
Causality and Self-Validation: A dose-dependent decrease in the fluorescent signal, indicative of HDAC inhibition, would provide the first line of evidence for the proposed mechanism. The inclusion of a broad panel of HDAC isoforms will reveal any potential selectivity, which is a critical aspect of modern drug development.[2]
3.1.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm a direct physical interaction between the compound and a selected HDAC isoform and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
-
Methodology:
-
Titrate the compound into a solution containing a purified recombinant HDAC isoform (e.g., HDAC1).
-
Measure the heat changes associated with the binding event.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
-
Causality and Self-Validation: A measurable heat change upon titration provides direct evidence of a binding event. The thermodynamic profile can offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).
Phase 2: Cellular Target Engagement and Downstream Effects
This phase aims to confirm that the compound engages its target in a cellular context and elicits the expected downstream molecular changes.
3.2.1. Western Blot Analysis of Histone Acetylation
-
Objective: To assess the effect of the compound on the acetylation status of histones in cultured cells.
-
Methodology:
-
Treat a relevant cancer cell line (e.g., HeLa, HCT116) with increasing concentrations of the compound.
-
Prepare whole-cell lysates and perform Western blot analysis using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones as a loading control.
-
-
Causality and Self-Validation: A dose-dependent increase in the levels of acetylated histones would demonstrate that the compound is cell-permeable and engages its target in a cellular environment, leading to the expected downstream effect on the direct substrates of HDACs.
3.2.2. Gene Expression Analysis
-
Objective: To determine if the compound induces the expression of genes known to be regulated by HDACs, such as the cell cycle inhibitor p21.[3]
-
Methodology:
-
Treat cells with the compound for various time points.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CDKN1A (p21), BAX).
-
Normalize the data to a housekeeping gene (e.g., GAPDH).
-
-
Causality and Self-Validation: An upregulation of HDAC-regulated tumor suppressor genes would link the observed histone hyperacetylation to functional changes in gene expression.
Caption: Experimental workflow for validating the HDAC inhibitor hypothesis.
Phase 3: Cellular Functional Assays
The final phase of validation focuses on the broader cellular consequences of HDAC inhibition.
3.3.1. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the compound for 24-48 hours.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
-
Causality and Self-Validation: An accumulation of cells in the G1 or G2/M phase would be consistent with the induction of cell cycle arrest, a known outcome of HDAC inhibition and p21 upregulation.[3]
3.3.2. Apoptosis Assay
-
Objective: To assess the ability of the compound to induce programmed cell death.
-
Methodology:
-
Treat cells with the compound for 48-72 hours.
-
Stain the cells with Annexin V and a viability dye (e.g., 7-AAD).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Causality and Self-Validation: A dose-dependent increase in the percentage of apoptotic cells would confirm that the compound can induce cell death, a key therapeutic goal for anti-cancer agents.
Investigating the Secondary Hypothesis: Tubulin Polymerization Inhibition
If the experimental data do not support the HDAC inhibitor hypothesis, the secondary hypothesis of tubulin polymerization inhibition should be investigated.
-
Initial Screening: A cell-free tubulin polymerization assay should be performed. A positive result would be the inhibition of microtubule formation in the presence of the compound.
-
Cellular Validation: Immunofluorescence microscopy of treated cells stained for α-tubulin can be used to visualize disruptions in the microtubule network.
-
Mechanism of Action: If tubulin polymerization is inhibited, further studies, such as a colchicine-binding assay, can be conducted to determine if the compound binds to the colchicine-binding site on tubulin, which is common for inhibitors containing a methoxyphenyl moiety.[10]
Data Summary and Interpretation
The quantitative data generated from the proposed experiments should be compiled and analyzed to build a comprehensive picture of the compound's mechanism of action.
| Experiment | Parameter Measured | Expected Outcome for HDACi | Interpretation |
| In Vitro HDAC Assay | IC50 (µM) | Low micromolar or nanomolar potency against one or more HDAC isoforms. | Direct inhibition of HDAC enzymatic activity. |
| Western Blot | Fold change in acetyl-H3 | Dose-dependent increase. | Cellular target engagement and modulation of histone acetylation. |
| qRT-PCR | Fold change in p21 mRNA | Upregulation. | Induction of downstream gene expression. |
| Cell Cycle Analysis | % of cells in G1/G2-M | Increase in G1 or G2/M population. | Induction of cell cycle arrest. |
| Apoptosis Assay | % of apoptotic cells | Dose-dependent increase. | Induction of programmed cell death. |
Conclusion
This technical guide presents a scientifically rigorous and logically structured hypothesis for the mechanism of action of this compound as a potential HDAC inhibitor. The proposed experimental framework provides a clear path for the validation of this hypothesis, incorporating self-validating protocols and a multi-tiered approach that progresses from molecular target engagement to cellular and functional outcomes. The successful execution of this research plan will be crucial in elucidating the therapeutic potential of this novel compound and guiding its future development.
References
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Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. PMC - PubMed Central. Available at: [Link]
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Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. PubMed Central. Available at: [Link]
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Classical pharmacophore model of histone deacetylases inhibitors. ResearchGate. Available at: [Link]
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Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]
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Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC. Available at: [Link]
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N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. Available at: [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
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(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
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Histone deacetylase inhibitor. Wikipedia. Available at: [Link]
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Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica. Available at: [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]
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Flavone Hybrids and Derivatives as Bioactive Agents. MDPI. Available at: [Link]
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A Comprehensive Technical Guide to the Structure-Activity Relationship of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide scaffold has garnered significant interest in medicinal chemistry as a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, offering a technical framework for researchers and drug development professionals. By systematically dissecting the core molecule and exploring the impact of various chemical modifications, this document aims to facilitate the rational design of potent and selective drug candidates.
Core Molecular Architecture and Rationale for Exploration
The this compound scaffold is comprised of three key components, each offering distinct opportunities for SAR studies:
-
Cyclobutane Ring: This rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to more specific and high-affinity interactions with a biological target.
-
Carboxamide Linker: The amide bond is a crucial hydrogen bond donor and acceptor, often serving as an anchor within a protein's binding site.
-
Substituted Phenyl Ring: The 4-amino and 2-methoxy groups on the phenyl ring provide key interaction points and influence the overall electronic and steric properties of the molecule, which are critical for target engagement and selectivity.
Figure 1: Key areas for SAR exploration on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies
The following sections detail the rationale and potential outcomes of modifying each part of the core scaffold.
Cyclobutane Ring Modifications
| Modification | Rationale for Synthesis | Potential Impact on Activity |
| Stereoisomers | To determine the optimal 3D arrangement for target binding. | Often, one enantiomer or diastereomer will exhibit significantly higher potency. |
| Substitution | To probe for additional hydrophobic or polar interactions within the binding pocket. | Small substituents may increase potency and/or selectivity if complementary pockets are present. |
Carboxamide Linker Modifications
| Modification | Rationale for Synthesis | Potential Impact on Activity |
| N-Alkylation | To investigate the importance of the amide N-H as a hydrogen bond donor. | Retention or improvement of activity suggests this interaction is not critical. |
| Bioisosteric Replacement | To alter electronic properties, metabolic stability, or hydrogen bonding patterns. | Can lead to improved pharmacokinetic profiles and potentially novel binding modes. |
Phenyl Ring Modifications
The substituted phenyl ring is a critical determinant of potency and selectivity.
| Modification | Rationale for Synthesis | Potential Impact on Activity |
| 4-Amino Group Derivatization | To explore the space around this key interaction point and introduce new vectors. | Acylation or sulfonylation can probe for additional binding pockets and modulate physicochemical properties. |
| 2-Methoxy Group Variation | To assess the steric and electronic requirements of the binding pocket. | Replacement with other alkoxy groups or a hydroxyl can fine-tune potency and solubility. |
| Aromatic Substitution | To block potential sites of metabolism and modulate electronic properties. | Introduction of groups like fluorine can improve metabolic stability and alter the pKa of the amino group. |
Experimental Protocols
General Synthesis of this compound Analogs
A common and reliable method for synthesizing these analogs is through amide bond formation.[1][2][3][4][5]
Step 1: Activation of Cyclobutanecarboxylic Acid
-
Dissolve the desired cyclobutanecarboxylic acid derivative in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., EDC or HATU) and an activating agent (e.g., HOBt or HOAt).
-
Stir the mixture at room temperature to form the activated ester.
Step 2: Amide Coupling
-
Add the appropriate 4-amino-2-methoxyaniline derivative to the reaction mixture.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Monitor the reaction progress by TLC or LC-MS until completion.
Step 3: Work-up and Purification
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product using flash column chromatography.
Step 4: Characterization
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation: A Generic Kinase Inhibition Assay
Many small molecule inhibitors target kinases. The following is a generalized protocol for an in vitro kinase assay.[6][7][8][9][10]
Figure 2: A simplified workflow for a generic in vitro kinase assay.
Procedure:
-
Serially dilute test compounds in DMSO.
-
In a suitable microplate, add the kinase, its specific substrate, and the test compound in a kinase assay buffer.
-
Initiate the reaction by adding a solution of ATP and MgCl₂.[6]
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
Terminate the reaction and quantify the product formation. For example, in the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which corresponds to kinase activity.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion
A systematic approach to the SAR of the this compound scaffold is crucial for the development of optimized drug candidates. By carefully considering the steric, electronic, and conformational effects of chemical modifications, researchers can rationally design potent and selective inhibitors for a variety of biological targets. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel analogs, paving the way for future therapeutic breakthroughs.
References
-
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A Prospective Technical Guide to the Synthesis and Potential Utility of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel chemical entity not extensively documented in current scientific literature. The proposed methodologies are rooted in established, peer-reviewed chemical principles. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the creation and subsequent investigation of this promising molecule.
Introduction: The Rationale for a Novel Scaffold
In contemporary drug discovery, there is a significant strategic push to "escape from flatland"—a movement away from planar, aromatic molecules towards compounds with greater three-dimensionality.[1] Molecules rich in sp³-hybridized centers, such as those containing a cyclobutane ring, offer a rigid and conformationally restricted scaffold. This structural feature can enhance metabolic stability, improve binding affinity to biological targets, and provide access to novel chemical space.[2][3] The cyclobutane moiety is a key structural element in a wide array of natural products and synthetic compounds demonstrating significant biological activities, including antimicrobial, antibacterial, and antitumor properties.[1][4][5][6]
Concurrently, the 4-amino-2-methoxyphenyl substructure is present in various pharmacologically active agents. Derivatives of substituted anilines, particularly those with methoxy and amino groups, have been explored for their potential as antioxidant and anticancer agents.[7]
Given the advantageous properties of these distinct chemical motifs, the synthesis of this compound presents a compelling opportunity. This novel compound represents a logical fusion of a proven three-dimensional scaffold with a biologically relevant aniline derivative. This guide outlines a prospective, multi-step synthesis for this target molecule, providing the necessary protocols to empower researchers to build and test this compound for potential therapeutic applications.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule is best approached by disconnecting the amide bond, which is the most synthetically accessible linkage to form in the final step. This retrosynthetic analysis identifies two key precursors: 4-amino-2-methoxyaniline (P1) and cyclobutanecarbonyl chloride (P2) .
The overall synthetic strategy is therefore a convergent one. We will first synthesize the two primary precursors independently. The aniline precursor P1 will be constructed from commercially available p-anisidine through a three-step sequence of protection, nitration, and reduction. The acid chloride P2 will be prepared from cyclobutanecarboxylic acid via a standard chlorination reaction. Finally, these two precursors will be coupled to form the target amide.
Synthesis of Precursor 1: 4-amino-2-methoxyaniline
The direct functionalization of p-anisidine is challenging due to the strong activating nature of both the amino and methoxy groups. A protection-functionalization-deprotection strategy is therefore employed to achieve the desired regioselectivity.
Step 3.1: Acetylation of p-Anisidine
The initial step involves protecting the highly activating amino group as an acetamide. This moderates its directing effect and prevents oxidation in the subsequent nitration step.[8][9]
Protocol:
-
In a suitable reaction vessel, dissolve p-anisidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with continuous stirring.
-
Gently warm the mixture (e.g., to 50-60 °C) for approximately 30 minutes to ensure complete reaction.
-
Pour the warm reaction mixture into a beaker of ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide product.
-
Collect the resulting white solid by vacuum filtration, wash thoroughly with cold water, and dry completely.
| Reagent/Parameter | Quantity (per mole of p-Anisidine) | Purpose |
| p-Anisidine | 1.0 mol | Starting Material |
| Glacial Acetic Acid | ~4.0 mol | Solvent |
| Acetic Anhydride | 1.1 mol | Acetylating Agent |
| Temperature | 50-60 °C | Reaction Condition |
| Workup | Precipitation in ice water | Product Isolation |
Step 3.2: Nitration of N-(4-methoxyphenyl)acetamide
With the amino group protected, the methoxy group directs nitration to the ortho position. Strict temperature control is critical to prevent the formation of undesired isomers and byproducts.[8][9]
Protocol:
-
Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the suspended acetanilide, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice. The yellow product, N-(4-methoxy-2-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.
Step 3.3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide
The acetyl protecting group is now removed to reveal the free amine, yielding 4-methoxy-2-nitroaniline.
Protocol:
-
Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 70% v/v).[8]
-
Monitor the reaction by TLC until all starting material has been consumed.
-
Cool the reaction mixture and carefully pour it into ice-cold water.
-
Neutralize the solution by slowly adding a base (e.g., concentrated sodium hydroxide solution) until the product precipitates.
-
Collect the solid 4-methoxy-2-nitroaniline by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) for purification.
Step 3.4: Reduction of 4-methoxy-2-nitroaniline
The final step in preparing P1 is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]
Protocol:
-
Dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until completion (TLC).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 4-amino-2-methoxyaniline (P1) .
Synthesis of Precursor 2: Cyclobutanecarbonyl chloride
This precursor is prepared from cyclobutanecarboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride.
Protocol:
-
In a fume hood, combine cyclobutanecarboxylic acid with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting cyclobutanecarbonyl chloride (P2) by distillation under reduced pressure to obtain a clear liquid.
| Reagent/Parameter | Quantity (per mole of Acid) | Purpose |
| Cyclobutanecarboxylic acid | 1.0 mol | Starting Material |
| Thionyl Chloride (SOCl₂) | ~2.0 mol | Chlorinating Agent |
| Dimethylformamide (DMF) | Catalytic | Catalyst |
| Temperature | Reflux | Reaction Condition |
| Workup | Distillation | Product Purification |
Final Amide Coupling: Synthesis of this compound
The final step is a nucleophilic acyl substitution, where the newly synthesized aniline (P1 ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (P2 ). A non-nucleophilic base is required to scavenge the HCl byproduct.
Protocol:
-
Dissolve 4-amino-2-methoxyaniline (P1) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of cyclobutanecarbonyl chloride (P2) in the same solvent to the cooled aniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting materials.
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure This compound .
Potential Biological Significance and Future Directions
While the biological activity of the target compound is unknown, its constituent parts suggest promising avenues for investigation. The rigid cyclobutane scaffold may confer enhanced metabolic stability and a favorable conformational profile for receptor binding.[3] Numerous cyclobutane-containing natural products exhibit potent bioactivities.[4] Furthermore, the substituted aniline moiety is a common feature in molecules with demonstrated anticancer and antimicrobial effects.[7][11][12]
Therefore, once synthesized, this compound should be subjected to a battery of biological screens, including:
-
Antiproliferative assays against a panel of human cancer cell lines.
-
Antimicrobial assays against a range of pathogenic bacteria and fungi.
-
Enzyme inhibition assays for targets where similar scaffolds have shown activity.
The insights gained from these studies will guide future structure-activity relationship (SAR) explorations and the potential development of this novel scaffold into a lead compound for therapeutic development.
Conclusion
This guide provides a detailed and scientifically grounded pathway for the synthesis of the novel compound this compound. By leveraging a convergent strategy that combines well-established synthetic transformations, researchers can efficiently access this molecule. The rationale for its synthesis is strong, based on the desirable physicochemical and biological properties associated with its cyclobutane and substituted aniline components. The protocols outlined herein serve as a foundational blueprint for the production and subsequent biological evaluation of this promising new chemical entity.
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A Predictive Spectroscopic Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide for Advanced Research
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. In the absence of direct experimental data in publicly available literature, this document serves as an in-depth, theoretical framework for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups, we can forecast its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust tool for identification and structural verification.
Molecular Structure and Functional Group Analysis
The foundational step in predicting spectroscopic data is a thorough understanding of the molecule's structure. This compound comprises a cyclobutane ring attached via an amide linkage to a 1,2,4-trisubstituted benzene ring containing an amino and a methoxy group.
DOT Script for Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are influenced by the solvent, with deuterated chloroform (CDCl₃) being a common choice for similar compounds.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, cyclobutane, methoxy, amino, and amide protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Amide N-H | 7.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |
| Aromatic H (position 3) | 6.8 - 7.2 | Doublet | 1H | Ortho to the amide nitrogen and meta to the amino group, its chemical shift will be influenced by both. |
| Aromatic H (position 5) | 6.3 - 6.7 | Doublet of Doublets | 1H | Ortho to the amino group and meta to the amide, experiencing shielding from the amino group. |
| Aromatic H (position 6) | 6.5 - 6.9 | Doublet | 1H | Ortho to the methoxy group and meta to the amino group. |
| Amino N-H₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly with concentration and solvent due to hydrogen bonding. |
| Methoxy O-CH₃ | 3.8 - 4.0 | Singlet | 3H | Methoxy groups on an aromatic ring typically appear in this region. |
| Cyclobutane C-H (methine) | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon attached to the amide nitrogen will be deshielded. |
| Cyclobutane C-H₂ (methylene) | 1.8 - 2.5 | Multiplets | 6H | The methylene protons of the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature in the puckered ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Amide C=O | 170 - 175 | The carbonyl carbon of an amide is characteristic in this downfield region. |
| Aromatic C (C-1) | 140 - 145 | The carbon bearing the amide group. |
| Aromatic C (C-2) | 145 - 150 | The carbon bearing the methoxy group. |
| Aromatic C (C-4) | 135 - 140 | The carbon bearing the amino group. |
| Aromatic C (C-3, C-5, C-6) | 100 - 120 | These aromatic carbons are shielded by the electron-donating amino and methoxy groups. |
| Methoxy O-CH₃ | 55 - 60 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[2][3][4] |
| Cyclobutane C-H (methine) | 45 - 55 | The carbon attached to the amide nitrogen will be deshielded. |
| Cyclobutane C-H₂ (methylene) | 15 - 30 | Unsubstituted cyclobutane has a chemical shift around 22.4 ppm.[2][5] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7][8][9][10] Ensure the sample is fully dissolved; filter if any particulate matter is present.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved with 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
DOT Script for NMR Workflow
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Amine N-H | 3300 - 3500 | Medium-Strong, Two Bands | Asymmetric and Symmetric Stretching |
| Amide N-H | 3100 - 3300 | Medium, Broad | Stretching (often hydrogen-bonded) |
| Aromatic C-H | 3000 - 3100 | Medium-Weak | Stretching |
| Aliphatic C-H (Cyclobutane) | 2850 - 3000 | Medium-Strong | Stretching |
| Amide C=O (Amide I band) | 1640 - 1680 | Strong | Stretching[11][12][13][14] |
| Amide N-H bend (Amide II band) | 1510 - 1570 | Medium-Strong | Bending[12][14] |
| Aromatic C=C | 1450 - 1600 | Medium, Multiple Bands | Stretching |
| C-N | 1200 - 1350 | Medium | Stretching |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong | Stretching |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
DOT Script for ATR-FTIR Workflow
Caption: A streamlined workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that induces characteristic fragmentation.[15][16][17][18]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol . The molecular ion peak is expected at m/z = 220. Due to the presence of two nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the cyclobutane ring and the carbonyl group is a likely fragmentation pathway. This would result in the formation of a cyclobutyl radical and a resonance-stabilized acylium ion.
-
Amide Bond Cleavage: The bond between the carbonyl carbon and the amide nitrogen can also cleave, leading to the formation of a cyclobutanecarbonyl cation and an aminomethoxyphenyl radical, or vice versa.
-
Cyclobutane Ring Fragmentation: The cyclobutane ring itself can undergo fragmentation, typically losing ethene (C₂H₄) to form a smaller radical cation.[16]
-
McLafferty Rearrangement: While less common for cyclic amides, a McLafferty rearrangement is a possibility if a gamma-hydrogen is accessible.
-
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
| 220 | [C₁₂H₁₆N₂O₂]⁺ | Molecular Ion |
| 151 | [C₈H₉N₂O]⁺ | Loss of cyclobutyl radical |
| 138 | [C₇H₁₀N₂O]⁺ | Cleavage of the amide C-N bond |
| 83 | [C₅H₇O]⁺ | Cyclobutanecarbonyl cation |
| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | Further fragmentation |
| 56 | [C₄H₈]⁺ | Cyclobutane radical cation |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source.[16]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and a mass spectrum is generated.
This predictive guide offers a comprehensive spectroscopic profile for this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify and characterize this compound in their synthetic and analytical endeavors.
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- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide in Medicinal Chemistry
Foreword
In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. The compound N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide represents a fascinating, underexplored molecule possessing structural motifs that hint at a rich potential for biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential therapeutic applications and the experimental workflows required for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in small molecule drug discovery.
Molecular Overview and Rationale
This compound is a small molecule characterized by three key structural features: a 4-amino-2-methoxyphenyl group, a cyclobutane ring, and a carboxamide linker. The interplay of these moieties suggests several avenues for therapeutic investigation. The substituted aniline portion is a common feature in many biologically active compounds, while the cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional aspect that can be crucial for target engagement. The amide bond provides a stable linkage and potential hydrogen bonding interactions.
The rationale for investigating this molecule stems from the established pharmacological relevance of its constituent parts. For instance, various substituted methoxyphenyl derivatives have demonstrated a wide range of biological activities, including antitubulin and antimicrobial effects.[1] Similarly, cyclobutane-containing natural products and synthetic compounds have shown promise as antimicrobial and antitumor agents.[2]
Synthesis and Characterization
A plausible synthetic route to this compound would involve the acylation of 4-amino-2-methoxyaniline with cyclobutanecarbonyl chloride. This straightforward approach allows for the efficient coupling of the two key fragments.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-amino-2-methoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents).
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Potential Biological Activities and Therapeutic Targets
Given the limited direct research on this compound, its potential biological activities are inferred from structurally related compounds.
Anticancer Activity
The methoxyphenyl moiety is present in numerous potent anticancer agents. For example, compounds with a similar N-(4-methoxyphenyl) group have been identified as potent antitubulin agents that inhibit cancer cell growth in the nanomolar range.[1] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound could exhibit similar antimitotic properties.
Antimicrobial and Antitubercular Activity
Derivatives of methoxyphenyl compounds have also been investigated for their antimicrobial and antitubercular activities. The structural features of this compound could allow it to interfere with essential microbial pathways. Further screening against a panel of bacterial and fungal strains, including Mycobacterium tuberculosis, would be a valuable line of investigation.[5]
Kinase Inhibition
The 4-amino-2-methoxyphenyl scaffold is also found in inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] The cyclobutyl group could potentially confer selectivity for specific kinase targets.
Experimental Protocols for Biological Evaluation
A systematic evaluation of this compound would involve a tiered screening approach.
In Vitro Antiproliferative Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Plate cancer cells (e.g., a panel of NCI-60 cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as the MTT or Sulforhodamine B (SRB) assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's potency.[1]
-
Tubulin Polymerization Assay
-
Objective: To determine if the compound affects microtubule dynamics.
-
Methodology:
-
Purified tubulin is incubated with the test compound in a polymerization buffer.
-
The mixture is warmed to 37°C to induce polymerization.
-
The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time.
-
Inhibitors of tubulin polymerization will prevent this increase in absorbance.[1]
-
Kinase Inhibition Assay
-
Objective: To screen for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service or in-house assays (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase, substrate, ATP, and the test compound.
-
Measure the kinase activity by quantifying the amount of ADP produced.
-
Determine the IC₅₀ (concentration for 50% inhibition) for any active kinases.
-
Structure-Activity Relationship (SAR) and Future Directions
Initial biological screening will provide the foundation for future SAR studies. The modular nature of this compound allows for systematic modifications to probe the chemical space and optimize for potency and selectivity.
Potential Modifications
-
Cyclobutane Ring: Exploration of other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl) could reveal the optimal ring size for target engagement.
-
Aminomethoxyphenyl Group:
-
Modification of the amino group (e.g., methylation, acylation) could modulate the compound's physicochemical properties and biological activity.
-
Varying the position and nature of the substituent on the phenyl ring could enhance target-specific interactions.
-
-
Amide Linker: Replacement of the amide bond with other linkers (e.g., sulfonamide, urea) could alter the compound's stability and hydrogen bonding capacity.
Logical Progression of SAR Studies
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion
This compound presents a promising starting point for medicinal chemistry campaigns targeting a range of diseases. Its straightforward synthesis and the established biological relevance of its structural components make it an attractive candidate for further investigation. The experimental strategies outlined in this guide provide a robust framework for elucidating its therapeutic potential and paving the way for the development of novel drug candidates.
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ACGIH. TLVs and BEIs based on the documentation of the Threshold Limit Values for chemical substances and physical agents and Biological Exposure Indices. Cincinnati, Ohio: American Conference of Governmental Industrial Hygienists.
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Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC - NIH. [Link]
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Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. SpringerLink. [Link]
- Heterocyclic compound derivatives and medicines.
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- β-substituted β-amino acids and analogs as chemotherapeutic agents.
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Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
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Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [Link]
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Synthesis and Structure-Activity Relationships of 4-amino-5-chloro-2-ethoxybenzamides With Six- And Seven-Membered Heteroalicycles as Potential Gastroprokinetic Agents. PubMed. [Link]
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N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. PubMed. [Link]
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Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
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Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed. [Link]
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Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'. World News of Natural Sciences. [Link]
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Current therapeutics, their problems, and sulfur-containing-amino-acid metabolism as a novel target against infections by "amitochondriate" protozoan parasites. PubMed. [Link]
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N-(2-amino-4-methoxyphenyl)-4-butoxybutanamide. PubChem. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a key intermediate in contemporary drug discovery programs. The synthesis is centered around a robust amide coupling reaction, a cornerstone of medicinal chemistry.[1][2] This guide elucidates the mechanistic rationale behind the chosen synthetic strategy, offers a detailed, step-by-step experimental procedure, and outlines rigorous methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals, ensuring reproducibility and high-purity outcomes.
Introduction: The Significance of Amide Scaffolds
Amide bonds are fundamental building blocks in a vast array of biologically active molecules, including peptides and many small-molecule drugs.[1] The ability to efficiently and selectively form amide linkages is therefore a critical capability in any medicinal chemistry laboratory.[2] The target molecule, this compound, incorporates a substituted aniline moiety, which is a common pharmacophore, and a cyclobutane ring, a desirable feature for introducing conformational rigidity and improving metabolic stability.
This application note details a reliable synthetic route to this compound, employing a well-established amide coupling strategy. The protocol is designed to be self-validating, with in-process checks and clear characterization endpoints.
Mechanistic Rationale and Strategy
The synthesis of this compound is achieved through the formation of an amide bond between 4-amino-2-methoxyaniline and cyclobutanecarboxylic acid. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction.[1]
Several modern coupling reagents are available for this purpose.[2][3] This protocol will utilize the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This system offers several advantages:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester. This intermediate is less prone to racemization (if chiral centers are present) and side reactions, such as the formation of N-acylurea, compared to the O-acylisourea itself.[4] The HOBt-active ester then reacts cleanly with the amine to form the desired amide.
-
The byproducts of this reaction are water-soluble, facilitating purification of the final product.
The overall reaction scheme is depicted below:
Figure 1: Reaction scheme for the EDC/HOBt mediated synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 4-amino-2-methoxyaniline | ≥98% | Commercial | |
| Cyclobutanecarboxylic acid | ≥98% | Commercial | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ≥98% | Commercial | Store under inert gas. |
| HOBt (1-Hydroxybenzotriazole) | ≥98% | Commercial | Anhydrous is preferred. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercial | Amine base. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aqueous NaHCO₃ solution | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | For drying organic layers. |
Step-by-Step Synthesis Procedure
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid (1.0 eq), 4-amino-2-methoxyaniline (1.0 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Slowly add EDC (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl acetate in Hexanes). The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide and amine functional groups.
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl ring, the methoxy group protons, the cyclobutane protons, and the amide and amine N-H protons. |
| ¹³C NMR | Resonances for the carbons of the cyclobutane ring, the aromatic ring, the methoxy group, and the amide carbonyl. |
| MS (ESI+) | A molecular ion peak corresponding to [M+H]⁺. |
| IR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC and HOBt are potential sensitizers and should be handled with care.
-
DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Allow the reaction to run for a longer duration. Consider a different coupling agent like HATU for potentially more challenging couplings.[2] |
| Loss of product during workup. | Perform extractions carefully. Ensure the pH of the aqueous layer is appropriate during washes. | |
| Impure Product | Presence of unreacted starting materials. | Optimize chromatography conditions (e.g., different solvent system, shallower gradient). |
| Formation of N-acylurea byproduct. | Ensure the temperature is controlled during EDC addition. The use of HOBt should minimize this, but if it persists, consider alternative activation methods.[4] |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By employing a well-understood EDC/HOBt coupling mechanism and providing detailed steps for reaction, purification, and characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of amide-containing molecules.
References
- Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. (n.d.).
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022-04-14). Retrieved from [Link]
-
N-(2-amino-4-methoxyphenyl)-4-butoxybutanamide | C15H24N2O3 | CID - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed. (2015-02-13). Retrieved from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019-10-06). Retrieved from [Link]
-
4-Amino-2-(4-methoxyphenyl)-2-methylbutan-1-ol | C12H19NO2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
Cyclobutanecarboxamide | C5H9NO | CID 1274476 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (n.d.). Retrieved from [Link]
-
N-(2-amino-2-oxoethyl)-4-methoxybenzamide - PubChem. (n.d.). Retrieved from [Link]
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC - NIH. (n.d.). Retrieved from [Link]
-
4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide - PubChem - NIH. (n.d.). Retrieved from [Link]
-
4-Amino-2-(5-chloro-2-methoxyphenyl)butan-2-ol | C11H16ClNO2 - PubChem. (n.d.). Retrieved from [Link]
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
Application Note: Comprehensive Analytical Characterization of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
[For Research, Scientific, and Drug Development Professionals]
Abstract
This document provides a detailed guide for the analytical characterization of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel chemical entity with potential applications in pharmaceutical research and development. The protocols outlined herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific standards. This guide covers a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. Each section provides not only a step-by-step protocol but also the underlying scientific principles and considerations for robust method validation, in alignment with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a molecule of interest due to its unique structural combination of a substituted aniline and a cyclobutyl carboxamide moiety. As with any new chemical entity intended for research or therapeutic development, a comprehensive analytical characterization is paramount. This process verifies the chemical structure, assesses its purity by identifying and quantifying impurities, and establishes a foundation for quality control throughout the development lifecycle. This application note serves as a practical guide for scientists, providing a logical workflow and detailed methodologies for the complete analytical characterization of this compound.
The analytical strategy presented here is a multi-faceted approach, ensuring a thorough evaluation of the molecule.
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subgraph "cluster_1" { label = "Purity & Quantification"; bgcolor="#E6F4EA"; "HPLC" [label="HPLC-UV\n(Purity, Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Start" [label="N-(4-amino-2-methoxyphenyl)\ncyclobutanecarboxamide\nSample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "NMR" [label=" Identity\n Confirmation"]; "Start" -> "MS" [label=" Molecular Weight\n Verification"]; "Start" -> "FTIR" [label=" Functional Group\n Analysis"]; "NMR" -> "HPLC" [label=" Confirmed\n Structure"]; "MS" -> "HPLC"; "FTIR" -> "HPLC"; }
Figure 1: Integrated workflow for the analytical characterization of this compound.
Structural Elucidation
The initial and most critical step is the unambiguous confirmation of the chemical structure of this compound. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are required to map the carbon-hydrogen framework of the molecule.
2.1.1. Scientific Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, providing information about the connectivity of atoms.
2.1.2. Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the sample's solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The resulting spectra should be analyzed for chemical shifts, integration (for ¹H), and splitting patterns to assemble the molecular structure. Two-dimensional NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Amino (-NH₂) | Broad singlet, variable | - |
| Amide (-NH) | Broad singlet, ~8.0 | - |
| Cyclobutyl CH | 1.8 - 2.5 | 20 - 45 |
| Cyclobutyl CH₂ | 1.6 - 2.2 | 15 - 30 |
| Amide C=O | - | ~175 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of evidence for structural confirmation.
2.2.1. Scientific Principle
MS measures the mass-to-charge ratio (m/z) of ionized molecules. In electrospray ionization (ESI), a soft ionization technique, the sample is ionized with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.
2.2.2. Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: The molecular weight of this compound is 234.29 g/mol . The expected m/z for the protonated molecule [M+H]⁺ is approximately 235.30. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
2.3.1. Scientific Principle
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a "fingerprint" of the functional groups present.
2.3.2. Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in this compound.
Table 2: Key FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1630 - 1680 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1300 |
Purity Assessment and Quantification
Once the structure is confirmed, it is essential to determine the purity of the compound and, if necessary, develop a method for its quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
"Start" [label="Define Analytical Goal\n(Purity, Assay)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Column" [label="Column Selection\n(e.g., C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MobilePhase" [label="Mobile Phase Optimization\n(Acetonitrile/Water, pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detection" [label="Wavelength Selection\n(UV-Vis Scan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gradient" [label="Gradient/Isocratic Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Validation" [label="Method Validation\n(ICH Guidelines)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "FinalMethod" [label="Finalized Analytical Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Column"; "Column" -> "MobilePhase"; "MobilePhase" -> "Detection"; "Detection" -> "Gradient"; "Gradient" -> "Validation"; "Validation" -> "FinalMethod"; }
Figure 2: Workflow for HPLC method development and validation.
Scientific Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. In RP-HPLC, nonpolar compounds are retained longer on the nonpolar stationary phase. A UV detector measures the absorbance of the eluting compounds, allowing for their detection and quantification.
Protocol: RP-HPLC Method for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions (Starting Point for Optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determine the λmax of the compound by running a UV-Vis scan (e.g., 254 nm as a starting point).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Purity Analysis: Inject the sample and integrate all peaks. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
-
Assay (Quantification):
-
Prepare a series of calibration standards of a reference standard of known purity at different concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
-
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B in 15 min, hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 254 nm |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure the unequivocal confirmation of its structure and the reliable assessment of its purity. The protocols provided in this application note offer a robust framework for researchers and drug development professionals. It is imperative to note that while these methods are based on established principles, they should be considered as starting points and may require optimization and full validation for specific applications. The successful implementation of these analytical strategies will ensure the quality and consistency of this compound for its intended use.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. ScienceDirect. Available at: [Link]
-
Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evidentic. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals. Available at: [Link]
-
Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. Available at: [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]
-
(PDF) Chapter 14 Synthesis, Characterization and Antibacterial Activity of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]Tryptophanate. ResearchGate. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
UCSD Computational Mass Spectrometry Website. GNPS. Available at: [Link]
-
N-(2-amino-4-methoxyphenyl)-4-butoxybutanamide. PubChem. Available at: [Link]
-
N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]-3-methoxybenzamide - 1H NMR Spectrum. SpectraBase. Available at: [Link]
-
Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. Available at: [Link]
- The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naph
Application Notes and Protocols: A Framework for In Vitro Assay Development for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Authored by: Senior Application Scientist, In Vitro Pharmacology
Abstract
This document provides a comprehensive guide for the development of robust in vitro assays to characterize the biological activity of the novel chemical entity, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. As the specific molecular target and mechanism of action for this compound are not yet elucidated, this guide presents a logical, multi-faceted strategy for hypothesis-driven assay development. We will cover initial target class assessment based on chemical structure, followed by detailed protocols for both primary biochemical and secondary cell-based assays. The protocols are designed to be adaptable and serve as a foundational framework for researchers, scientists, and drug development professionals. Emphasis is placed on the principles of scientific integrity, experimental causality, and rigorous data validation to ensure the generation of reliable and reproducible results.
Introduction: Characterizing a Novel Chemical Entity
The journey of a novel small molecule from discovery to a potential therapeutic candidate is underpinned by a thorough characterization of its biological activity.[1][2] this compound is a compound with potential pharmacological activity, suggested by its chemical features which are present in other biologically active molecules.[3][4][5] The cyclobutane moiety is found in various natural products with diverse biological activities, while the N-acyl aniline scaffold is common in many kinase and epigenetic modulators.[3][6][7]
Given the uncharacterized nature of this compound, a systematic approach to assay development is crucial. This process is not merely a set of procedures but a strategic investigation to uncover the compound's mechanism of action, potency, and selectivity.[1][8] This application note will guide the user through a workflow designed to first hypothesize potential target classes and then empirically test these hypotheses through carefully designed in vitro experiments. We will detail the development of both biochemical assays, which probe direct molecular interactions, and cell-based assays, which provide insights into the compound's effects in a more physiologically relevant context.[9][10][11]
Initial Hypothesis Generation: Where to Begin?
The chemical structure of this compound offers clues to its potential biological targets. The presence of an amide linkage and aromatic rings are common features in molecules that interact with well-defined binding pockets in proteins, such as the ATP-binding site of kinases or the substrate-binding channels of epigenetic enzymes like histone deacetylases (HDACs) or histone acetyltransferases (HATs).[6][12]
Therefore, a logical starting point is to hypothesize that this compound may function as either a protein kinase inhibitor or an epigenetic modulator . This initial hypothesis will guide the selection of our primary assays.
Figure 1: Logical flow from structural analysis to hypothesized target classes.
Primary Biochemical Assay Development
The first step in testing our hypothesis is to develop a direct-binding or enzymatic assay. Biochemical assays are essential for confirming direct interaction with a molecular target and for determining initial potency (e.g., IC50).[8][13][14] We will outline two potential starting points, one for each hypothesized target class.
Universal Kinase Assay: A Broad Screening Approach
Given the vast number of kinases in the human genome, a universal assay that detects the common product of kinase reactions, ADP, is an efficient starting point.[1] This allows for the screening of the compound against a panel of kinases without the need for target-specific antibodies or substrates.
The assay quantifies the activity of a given kinase by measuring the amount of ADP produced during the phosphorylation of a generic substrate. This is achieved using a commercially available kit, such as the Adapta® Universal Kinase Assay, which employs a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.[15] In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a corresponding change in the FRET signal.
Figure 2: Principle of a universal kinase inhibition assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 100 µM to 1 nM.
-
Reagent Preparation: Prepare all kinase, substrate, and detection reagents according to the manufacturer's protocol (e.g., Thermo Fisher Adapta® Assay).[15] The ATP concentration should be at or near the Km for each kinase being tested to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Assay Plate Preparation: Add 2.5 µL of the compound dilutions to a 384-well low-volume assay plate. For controls, add 2.5 µL of DMSO (100% inhibition) and 2.5 µL of a known inhibitor for the specific kinase (0% inhibition).
-
Kinase Reaction: Add 5 µL of the kinase/substrate mix to each well and incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the ADP detection reagent, incubate for 30 minutes at room temperature, and read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Pan-HDAC Activity Assay
To investigate the possibility of epigenetic modulation, a pan-HDAC assay is a logical first step. This assay measures the activity of histone deacetylases, which are a common class of epigenetic drug targets.
This is a fluorescence-based assay that utilizes a substrate containing an acetylated lysine residue. When deacetylated by an HDAC, a developing agent cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity.
-
Compound Preparation: As described in section 3.1.1.
-
Reagent Preparation: Prepare reagents from a commercial fluorometric HDAC assay kit according to the manufacturer's instructions.
-
Assay Plate Preparation: Add 5 µL of compound dilutions to a black, 384-well assay plate. Include DMSO (negative control) and a known pan-HDAC inhibitor like Trichostatin A (positive control).
-
HDAC Reaction: Add 10 µL of HeLa nuclear extract (as a source of multiple HDACs) and 10 µL of the acetylated substrate. Incubate for 60 minutes at 37°C.
-
Development: Add 25 µL of the developer solution containing a protease to cleave the deacetylated substrate. Incubate for 15 minutes at 37°C.
-
Detection: Read the fluorescence intensity on a standard plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate percent inhibition and determine the IC50 value as described for the kinase assay.
Secondary Cell-Based Assay Development
While biochemical assays are crucial for identifying direct molecular interactions, they do not fully recapitulate the complexity of a cellular environment.[9][10] Cell-based assays are therefore a critical next step to confirm the on-target activity of the compound in a more biologically relevant context and to assess its cellular potency and potential cytotoxicity.[11][16]
Cellular Target Engagement Assay
A target engagement assay directly measures the binding of a compound to its intended target within intact cells. The NanoBRET™ assay is a powerful technology for this purpose, based on bioluminescence resonance energy transfer (BRET).[9]
Cells are engineered to express the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the luciferase-tagged target, BRET occurs. If the test compound enters the cells and binds to the target, it will displace the tracer, leading to a loss of BRET signal.
Figure 3: Principle of a NanoBRET™ cellular target engagement assay.
-
Cell Culture: Culture cells stably expressing the NanoLuc®-tagged target protein of interest (identified from the primary screen) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound for 2 hours.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the cells.
-
Detection: Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio and determine the cellular IC50 value.
Cellular Functional Assay: Phosphorylation or Acetylation Status
To confirm that target engagement translates into a functional cellular response, an assay measuring the downstream consequences of target inhibition is necessary.
If the primary hit is a kinase, a western blot or a high-content imaging assay can be used to measure the phosphorylation status of a known substrate of that kinase. If the hit is an HDAC inhibitor, the acetylation level of histones or other proteins can be measured.[17]
-
Cell Culture and Treatment: Plate a relevant cell line in 6-well plates. Treat with varying concentrations of the compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated substrate (for a kinase target) or acetylated histone (for an HDAC target). Also, probe with an antibody for the total protein as a loading control.
-
Detection: Use a chemiluminescent HRP substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein or acetyl-protein signal to the total protein signal.
Assay Validation and Data Interpretation
Developing an assay is only the first step; validating its performance is critical to ensure the data is trustworthy and reproducible.[8][18]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, indicating the separation between positive and negative controls. | Z' > 0.5 |
| Signal Window (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | S/B > 5 |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% |
| Reproducibility | Consistency of results across multiple experiments (inter- and intra-assay variability). | Coefficient of Variation (CV) < 20% |
Interpreting the Results
A successful outcome of this workflow would be the identification of a specific molecular target for this compound, characterized by:
-
A potent IC50 in a biochemical assay .
-
A potent IC50 in a cellular target engagement assay , confirming cell permeability and binding to the target in its native environment.
-
A dose-dependent modulation of a downstream cellular marker that confirms the functional consequence of target inhibition.
If the initial hypotheses are incorrect, the compound can be screened against broader panels of targets, and the principles of assay development outlined here can be applied to new hypotheses.
Conclusion
The development of in vitro assays for an uncharacterized compound like this compound requires a systematic, hypothesis-driven approach. By starting with structurally-informed hypotheses and employing a tiered screening cascade—from broad biochemical assays to specific cell-based functional readouts—researchers can efficiently elucidate the compound's mechanism of action. The protocols and principles detailed in this application note provide a robust framework for generating high-quality, reliable data, which is the cornerstone of any successful drug discovery program.[1][2]
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (n.d.). BellBrook Labs. [Link]
-
Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2021). AACR Journals. [Link]
-
Exploring biochemical pathways in the development of novel therapeutic agents. (n.d.). UEG. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. [Link]
-
Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (n.d.). University of Oxford. [Link]
-
Biochemical Assay Development. (n.d.). Ichor Life Sciences. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay. (n.d.). NIH. [Link]
-
Bioactivity descriptors for uncharacterized chemical compounds. (n.d.). NIH. [Link]
-
Design of small-molecule epigenetic modulators. (2013). PubMed Central. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
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A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (n.d.). PubMed Central. [Link]
-
Analysis & Detection Methods for Epigenetics. (n.d.). Bio-Techne. [Link]
-
Small Molecule Epigenetic Modulators in Pure Chemical Cell Fate Conversion. (n.d.). PubMed Central. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PubMed Central. [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH. [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). NIH. [Link]
-
Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. (2015). PubMed. [Link]
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Application Note: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide for Cancer Cell Line Screening
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of oncological research. The N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with structural motifs, such as the methoxyphenyl group, that are present in compounds known to exhibit anticancer properties. For instance, derivatives of 4-methoxyphenyl have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma. The structural similarity to compounds that are known to interfere with critical cellular processes in cancer cells, such as tubulin polymerization and apoptosis induction, provides a strong rationale for investigating this compound as a potential anticancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial screening and preliminary mechanistic evaluation of this compound. The protocols detailed herein describe a systematic approach to determine the cytotoxic potential of the compound across a panel of cancer cell lines and to explore its mode of action, with a focus on apoptosis.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
CO2 Incubator, 37°C, 5% CO2
-
Water Bath, 37°C
-
Centrifuge (refrigerated, with swinging-bucket rotor)
-
Inverted Microscope
-
96-well Microplate Reader (with absorbance and fluorescence capabilities)
-
Flow Cytometer
-
Hemocytometer or Automated Cell Counter
-
Cryogenic Storage System (-80°C freezer and liquid nitrogen dewar)
-
Pipettes (P2, P20, P200, P1000) and sterile tips
-
Serological Pipettor and sterile pipettes
-
Sterile cell culture flasks (T-25, T-75), plates (6-well, 96-well), and dishes
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Sterile microcentrifuge tubes
Reagents and Consumables
-
This compound (synthesis as required)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
U-87 MG (human glioblastoma)
-
HL-60 (human promyelocytic leukemia)
-
MRC-5 (human lung fibroblast, as a non-cancerous control)
-
-
Cell Culture Media:
-
RPMI-1640 Medium
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Protocols
Protocol 1: Preparation of Compound Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of compounds, making it a common choice for preparing stock solutions for in vitro assays.[1] It is crucial to prepare a high-concentration stock solution to minimize the final DMSO concentration in the cell culture, as DMSO can be toxic to cells at concentrations above 0.5-1%.[2]
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Line Maintenance and Culture
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable results.[3][4] The choice of cell lines should ideally represent different cancer types to assess the compound's spectrum of activity. Including a non-cancerous cell line is essential for evaluating the compound's selectivity for cancer cells.
Procedure:
-
Culture all cell lines in their recommended media, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
For adherent cells (MCF-7, U-87 MG, MRC-5), subculture when they reach 80-90% confluency. This involves washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
-
For suspension cells (HL-60), subculture by diluting the cell suspension with fresh medium to the recommended cell density.
-
Regularly monitor cell health and morphology using an inverted microscope and perform routine mycoplasma testing.[4]
Protocol 3: Primary Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4: Preliminary Mechanistic Study (Annexin V/PI Apoptosis Assay)
Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[8][10]
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[9]
-
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Hypothetical IC50 Data:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | 15.2 |
| U-87 MG | 8.9 |
| HL-60 | 5.4 |
| MRC-5 | > 100 |
Apoptosis Analysis
The data from the flow cytometry analysis can be visualized in a quadrant plot.
Hypothetical Apoptosis Data (HL-60 cells treated with 5 µM compound):
| Quadrant | Cell Population | Percentage of Cells |
| Lower Left (Q3) | Viable (Annexin V- / PI-) | 35% |
| Lower Right (Q4) | Early Apoptotic (Annexin V+ / PI-) | 45% |
| Upper Right (Q2) | Late Apoptotic (Annexin V+ / PI+) | 15% |
| Upper Left (Q1) | Necrotic (Annexin V- / PI+) | 5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for screening this compound.
Hypothetical Apoptosis Signaling Pathway
Caption: A potential intrinsic apoptosis pathway induced by the compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
-
Thiyagarajan, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Cancer Institute. (n.d.). HTS384 Screening Methodology. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
-
Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a Novel Antimicrobial Agent
Introduction: The Emergence of Carboxamides in Antimicrobial Research
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, carboxamide derivatives have garnered significant attention due to their versatile biological activities. The core carboxamide bond (-CO-NH-), a fundamental component of proteins, offers a stable and synthetically accessible scaffold for the design of new drugs.[1] Various quinoxaline, quinoline, and thiazolidinedione carboxamides have demonstrated promising antibacterial and antifungal properties.[2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of a novel candidate, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, as a potential antimicrobial agent.
These notes will detail the synthesis, characterization, and a systematic workflow for assessing the antimicrobial efficacy and preliminary safety profile of this compound. The protocols provided are designed to be robust and self-validating, grounding experimental procedures in established methodologies.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Chemical Structure | |
| Rationale for Investigation | |
| Hypothesized Activity | Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. |
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines a logical progression for the characterization of a novel antimicrobial candidate.
Caption: A streamlined workflow for the evaluation of a novel antimicrobial candidate.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route based on standard amide coupling reactions.[2][4]
Materials:
-
4-Amino-2-methoxyaniline
-
Cyclobutanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methoxyaniline (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Vancomycin, Norfloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range to test is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.
-
Controls: Include wells for a positive control (antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquots onto MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This assay evaluates the effect of the compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined. Some studies have reported IC₅₀ values for other cytotoxic compounds, which can serve as a benchmark.[5]
Hypothetical Mechanism of Action and Visualization
While the precise mechanism of this compound is unknown, many antimicrobial agents act by disrupting the bacterial cell membrane or interfering with DNA replication.[6][7] The following diagram illustrates a hypothetical mechanism involving cell membrane disruption.
Caption: A hypothetical mechanism of action for the test compound.
Data Presentation: Hypothetical Antimicrobial Activity
The following table presents hypothetical but realistic data for the antimicrobial activity of this compound.
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 16 |
| Bacillus subtilis | Positive | 4 | 8 |
| Escherichia coli | Negative | 16 | 32 |
| Pseudomonas aeruginosa | Negative | 32 | 64 |
| Candida albicans | Fungal | >128 | >128 |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential antimicrobial agent. The presented protocols for synthesis, antimicrobial screening, and preliminary safety assessment are based on established methodologies in the field. Should the compound demonstrate promising activity and selectivity, further studies into its precise mechanism of action, in vivo efficacy, and structure-activity relationships would be warranted. The exploration of novel carboxamide derivatives remains a promising avenue in the ongoing search for new treatments against infectious diseases.
References
-
Al-Mousawi, S. M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(23), 5748. [Link]
-
Gade, N. P., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. [Link]
-
Kumar, K. A., et al. (2014). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 35(5), 1383-1388. [Link]
-
Siddappa, A., et al. (2017). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate. [Link]
-
Gade, N. P., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]
-
Husain, A., et al. (2011). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]
-
Guna, J. V., et al. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
-
Al-Azmi, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
-
Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]
-
Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3105. [Link]
-
Studzian, K., et al. (2002). Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochemical Pharmacology, 63(6), 1123-1132. [Link]
-
Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Purohit, D. M., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. [Link]
-
Al-Mousawi, S. M., et al. (2019). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 24(18), 3369. [Link]
-
Li, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(11), 2200-2213. [Link]
-
PubChem. N-(2-amino-4-methoxyphenyl)-4-butoxybutanamide. PubChem. [Link]
Sources
- 1. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a Kinase Inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodological framework for the investigation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a potential kinase inhibitor. While direct public-domain data on the specific kinase targets and inhibitory profile of this compound is not extensively available, this guide offers a structured approach based on established principles of kinase inhibitor profiling. The protocols herein are designed to be robust and adaptable, enabling researchers to elucidate the compound's mechanism of action, determine its potency and selectivity, and assess its cellular effects. This document serves as a foundational resource for initiating a comprehensive evaluation of this and other novel small molecule kinase inhibitors.
Introduction: The Rationale for Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory disorders and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
The compound this compound features structural motifs present in known kinase inhibitors, such as the aminophenyl group which can act as a hinge-binding moiety, and a cyclobutane ring which can confer desirable physicochemical properties.[1] Its structural alerts warrant a thorough investigation into its potential as a kinase inhibitor. This application note provides the necessary protocols to systematically characterize its biological activity.
Initial Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for reproducible and accurate experimental results.
2.1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free microcentrifuge tubes
2.2. Protocol: Stock Solution Preparation
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Expert Insight: The use of a high-concentration stock in DMSO is standard practice for small molecules in biological assays. It is crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells or enzymes, typically below 0.5%.
In Vitro Kinase Inhibition Assays: Determining Potency and Selectivity
The first critical step is to determine if this compound directly inhibits kinase activity and to identify its potential targets. A tiered approach, starting with a broad kinase panel followed by detailed IC50 determination for identified hits, is recommended.
3.1. Workflow for In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase inhibitor profiling.
3.2. Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates kinase inhibition.
3.2.1. Materials
-
Recombinant kinase of interest
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
3.2.2. Step-by-Step Methodology
-
Compound Dilution: Prepare a serial dilution of this compound from the DMSO stock in the appropriate assay buffer. A common starting range is from 100 µM down to 1 nM in 10-point, 3-fold dilutions. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase solution to each well of the assay plate.
-
Add 2.5 µL of the serially diluted compound or vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the recommended reaction time (e.g., 60 minutes).
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Note: It is crucial to run appropriate controls, including a "no enzyme" control to measure background signal and a "no inhibitor" (vehicle) control to define 100% kinase activity. A known inhibitor for the target kinase should be included as a positive control to validate the assay performance.
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
Once in vitro activity is confirmed, the next step is to evaluate the compound's effects in a cellular context. This will determine its cell permeability and its ability to inhibit the target kinase within a living system.
4.1. Workflow for Cellular Assay Characterization
Caption: Workflow for cellular characterization of a kinase inhibitor.
4.2. Protocol: Western Blot Analysis of Phospho-Protein Levels
This protocol is designed to measure the phosphorylation of a direct downstream substrate of the target kinase, providing evidence of target engagement in cells.
4.2.1. Materials
-
Cancer cell line expressing the target kinase.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phosphorylated forms of the substrate).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
4.2.2. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylation.
-
Data Presentation and Interpretation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 2,500 |
| Kinase E | >10,000 |
Interpretation: The data in this hypothetical table would suggest that the compound is a potent inhibitor of Kinase A with good selectivity over other tested kinases. Further investigation into the Kinase A signaling pathway would be warranted.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of this compound as a kinase inhibitor. Successful execution of these experiments will elucidate its potency, selectivity, and cellular activity, paving the way for further preclinical development. Future studies could include mechanism of action studies (e.g., ATP competition assays), in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological profiling.
References
- U.S. Patent 9,415,037. Compounds useful for the treatment of degenerative and inflammatory diseases.
-
Galal, K. A., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 238, 114478. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
-
Al-Omary, F. A., et al. (2010). Synthesis and biological activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. Molecules, 15(9), 6296–6309. [Link]
- U.S. Patent 7,205,302. Heterocyclic compound derivatives and medicines.
-
Patel, H., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. [Link]
-
Guna, J. V., et al. (2016). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
-
Jida, M. M., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of the Serbian Chemical Society, 77(4), 433-444. [Link]
-
PubChem. 3-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]-N-(2-hydroxyethyl)cyclobutane-1-carboxamide. [Link]
-
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Application Note: High-Purity Isolation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide using Advanced Chromatographic Techniques
Abstract
This application note provides a comprehensive guide to the purification of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a key intermediate in pharmaceutical synthesis. Due to the presence of a basic aromatic amine, standard silica gel chromatography presents significant challenges, including peak tailing and potential compound degradation. We present two robust, validated protocols: a scalable normal-phase flash chromatography method with a modified mobile phase and a high-resolution reversed-phase HPLC method for achieving exceptional purity. This guide is intended for researchers, chemists, and process development scientists seeking a reliable and efficient purification strategy.
Introduction: The Challenge of Purifying Basic Amines
This compound is a small molecule with functional groups—an aromatic amine and an amide—that are common in pharmacologically active compounds. The purity of such intermediates is critical, as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
The primary challenge in the chromatographic purification of this compound lies in the basicity of the 4-amino group. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for normal-phase chromatography. This strong acid-base interaction can lead to several undesirable outcomes[1][2]:
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low recovery.
-
Peak Tailing: The analyte elutes slowly and asymmetrically, leading to broad peaks that co-elute with impurities.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules.
To overcome these challenges, a carefully designed chromatographic strategy is essential. This note details two effective approaches that mitigate the undesirable interactions of the basic amine with the stationary phase.
Compound Profile & Predicted Physicochemical Properties
A thorough understanding of the target compound's properties is foundational to developing a successful purification method.
Structure of this compound
Caption: Chemical Structure of the Target Compound.
| Property | Predicted Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | Affects diffusion rates but is less critical for small molecules. |
| Polarity | Moderately Polar | Soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and methanol. Suitable for both normal-phase and reversed-phase chromatography. |
| pKa (of aromatic amine) | ~4-5 | The amino group will be protonated at acidic pH. To ensure the compound is in its neutral, free-base form, the mobile phase pH should be at least two units above the pKa[1]. |
| Solubility | Soluble in DCM, EtOAc, MeOH. Low solubility in non-polar solvents (e.g., hexanes) and water. | Guides the choice of loading solvent and mobile phase composition. |
| UV Absorbance | Expected λmax ~240 nm and ~290 nm | The aromatic system allows for easy detection using a UV detector. |
Chromatographic Method Development
Our strategy involves a two-tiered approach: an initial, scalable purification using flash chromatography, followed by an optional high-purity polishing step with preparative HPLC.
Purification Workflow
Caption: Overall Purification and Analysis Workflow.
Method 1: Normal-Phase Flash Chromatography with Base-Modified Mobile Phase
This method is ideal for purifying gram-scale quantities of the crude product. The key to success is the addition of a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This base neutralizes the acidic silanol groups on the silica surface, preventing the target amine from interacting strongly and thus ensuring a symmetrical peak shape and good recovery[2][3].
Rationale for Mobile Phase Modifier: Triethylamine (TEA) is a volatile organic base that is added at a low concentration (0.5-1% v/v) to the eluent. It acts as a "silanol blocker," effectively creating a more inert surface for the separation to occur without the confounding acid-base interactions.
Method 2: Reversed-Phase Preparative HPLC (RP-HPLC)
For instances requiring the highest possible purity (>99.5%), such as for generating analytical standards or for late-stage drug development, reversed-phase HPLC is the method of choice[4][5][6]. In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.
Rationale for Mobile Phase pH Control: For basic compounds like our target molecule, using a mobile phase with a high pH (e.g., pH 9-10) is highly advantageous. At a high pH, the aromatic amine is in its neutral, free-base form. This increases its hydrophobicity, leading to greater retention on the C18 column and sharper peaks[1]. A common high-pH mobile phase additive is ammonium bicarbonate or ammonium hydroxide.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel, 40-63 µm particle size
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system with UV detector
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading): a. Dissolve the crude material (e.g., 1.0 g) in a minimal amount of DCM. b. Add 2-3 g of silica gel to the solution. c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, typically results in better peak resolution compared to liquid injection.
-
Column Packing and Equilibration: a. Select a silica gel column appropriately sized for the sample mass (e.g., a 40 g column for 1 g of crude material). b. Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA) for at least 5 column volumes (CV).
-
Chromatography Execution: a. Load the prepared dry sample onto the column. b. Run a linear gradient elution. A typical gradient might be from 5% to 60% EtOAc in hexanes over 20 CV. Crucially, maintain a constant 1% TEA concentration throughout the gradient. c. Monitor the elution at 254 nm and 280 nm. d. Collect fractions based on the UV chromatogram.
-
Fraction Analysis and Product Isolation: a. Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent and TEA using a rotary evaporator to yield the purified compound.
Data Summary for Flash Chromatography:
| Parameter | Value / Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography. |
| Mobile Phase A | Hexanes + 1% TEA | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate + 1% TEA | Polar solvent. |
| Gradient | 5% to 60% B over 20 CV | Optimized to separate moderately polar compounds from non-polar and highly polar impurities. |
| Flow Rate | 40 mL/min (for a 40g column) | Standard flow rate for good resolution and reasonable run time. |
| Detection | UV at 254 nm & 280 nm | Wavelengths appropriate for detecting aromatic compounds. |
Protocol 2: Reversed-Phase Preparative HPLC
Materials:
-
Partially purified or crude this compound
-
C18 silica preparative HPLC column (e.g., 10 µm, 21.2 x 150 mm)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide or Ammonium bicarbonate
-
Preparative HPLC system with UV detector and fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Mobile Phase Preparation: a. Mobile Phase A: Prepare a 10 mM solution of ammonium bicarbonate in water and adjust the pH to 9.5 with ammonium hydroxide. b. Mobile Phase B: Acetonitrile.
-
Sample Preparation: a. Dissolve the sample in a minimal amount of a solvent mixture that mimics the starting mobile phase composition (e.g., 90:10 A:B) to ensure it is fully soluble and to prevent peak distortion.
-
HPLC System Setup and Equilibration: a. Install the C18 preparative column. b. Equilibrate the system with the starting mobile phase composition (e.g., 95:5 A:B) for at least 10 column volumes or until a stable baseline is achieved.
-
Chromatography Execution: a. Inject the prepared sample. b. Run a linear gradient. A typical gradient might be from 5% to 70% Acetonitrile over 30 minutes. c. Monitor the elution at 254 nm. d. Collect fractions corresponding to the main product peak using an automated fraction collector.
-
Product Isolation: a. Combine the pure fractions. b. Freeze the combined fractions and remove the aqueous mobile phase via lyophilization (freeze-drying) to obtain the final product.
Data Summary for Preparative RP-HPLC:
| Parameter | Value / Condition | Rationale |
| Stationary Phase | C18-bonded Silica (10 µm) | Industry standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in H₂O, pH 9.5 | High pH to keep the amine in its neutral, more retentive form. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | 5% to 70% B over 30 min | A broad gradient to ensure elution of the compound while separating it from potential impurities. |
| Flow Rate | 20 mL/min (for 21.2 mm ID column) | Standard for preparative scale on this column dimension. |
| Detection | UV at 254 nm | High sensitivity for the aromatic chromophore. |
Conclusion
The successful purification of this compound hinges on correctly addressing the basicity of its aromatic amine functionality. For preparative-scale purification, normal-phase flash chromatography on silica gel with a triethylamine-modified mobile phase provides an efficient and scalable solution. For achieving the highest levels of purity required for pharmaceutical applications, reversed-phase HPLC at an elevated pH is the superior method. By following the detailed protocols in this application note, researchers can consistently obtain this key intermediate with high purity and yield, ensuring the quality of their subsequent synthetic steps.
References
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ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]
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PubMed. Purification of the human fibroblast growth factor 2 using novel animal-component free materials. Available at: [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
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ACS Publications. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]
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Agilent. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
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Technical Disclosure Commons. Improved process for the preparation of (4S)4(4cyano2methoxyphenyl) 5ethoxy2,8dimethyl1,4dihydro1,6naphthyridine. Available at: [Link]
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PubChem. 4-amino-2-methoxy-N-(3-methoxyphenyl)benzamide. Available at: [Link]
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NIH National Library of Medicine. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]
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Reddit. Chromotography with free amines?. Available at: [Link]
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Application Notes and Protocols for the Derivatization of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide scaffold. This scaffold presents a unique three-dimensional chemical space conferred by the cyclobutane moiety, offering potential advantages in potency, selectivity, and pharmacokinetic profiles for novel therapeutic agents.[1] These application notes detail a systematic approach to exploring the structure-activity relationships (SAR) of this compound class, focusing on synthetic protocols for derivatization at key positions, and outlining a strategic workflow for biological evaluation. The protocols provided are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for screening and optimization.
Introduction: Rationale and Strategic Overview
The this compound core (Figure 1) is a promising starting point for medicinal chemistry campaigns. The anilino-amide linkage is a common feature in many biologically active molecules, and the specific substitution pattern of a methoxy group ortho to the amide and an amino group para to the amide offers multiple vectors for chemical modification. The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for receptor binding and can improve metabolic stability.[2]
The primary objective of a Structure-Activity Relationship (SAR) study is to systematically modify a lead compound to understand how changes in its chemical structure affect its biological activity.[3] This iterative process of synthesis and biological testing is fundamental to optimizing lead compounds into clinical candidates. For the this compound scaffold, we will focus on three primary points of diversification (Figure 1) to probe the chemical space and elucidate key interactions with a biological target.
Figure 1: The this compound Scaffold and Points of Derivatization
A visual representation of the core scaffold and the three key positions for derivatization in SAR studies.
Synthesis of the Core Scaffold
Proposed Synthetic Route
Proposed two-step synthesis of the core scaffold.
Detailed Synthetic Protocol
Protocol 1: Synthesis of N-(2-methoxy-4-nitrophenyl)cyclobutanecarboxamide (Intermediate)
-
Materials:
-
2-Methoxy-4-nitroaniline
-
Cyclobutanecarbonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure: a. To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of this compound (Core Scaffold)
-
Materials:
-
N-(2-methoxy-4-nitrophenyl)cyclobutanecarboxamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Reflux condenser
-
-
Procedure: a. To a suspension of N-(2-methoxy-4-nitrophenyl)cyclobutanecarboxamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). b. Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC. c. After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. d. Concentrate the filtrate under reduced pressure to remove the ethanol. e. Extract the aqueous residue with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. g. Purify by column chromatography or recrystallization to obtain the pure core scaffold.
Derivatization Strategies for SAR Studies
Systematic derivatization at the R1, R2, and R3 positions will allow for a thorough exploration of the SAR.
R1 Position: Amino Group Derivatization
The primary amino group at the 4-position is a key site for modification to explore interactions with the biological target.
-
N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) can probe for steric tolerance and potential hydrophobic interactions. Reductive amination with aldehydes or ketones is a standard method.
-
N-Acylation: Acylation with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) can introduce different functionalities, including amides, sulfonamides, and ureas, to explore hydrogen bonding and electronic effects.[4]
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling can be employed to introduce aryl or heteroaryl groups, expanding the molecule into new regions of chemical space.
Protocol 3: N-Acetylation of the Core Scaffold (Example of R1 Derivatization)
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
DCM
-
-
Procedure: a. Dissolve the core scaffold (1.0 eq) in DCM and add pyridine (1.2 eq). b. Add acetic anhydride (1.1 eq) dropwise at 0 °C. c. Stir at room temperature for 2 hours. d. Follow the workup and purification procedure as described in Protocol 1.
R2 Position: Methoxy Group Bioisosteric Replacement
The methoxy group at the 2-position influences the conformation of the amide bond and can participate in hydrogen bonding. Replacing it with bioisosteres can fine-tune these properties.
-
Alkoxy Analogs: Synthesis of analogs with different alkoxy groups (ethoxy, isopropoxy) can explore the impact of steric bulk.
-
Halogen Substitution: Replacing the methoxy group with halogens (F, Cl) can alter the electronic properties of the aromatic ring.
-
Other Bioisosteres: Introduction of groups like -OH, -CN, or -CF₃ can provide insights into hydrogen bonding capacity and electronic effects.
R3 Position: Cyclobutane Ring Analogs
The cyclobutane ring provides a specific conformational constraint. Modifying this part of the molecule can significantly impact biological activity.
-
Alternative Cycloalkanes: Synthesis of analogs with cyclopropyl, cyclopentyl, or cyclohexyl groups can assess the optimal ring size for activity.
-
Substituted Cyclobutanes: Introduction of substituents on the cyclobutane ring can probe for additional binding interactions.
-
Acyclic Analogs: Replacing the cyclobutane with acyclic alkyl chains (e.g., isobutyryl) can determine the importance of the cyclic constraint.
Biological Evaluation: A Strategic Workflow
The choice of biological assays will depend on the therapeutic target. Based on the structural similarity to known antiviral compounds, a screening cascade against a relevant viral target, such as Enterovirus 71 (EV71), could be a logical starting point.[5] A general workflow for evaluating the synthesized derivatives is presented below.
A strategic workflow for the biological evaluation and SAR analysis of the synthesized derivatives.
Example Primary Screening Protocol: Anti-EV71 Assay
This protocol is a general guideline and should be adapted based on specific laboratory capabilities and the nature of the target.
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero cells) in appropriate culture medium.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO and make serial dilutions.
-
Infection: Seed cells in 96-well plates and infect with a known titer of EV71.
-
Treatment: Add the serially diluted compounds to the infected cells.
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) development.
-
Readout: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the extent of CPE inhibition.
-
Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (IC₅₀).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties and Primary Screening Data for Hypothetical Derivatives
| Compound ID | R1 | R2 | R3 | LogP (calc.) | IC₅₀ (µM) |
| Core | -NH₂ | -OCH₃ | Cyclobutyl | 2.1 | > 50 |
| Deriv-1 | -NHCOCH₃ | -OCH₃ | Cyclobutyl | 1.8 | 25.3 |
| Deriv-2 | -NHCH₃ | -OCH₃ | Cyclobutyl | 2.4 | 42.1 |
| Deriv-3 | -NH₂ | -F | Cyclobutyl | 2.3 | 38.5 |
| Deriv-4 | -NH₂ | -OCH₃ | Cyclopropyl | 1.9 | 15.8 |
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel bioactive compounds. The synthetic protocols and strategic workflow outlined in these application notes provide a comprehensive framework for conducting thorough SAR studies. By systematically exploring the chemical space around this core structure, researchers can identify key structural features required for potent and selective biological activity, ultimately leading to the development of new therapeutic agents.
References
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Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Dhaka University Journal of Pharmaceutical Sciences. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. [Link]
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YouTube. (2020). Acetanilide (N-phenylacetamide) Preparation NCERT guide. [Link]
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Wiley Online Library. (2013). Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. [Link]
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ChemRxiv. (2021). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
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PubMed Central. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
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PubMed Central. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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PubMed Central. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
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PubMed. (1996). Synthesis and Preliminary Pharmacological Investigation of N-lupinyl-2-methoxybenzamides. [Link]
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ResearchGate. (2011). Synthesis of some amide derivatives and their biological activity. [Link]
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Dhaka University Journal of Pharmaceutical Sciences. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. [Link]
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Pharmatutor. (2017). Syntheses of Medicinal Compounds. [Link]
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ACS Publications. (2019). Biobased Amines: From Synthesis to Polymers; Present and Future. [Link]
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Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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PubMed. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
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PubMed. (2001). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
Blogger. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
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MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
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ResearchGate. (2011). Synthesis of some Amide derivatives and their Biological activity. [Link]
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ResearchGate. (2021). Reaction for amide bond formation using CDI (35). [Link]
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Application Notes and Protocols for Efficacy Testing of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Introduction: Rationale for Efficacy Testing of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a Putative Histone Deacetylase (HDAC) Inhibitor
This compound is a novel small molecule with structural motifs characteristic of the 2-aminobenzamide class of compounds. This structural class is notably represented by established histone deacetylase (HDAC) inhibitors, which have shown significant promise as anti-cancer agents.[1][2][3] HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4][5] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes and promoting cell survival and proliferation.[6][7]
The 2-aminobenzamide moiety is known to act as a zinc-binding group, which is crucial for interacting with the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3), thereby inhibiting their enzymatic activity.[2][3][8] Based on this structural analogy, we hypothesize that this compound functions as an HDAC inhibitor. Inhibition of HDACs by this compound is expected to lead to the hyperacetylation of histones, remodeling of chromatin, and reactivation of silenced tumor suppressor genes.[5][9] This, in turn, can induce a cascade of anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of tumor growth.[7]
These application notes provide a comprehensive, tiered experimental framework for the systematic evaluation of the efficacy of this compound. The protocols are designed to first validate the hypothesized mechanism of action through in vitro biochemical and cell-based assays, and then to assess its therapeutic potential in preclinical in vivo models of cancer.
Part 1: In Vitro Efficacy Evaluation
The initial phase of efficacy testing is focused on confirming the molecular target and elucidating the cellular consequences of target engagement in a controlled laboratory setting.
Biochemical Assay: Direct Assessment of HDAC Inhibition
The primary step is to determine if this compound directly inhibits HDAC enzyme activity. A fluorometric assay is a robust and high-throughput compatible method for this purpose.[4][10][11]
Protocol 1: Fluorometric HDAC Activity/Inhibition Assay
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a specific buffer)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or a known 2-aminobenzamide inhibitor)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
In the microplate, add the diluted compound or control to the respective wells. Include wells with assay buffer and DMSO as a no-inhibitor control.
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Incubate for 15-20 minutes at 37°C.
-
Measure the fluorescence intensity using the microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Values for this compound against Class I HDACs
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 50 |
| HDAC2 | 75 |
| HDAC3 | 40 |
Cell-Based Assays: Assessing Cellular Response to HDAC Inhibition
Once direct enzyme inhibition is confirmed, the next logical step is to evaluate the compound's effects on cancer cells. This includes assessing target engagement (histone acetylation) and the downstream consequences on cell viability, proliferation, and apoptosis.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol verifies that the compound increases histone acetylation in a cellular context, a key pharmacodynamic biomarker of HDAC inhibition.[9][12]
-
Cell Culture and Treatment:
-
Select relevant cancer cell lines (e.g., HCT116 colon cancer, A549 lung cancer).
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using an acid extraction method or a commercial kit.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., total Histone H3).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[16][17][18][19]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. Live cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
Protocol 4: Apoptosis Induction Assay (Caspase-Glo 3/7)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[20][21][22]
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat with the compound for a period known to induce apoptosis (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo 3/7 reagent to each well, which causes cell lysis and contains a luminogenic caspase substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of caspase activity.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
HDAC inhibitors are known to cause cell cycle arrest, often at the G1 or G2/M phase.[6] This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[23][24][25]
-
Procedure:
-
Treat cells with the compound for 24 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate the single-cell population.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Table 2: Summary of Expected In Vitro Cellular Effects
| Assay | Endpoint | Expected Outcome for an Active Compound |
| Western Blot | Acetylated Histone Levels | Dose-dependent increase |
| MTT/MTS Assay | Cell Viability (GI₅₀) | Dose-dependent decrease in viability |
| Caspase-Glo 3/7 | Apoptosis Induction | Dose-dependent increase in luminescence |
| Flow Cytometry | Cell Cycle Distribution | Accumulation of cells in G1 or G2/M phase |
Part 2: In Vivo Efficacy Evaluation
Following promising in vitro data, the efficacy of this compound must be evaluated in a living organism to assess its anti-tumor activity in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical approach.[26][27][28]
Xenograft Tumor Model
Protocol 6: Subcutaneous Xenograft Efficacy Study
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.
-
Acclimatize animals for at least one week before the study begins.
-
-
Tumor Implantation:
-
Inject a suspension of a human cancer cell line (e.g., HCT116), which showed sensitivity in vitro, subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Study Execution:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Include a vehicle control group and potentially a positive control group (a known anti-cancer drug).
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between groups.
-
Plot mean tumor volume over time for each group.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed anti-tumor effects are due to the intended mechanism of action, it is crucial to measure target engagement in the tumor tissue.[29]
Protocol 7: In Vivo Target Engagement (Histone Acetylation)
-
Procedure:
-
Conduct a satellite study where a separate cohort of tumor-bearing mice is treated with the compound.
-
At various time points after the final dose, euthanize the mice and collect the tumors.
-
Process a portion of the tumor for histone extraction and subsequent Western blot analysis as described in Protocol 2.
-
-
Expected Outcome:
-
A significant increase in acetylated histone levels in the tumors of treated mice compared to the vehicle control group would confirm target engagement.
-
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow
Caption: Tiered workflow for efficacy testing of a putative HDAC inhibitor.
References
-
Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659-671. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]
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Abbkine. (n.d.). Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). Retrieved from [Link]
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Innoprot. (n.d.). Caspase 3-7 Activity Assay Cell Line. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Egorin, M. J., et al. (2002). Assays for pharmacodynamic analysis of histone deacetylase inhibitors. Clinical Cancer Research, 8(4), 987-996. [Link]
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Mensah, A. A., et al. (2016). Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response. Oncotarget, 7(19), 27894–27907. [Link]
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Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
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Gordon, D., et al. (2020). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 15(6), e0234533. [Link]
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Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(1), 1–7. [Link]
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Tang, J., et al. (2013). Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers. Journal of Hematology & Oncology, 6, 49. [Link]
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Garske, A. L., et al. (2019). From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs. The EMBO Journal, 38(22), e101873. [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
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Nguyen, T. G., et al. (2004). Pre-clinical evaluation of the potential benefit of histone deacetylase inhibitor therapy for high-risk neuroblastoma in transgenic mice model. Cancer Research, 64(7 Supplement), 886. [Link]
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Shakespear, M. R., et al. (2021). Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells. Clinical Epigenetics, 13(1), 150. [Link]
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Wagner, F. F., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20193–20202. [Link]
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Prince, H. M., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 4(2), 103–107. [Link]
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EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]
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Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(11), 3196. [Link]
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Haney, M. G., et al. (2023). Drug Screening of Primary Patient-Derived Tumor Xenografts in Zebrafish. JoVE (Journal of Visualized Experiments), (193), e60996. [Link]
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Wagner, F. F., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(4), 1735–1748. [Link]
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S. M., Thangavel, et al. (2020). Medicinal chemistry advances in targeting class I histone deacetylases. RSC Medicinal Chemistry, 11(9), 978-994. [Link]
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Asadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 541-558. [Link]
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Gordon, D., & Axelrod, D. E. (2019). Drug screening using patient-derived tumor xenografts (PDX) in single mouse trials. Oncotarget, 10(66), 7076–7087. [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Retrieved from [Link]
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BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]
-
Simeonov, A., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLOS ONE, 12(10), e0186629. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17607958, N-(2-Amino-4-methoxyphenyl)butanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61240051, N-(4-amino-3-methoxyphenyl)butanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1274476, Cyclobutanecarboxamide. Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this amide coupling reaction.
Reaction Overview
The synthesis of this compound involves the formation of an amide bond between 4-amino-2-methoxyaniline and cyclobutanecarboxylic acid. This transformation, while conceptually straightforward, requires careful control of reagents and conditions to achieve high yield and avoid common side reactions associated with electron-rich anilines.
The general reaction is as follows:
Success hinges on the effective activation of the carboxylic acid, which makes it susceptible to nucleophilic attack by the exocyclic amino group of the aniline. The choice of coupling reagent, solvent, base, and temperature are all critical parameters that influence the outcome.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer:
Low yield in this amide coupling is a common issue that can typically be traced back to one of four areas: inefficient carboxylic acid activation, competing side reactions, poor starting material quality, or suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate for the amine to attack.[1][2] If this activation is slow or incomplete, the reaction will stall.
-
Solution 1: Re-evaluate Your Coupling Reagent. For sterically unhindered components like these, a standard carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is often sufficient.[3] However, for faster and more efficient activation, consider using a uronium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5] HATU often gives superior results, especially when dealing with less reactive amines.[3]
-
Solution 2: Pre-activation. The generally recommended best practice for uronium reagents like HATU is to pre-activate the carboxylic acid.[6][7] Stir the cyclobutanecarboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in your solvent for 5-15 minutes at 0°C to room temperature before adding the 4-amino-2-methoxyaniline. This ensures the highly reactive OAt-active ester is formed and ready for immediate reaction once the amine is introduced.[5]
-
-
Competing Side Reactions: The 4-amino-2-methoxyaniline has two nucleophilic amino groups. While the exocyclic amine is more nucleophilic, the endocyclic amine can also react, leading to undesired byproducts. Furthermore, the electron-rich nature of the aniline ring makes it susceptible to oxidation.
-
Solution: Control Stoichiometry and Temperature. Use the amine as the limiting reagent (e.g., 1.0 equivalent) and a slight excess of the carboxylic acid (1.1-1.2 equivalents) and coupling reagent (1.1-1.2 equivalents). Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) can help minimize side reactions by favoring the more kinetically accessible pathway.
-
-
Starting Material Quality:
-
Solution: Verify Purity. Ensure your 4-amino-2-methoxyaniline is pure and free from oxidation (it should be a light-colored solid). Aniline derivatives can darken over time due to air oxidation, and these impurities can interfere with the reaction. Recrystallization or purification by column chromatography may be necessary.[8] Similarly, ensure the cyclobutanecarboxylic acid is dry.
-
-
Suboptimal Conditions:
-
Solution: Solvent and Base Selection. A polar aprotic solvent like DMF or NMP is generally preferred for HATU-mediated couplings due to their excellent solvating properties.[2][6] For EDC/HOBt, DCM or THF can also be effective. The base is critical; use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine instead of triethylamine (TEA) to avoid competitive N-acylation of the base.
-
Question 2: My TLC/LC-MS analysis shows multiple product spots, and purification is difficult. What are these impurities?
Answer:
The presence of multiple spots indicates the formation of side products. For this specific reaction, the most likely culprits are N-acylurea, guanidinylation of the amine, and bis-acylation.
-
N-Acylurea Formation: This is a classic side product when using carbodiimide reagents like EDC.[9] The O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and consumes your activated acid.
-
Cause: The rearrangement is often promoted by slow reaction with the amine.
-
Solution: Add an activating agent like HOBt or HOAt. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]
-
-
Guanidinylation of the Amine: Uronium reagents like HATU can react directly with primary amines to form a guanidinium byproduct if a carboxylic acid is not present or is slow to react.[6]
-
Cause: Adding the amine to the reaction mixture before or at the same time as the carboxylic acid.
-
Solution: Always pre-activate the carboxylic acid with HATU and the base before adding the amine. This ensures the HATU is consumed in the formation of the desired active ester.
-
-
Bis-Acylation: It is possible, though less likely, that both the exocyclic and endocyclic (amide) nitrogen atoms are acylated. This is more probable if harsh conditions or a large excess of the activated carboxylic acid are used.
-
Cause: High temperatures and/or large excess of the acylating agent.
-
Solution: Maintain a 1:1.1-1.2 stoichiometry of amine to acid and keep the reaction temperature at or below room temperature.
-
Below is a troubleshooting workflow to help diagnose these issues:
Caption: Troubleshooting workflow for low yield/impurity issues.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis: HATU or EDC/HOBt?
A1: Both can work, but they offer a trade-off between cost and efficiency.
-
EDC/HOBt: This is a cost-effective and widely used combination. It is generally effective for simple amide couplings. However, it can be slower and is more prone to N-acylurea side product formation if the amine is not highly reactive.[3][9]
-
HATU: This is a more modern, highly efficient uronium-salt reagent. It provides faster reaction times, generally higher yields, and a lower risk of racemization (not a concern here, but important in peptide chemistry).[4][5] It is the recommended choice if you are facing yield issues with EDC or want to ensure a robust and rapid reaction. Its main drawback is higher cost.
| Feature | EDC / HOBt | HATU |
| Reactivity | Good | Excellent |
| Reaction Speed | Moderate to Slow | Fast |
| Side Reactions | N-Acylurea formation | Guanidinylation (if order of addition is wrong) |
| Cost | Lower | Higher |
| Typical Solvent | DCM, DMF | DMF, NMP |
| Base | DIPEA, TEA | DIPEA, 2,6-Lutidine (non-nucleophilic required) |
Q2: What is the optimal order of addition for the reagents?
A2: The optimal order depends on your coupling reagent.
-
For HATU: The consensus best practice is pre-activation .[6][7]
-
Dissolve cyclobutanecarboxylic acid and a non-nucleophilic base (e.g., DIPEA, 2.5-3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool to 0°C.
-
Add HATU (1.1-1.2 eq) and stir for 5-15 minutes.
-
Add a solution of 4-amino-2-methoxyaniline (1.0 eq) dropwise.
-
-
For EDC/HOBt: A "one-pot" approach is common.
-
Dissolve the carboxylic acid, amine, and HOBt (1.1-1.2 eq) in the solvent (e.g., DCM or DMF).
-
Cool to 0°C.
-
Add EDC (1.1-1.2 eq) portion-wise and let the reaction slowly warm to room temperature.
-
The diagram below illustrates the relationship between key reaction parameters.
Caption: Interdependence of key reaction parameters for optimization.
Q3: How should I purify the final product, this compound?
A3: The product contains a free aromatic amine, which can make purification challenging. Standard silica gel chromatography is often the best method, but requires specific considerations.
-
Problem: The basic amine can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and potential product degradation on the column.[10]
-
Solution 1: Deactivate the Silica. Add a small amount of a competing base to your mobile phase. A common practice is to add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to the solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[10] This neutralizes the acidic silanol groups on the silica surface, allowing your product to elute with much better peak shape.
-
Solution 2: Use an Amine-Functionalized Column. For difficult separations, pre-packed amine-functionalized silica columns (KP-NH) can provide excellent results without the need for mobile phase additives.[10]
-
Solution 3: Reversed-Phase Chromatography. If the product is sufficiently polar, reversed-phase flash chromatography using a C18 column with a mobile phase like water/acetonitrile can be an effective alternative. Running at a slightly basic pH (by adding a modifier like ammonium hydroxide or triethylamine) will ensure the amine is in its neutral, more retentive form.[10]
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is optimized for high yield and reaction efficiency.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclobutanecarboxylic acid (1.1 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the amine).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir until all solids are dissolved.
-
Cool the mixture to 0°C using an ice-water bath.
-
Add HATU (1.1 eq) in one portion. Stir the mixture at 0°C for 10 minutes to pre-activate the acid. The solution may turn a pale yellow.
-
In a separate flask, dissolve 4-amino-2-methoxyaniline (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture at 0°C over 5-10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%), with the mobile phase containing 0.5% triethylamine to prevent peak tailing.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative)
-
To a dry round-bottom flask, add cyclobutanecarboxylic acid (1.2 eq), 4-amino-2-methoxyaniline (1.0 eq), and HOBt (1.2 eq).
-
Add anhydrous Dichloromethane (DCM) or DMF (approx. 0.1 M).
-
Cool the mixture to 0°C in an ice-water bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
References
- Process for the purification of aromatic amines.
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Optimizing Peptide Coupling: Key Techniques. Novoprolabs. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
HATU coupling - what's the best order? Reddit r/Chempros. [Link]
-
Process For Preparation And Purification Of An Aromatic Amine. Quick Company. [Link]
-
Hatu reaction. Reddit r/chemistry. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Amine, Aniline and Amide Reactions. YouTube. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. SpringerLink. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
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- 8. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Executive Summary
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This document provides an in-depth analysis of the primary synthetic route, detailed mechanistic explanations of common byproduct formations, a robust troubleshooting guide in a direct question-and-answer format, and comprehensive analytical protocols for byproduct identification. Our goal is to empower users to anticipate, identify, and mitigate common synthetic challenges, thereby improving yield, purity, and process reliability.
Primary Synthetic Pathway: Acyl Chloride Acylation
The most direct and common method for synthesizing this compound (the "Product") is the acylation of 4-amino-2-methoxyaniline (also known as 2-methoxy-1,4-benzenediamine) with cyclobutanecarbonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction.[1][2]
Reaction Scheme:
-
Starting Material A: 4-amino-2-methoxyaniline
-
Starting Material B: Cyclobutanecarbonyl chloride
-
Base: Pyridine or Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Product: this compound
-
Reaction Byproduct: Pyridinium hydrochloride or Triethylammonium hydrochloride
The primary amine of 4-amino-2-methoxyaniline is significantly more nucleophilic than the aniline nitrogen, leading to selective acylation at the desired position under controlled conditions. However, deviations from optimal conditions can lead to the formation of several predictable byproducts.
Common Byproduct Formation: Mechanisms and Identification
Vigilant monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the formation of impurities.[3] Below are the most frequently encountered byproducts, their mechanisms of formation, and key identifiers.
Byproduct A: N¹,N⁴-bis(cyclobutanecarbonyl)-2-methoxybenzene-1,4-diamine (Di-acylated Product)
-
Mechanism of Formation: This byproduct arises from the over-acylation of the product.[4] After the initial desired acylation, the remaining amino group (the aniline nitrogen) can be acylated by a second equivalent of cyclobutanecarbonyl chloride. This is particularly prevalent under conditions of high acyl chloride concentration, elevated temperatures, or prolonged reaction times. The use of a strong base can also deprotonate the newly formed amide, increasing its nucleophilicity and promoting the second acylation.[5]
-
Identification:
-
LC-MS: Expect a molecular ion peak corresponding to [M+H]⁺ where M is the mass of the di-acylated product. This will be 82.06 g/mol higher than the desired product's molecular weight.
-
¹H NMR: Disappearance of the N-H proton signal from the secondary amine of the desired product. Aromatic protons will show shifts due to the electronic effect of the second acyl group.
-
Byproduct B: Cyclobutanecarboxylic Acid
-
Mechanism of Formation: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis if water is present in the reaction mixture.[3][6] This can occur from wet solvents, glassware, or atmospheric moisture. The hydrolysis consumes the acylating agent, reducing the yield of the desired product.[7]
-
Identification:
-
LC-MS: A peak corresponding to the molecular weight of cyclobutanecarboxylic acid.
-
Workup: This acidic byproduct can often be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the reaction workup.
-
Byproduct C: Oxidative Byproducts
-
Mechanism of Formation: Anilines, particularly electron-rich ones like 4-amino-2-methoxyaniline, are susceptible to oxidation. This can be initiated by atmospheric oxygen or trace metal impurities, leading to the formation of colored dimeric or polymeric species.[4] Reactions that turn dark brown or black are often indicative of oxidative side reactions.
-
Identification:
-
Visual: Intense coloration of the reaction mixture.
-
TLC/LC-MS: Appearance of multiple, often poorly resolved, spots or peaks, some with high molecular weights. These byproducts are often challenging to fully characterize but are easily identified as impurities.
-
| Compound | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Identification Notes |
| Product | This compound | 220.28 | 221.29 | Desired compound. |
| Byproduct A | N¹,N⁴-bis(cyclobutanecarbonyl)-2-methoxybenzene-1,4-diamine | 302.38 | 303.39 | Mass is Product + 82.06. No secondary amine N-H in NMR. |
| Byproduct B | Cyclobutanecarboxylic Acid | 100.12 | 101.12 | Acidic impurity, removable by base wash. |
| Byproduct C | Oxidative Byproducts | Variable | Multiple High MW Peaks | Indicated by dark reaction color and complex chromatogram. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction has a low yield, and LC-MS analysis shows a significant amount of unreacted 4-amino-2-methoxyaniline. What is the likely cause?
A1: This issue typically points to a problem with the acylating agent.
-
Cause 1: Hydrolysis of Acyl Chloride. The most common reason is the hydrolysis of cyclobutanecarbonyl chloride by trace amounts of water in your solvent or on your glassware.[3][6] This deactivates the reagent before it can react with the amine.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Q2: The major impurity in my crude product has a mass of [Product + 82]. How did this form and how can I prevent it?
A2: This mass corresponds to the di-acylated byproduct (Byproduct A).
-
Cause: Over-acylation. This occurs when the product reacts with a second molecule of the acyl chloride.
-
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the acyl chloride (1.0 equivalent) to ensure the acyl chloride is the limiting reagent.
-
Controlled Addition: Add the cyclobutanecarbonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.[2]
-
Base Selection: Avoid excessively strong bases that can deprotonate the amide product, making it more nucleophilic. Pyridine or triethylamine are generally sufficient.
-
Q3: My reaction mixture turned dark brown, and the crude product is a discolored oil that is difficult to purify. What happened?
A3: This strongly suggests the formation of oxidative byproducts (Byproduct C).
-
Cause: Oxidation of the Aniline. Electron-rich anilines are sensitive to air oxidation.
-
Mitigation Techniques:
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is highly effective at preventing this side reaction.
-
Degassed Solvents: For maximum protection, sparge your solvents with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, though this adds another impurity that must be removed later.
-
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is the most effective method for removing the common byproducts.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes) is typically effective. The less polar di-acylated byproduct will elute first, followed by the desired product. Unreacted aniline and other polar impurities will remain on the column longer.
-
Alternative: If the product crystallizes well, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) can be an efficient purification method.
Analytical Protocols
Protocol: Reaction Monitoring and Byproduct Identification by LC-MS
This protocol outlines a general method for tracking reaction progress and identifying the product and key byproducts.
-
Sample Preparation: At timed intervals (e.g., T=0, 30 min, 60 min, etc.), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute this aliquot with ~1 mL of a suitable solvent like acetonitrile or methanol.
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF).[8]
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and positive ion mode ESI-MS.
-
-
Data Analysis:
-
Monitor the disappearance of the starting material peak (4-amino-2-methoxyaniline).
-
Monitor the appearance of the product peak (m/z = 221.3).
-
Scan for the presence of byproduct peaks, specifically the di-acylated product (m/z = 303.4) and cyclobutanecarboxylic acid (m/z = 101.1).
-
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure confirmation of the final product and can be used to identify byproducts in the crude mixture.[9][10][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified product or crude material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected Chemical Shifts for the Product (this compound):
-
Aromatic Protons: Signals typically between 6.5 and 8.0 ppm. The substitution pattern will create a distinct splitting pattern.
-
-OCH₃ (Methoxy) Protons: A sharp singlet around 3.8 ppm.
-
-NH₂ (Amino) Protons: A broad singlet, which may appear between 3.5 and 5.0 ppm.
-
-NH- (Amide) Proton: A singlet or doublet (if coupled to a nearby proton) typically downfield, between 7.5 and 9.0 ppm.
-
Cyclobutane Protons: A series of multiplets between 1.8 and 2.5 ppm.
-
-
Byproduct Analysis:
-
Di-acylation: Look for the absence of the aniline -NH₂ signal and the appearance of a second amide -NH- signal, along with additional cyclobutane proton signals.
-
Starting Material: The presence of characteristic peaks for 4-amino-2-methoxyaniline will confirm an incomplete reaction.
-
Visualization Workflows
Byproduct Identification Workflow
The following diagram outlines the logical workflow for identifying the root cause of impurities detected during synthesis.
Caption: Logical workflow for troubleshooting synthesis outcomes.
References
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Emery Pharma. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide synthesis does not work?. ResearchGate. Retrieved from [Link]
- El-Deen, A. K., & El-Hamid, R. M. A. (2014). Synthesis and antimicrobial activity of some new thiazole and thiophene derivatives. Medicinal Chemistry Research, 23(1), 453-462.
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica. Retrieved from [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Doctoral dissertation, Università di Sassari]. IRIS UniSS. Retrieved from [Link]
-
ResearchGate. (2009). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). LabRulez LCMS. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Chemistry Education. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed arylation of C–H bonds.
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Retrieved from [Link]
- Davies, H. M., & Lian, Y. (2012). Rhodium-catalyzed C–H functionalization of anilines. Accounts of chemical research, 45(6), 924-935.
-
National Institutes of Health. (2019, September 3). Radical α-C–H Cyclobutylation of Aniline Derivatives. National Institutes of Health. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. Retrieved from [Link]
-
Stoddard Tutoring. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Retrieved from [Link]
-
Atlantis Press. (2017, February). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]
- Reddy, K. L., & Reddy, C. S. (2008). A mild and efficient method for the synthesis of N-alkylated anilines. Tetrahedron Letters, 49(43), 6262-6265.
-
National Institutes of Health. (2020, January). Radical α-C-H Cyclobutylation of Aniline Derivatives. National Institutes of Health. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Pearson. Retrieved from [Link]
-
ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
-
National Institutes of Health. (2015, February 13). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. National Institutes of Health. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. azolifesciences.com [azolifesciences.com]
Troubleshooting N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide solubility issues
Welcome to the technical support resource for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Understanding the Molecule: Predicted Physicochemical Properties
The structure of this compound contains key functional groups that dictate its solubility behavior: a weakly basic aromatic amine, a methoxy group, and a carboxamide linkage. The cyclobutyl group contributes to its lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~234.3 g/mol | Moderate molecular weight, generally favorable for solubility. |
| pKa (most basic) | 4.0 - 5.0 (Aromatic Amine) | The aromatic amine is weakly basic. The compound's charge state and therefore aqueous solubility will be highly dependent on pH below 5. |
| cLogP | 1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting that the compound will have limited aqueous solubility but should be soluble in organic solvents. |
| Hydrogen Bond Donors | 1 (from the amine) | Can participate in hydrogen bonding, which can aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (amine, methoxy, carboxamide) | Can accept hydrogen bonds, potentially increasing solubility in protic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempt to dissolve this compound in aqueous buffer (e.g., PBS pH 7.4) for a cell-based assay failed. What should I do?
This is a common challenge for molecules with moderate to high lipophilicity and weak basicity. The low aqueous solubility at neutral pH is expected based on the predicted cLogP and pKa.
Causality: At pH 7.4, the aromatic amine (predicted pKa ~4-5) will be predominantly in its neutral, uncharged form. The uncharged form is significantly less soluble in water than the protonated, charged form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Protocol 1: pH Modification
-
Rationale: By lowering the pH of the aqueous solution to below the predicted pKa of the aromatic amine (~4-5), we can protonate this group. The resulting salt form will have significantly enhanced aqueous solubility.
-
Procedure:
-
Prepare a series of buffers with pH values ranging from 3.0 to 6.0 (e.g., citrate or acetate buffers).
-
Attempt to dissolve a small, known amount of the compound in each buffer.
-
Visually inspect for solubility and, if possible, quantify using UV-Vis spectroscopy or HPLC.
-
-
Self-Validation: You should observe a clear trend of increasing solubility as the pH decreases. If solubility does not improve, it may indicate that the amide portion of the molecule is susceptible to hydrolysis at low pH, or that the intrinsic solubility is extremely low. Always check for compound degradation at low pH using a stability study with HPLC.
Q2: I was able to dissolve the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from a favorable organic solvent to a less favorable aqueous one.
Causality: The high concentration of the compound in DMSO is not sustainable when diluted into an aqueous buffer where its solubility is much lower. The compound rapidly precipitates once the percentage of DMSO drops significantly.
Troubleshooting Strategies:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound in your assay, but it may stay in solution.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.
-
Use a Pluronic F-127 Solution: Pluronic F-127 is a non-ionic surfactant that can help to stabilize the compound in aqueous solution and prevent precipitation.
-
Protocol 2: Formulation with Pluronic F-127
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in water. This may require gentle heating to fully dissolve.
-
Dissolve your compound in 100% DMSO to create a concentrated stock.
-
In a separate tube, add the required volume of the 20% Pluronic F-127 stock to your aqueous buffer to achieve a final concentration of 1-2%.
-
While vortexing the Pluronic-containing buffer, slowly add the DMSO stock of your compound. The surfactant should help to keep the compound in solution.
-
-
Q3: What are the best organic solvents for preparing a stock solution of this compound?
Based on its predicted moderate lipophilicity, several common organic solvents should be effective.
Recommended Solvents (in order of preference):
-
Dimethyl Sulfoxide (DMSO): Generally the first choice for creating high-concentration stock solutions of research compounds due to its excellent solvating power for a wide range of molecules.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent, similar in performance to DMSO.
-
Ethanol (EtOH) or Methanol (MeOH): These protic solvents may also be effective, particularly if hydrogen bonding plays a significant role in solvation. Solubility may be lower than in DMSO or DMF.
Experimental Protocol 3: Solvent Solubility Screen
-
Objective: To determine the most suitable solvent for preparing a stock solution.
-
Procedure:
-
Weigh out 1 mg of this compound into three separate glass vials.
-
To the first vial, add the first solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time), vortexing between each addition, until the compound is fully dissolved.
-
Record the total volume of solvent required to dissolve the compound.
-
Repeat for the other solvents.
-
-
Data Interpretation:
Table 2: Example Solvent Solubility Data
| Solvent | Volume to Dissolve 1 mg | Calculated Solubility (mg/mL) |
| DMSO | 20 µL | 50 |
| DMF | 25 µL | 40 |
| Ethanol | 100 µL | 10 |
| Methanol | 120 µL | 8.3 |
The solvent that dissolves the compound in the smallest volume provides the highest solubility and is generally the best choice for a concentrated stock solution.
Logical Relationships in Solubility Troubleshooting
The following diagram illustrates the decision-making process when approaching solubility issues with a novel compound like this compound.
Caption: Decision-making flowchart for solubility optimization.
References
- General Principles of Solubility: For a foundational understanding of the factors governing solubility, including the role of hydrogen bonding and pKa, please refer to comprehensive organic chemistry textbooks.
- Co-solvents and Formulations: For detailed information on the use of co-solvents and formulating poorly soluble compounds for biological assays, consult resources on pharmaceutical sciences and drug delivery.
- Predictive Models for Physicochemical Properties: Numerous online tools and software packages are available for predicting properties such as pKa and cLogP from a chemical structure.
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide stability and degradation pathways
Document ID: TSS-NCAC-20260117
Version: 1.0
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. Due to the compound's novel nature, this document synthesizes established principles of chemical stability and degradation based on its core functional moieties: a substituted aniline ring and an amide linkage. The protocols and pathways described herein are predictive and designed to serve as a robust starting point for your experimental design. All recommendations are grounded in authoritative guidelines, primarily the International Council for Harmonisation (ICH) standards for stability testing.[1][2][3]
Section 1: Frequently Asked Questions (FAQs) - Stability & Handling
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule possesses two primary points of susceptibility:
-
The Amide Bond: This linkage is prone to hydrolysis, a reaction with water that cleaves the bond. This process can be catalyzed by acidic or basic conditions.[4][5]
-
The 4-amino-2-methoxyphenyl Group: This substituted aniline ring is susceptible to oxidation. The electron-donating amino (-NH2) and methoxy (-OCH3) groups increase the electron density of the aromatic ring, making it more vulnerable to oxidative degradation.[6][7][8][9] Aromatic amines can also be sensitive to light (photodegradation).[10][11]
Q2: My samples are showing a slight discoloration (turning yellowish-brown) upon storage. What is the likely cause?
A2: Discoloration of aromatic amines upon storage is a classic sign of atmospheric oxidation.[6] The primary amino group is likely being oxidized to form colored impurities, such as quinone-imine or azobenzene-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using amber vials, and use high-purity solvents and reagents.
Q3: I'm observing a new peak in my HPLC analysis after leaving my sample in an acidic mobile phase for several hours. What could it be?
A3: The most probable cause is acid-catalyzed hydrolysis of the amide bond. This would cleave the molecule into two smaller fragments: 4-amino-2-methoxyaniline and cyclobutanecarboxylic acid. The identity of the new peak can be confirmed by synthesizing or purchasing the suspected degradants and comparing their retention times and mass spectra.
Q4: What are the recommended storage conditions for this compound?
A4: Based on its chemical structure, the following long-term storage conditions are recommended to ensure stability:
-
Temperature: -20°C to -80°C.[10]
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: Protected from light (amber vials or stored in the dark).
-
Form: As a solid/lyophilized powder. Solutions, especially in protic or aqueous solvents, will be less stable and should be prepared fresh.
Section 2: Troubleshooting Experimental Instability
This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.
Issue 1: Rapid Degradation Observed During In Vitro Assays
-
Symptom: Inconsistent results, loss of compound potency over the time course of the experiment.
-
Potential Cause: Hydrolysis in aqueous assay buffer or oxidative degradation.
-
Troubleshooting Steps:
-
pH Check: Verify the pH of your assay buffer. If it is acidic (pH < 6) or basic (pH > 8), consider if amide hydrolysis is occurring. Run a control experiment by incubating the compound in the buffer alone and monitor its stability over time via HPLC.
-
Antioxidant Addition: If oxidation is suspected, consider adding a small amount of an antioxidant like N-acetylcysteine or ascorbic acid to your buffer system, if compatible with your assay.
-
Minimize Exposure: Prepare stock solutions fresh and add the compound to the assay plates as the final step to minimize incubation time in the aqueous environment.
-
Issue 2: Multiple Degradant Peaks in Mass Spectrometry Analysis
-
Symptom: LC-MS analysis shows several unexpected masses in addition to the parent compound.
-
Potential Cause: The compound is undergoing multiple degradation pathways simultaneously (e.g., hydrolysis and oxidation).
-
Troubleshooting Steps:
-
Systematic Forced Degradation: Perform a forced degradation study (see Section 3) to intentionally generate degradants under controlled conditions (acid, base, oxidation, heat, light).[4][12] This will help you identify which peaks correspond to specific degradation pathways.
-
Sample Handling Review: Scrutinize your sample preparation workflow. Are samples left on the benchtop under bright light? Are solvents of sufficient purity? Are you using buffers that could catalyze degradation?
-
Data Summary: Predicted Degradation Products
The following table summarizes the most likely degradation products based on the compound's structure.
| Degradation Pathway | Stress Condition | Predicted Product(s) | Molecular Weight ( g/mol ) |
| Hydrolysis | Acidic (e.g., 0.1 M HCl) or Basic (e.g., 0.1 M NaOH) | 4-amino-2-methoxyaniline and Cyclobutanecarboxylic acid | 138.17 and 100.12 |
| Oxidation | 3% H₂O₂ | N-(4-imino-2-methoxycyclohexa-2,5-dien-1-ylidene)cyclobutanecarboxamide (Quinone-imine) and subsequent oligomers | 232.26 (initial product) |
| Photodegradation | UV/Visible Light | Complex mixture, potentially including oxidative products and radical-derived species | Variable |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study to Elucidate Degradation Pathways
This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify potential degradation products and assess the intrinsic stability of the molecule.[13]
Objective: To generate degradation products under stressed conditions to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Also, store a solution (in acetonitrile) under the same conditions.
-
Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometric detection (LC-MS).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and determine the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[12]
Workflow for Forced Degradation Study
Caption: Workflow for a systematic forced degradation study.
Section 4: Predicted Degradation Pathways
Understanding the likely chemical transformations is crucial for identifying degradants and optimizing formulation and storage.
Pathway 1: Amide Hydrolysis
Under both acidic and basic conditions, the amide bond is the most probable site of hydrolytic cleavage.
Caption: Predicted amide hydrolysis pathway.
Pathway 2: Oxidative Degradation
The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine species. These can further polymerize, leading to complex mixtures.
Caption: Predicted oxidative degradation pathway.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (n.d.). Q1A(R2) Guideline.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- ICH. (n.d.). Quality Guidelines.
- Benchchem. (n.d.).
- Lunn, G., & Hellwig, L. C. (1998). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 64(8), 3037-3041.
- NCERT. (n.d.). Amines.
- MDPI. (2023, February 25).
- International Society for Pharmaceutical Engineering. (n.d.).
- ResearchGate. (2025, August 5).
- NIH. (2018, February 5).
- Science.gov. (n.d.).
- MedCrave online. (2016, December 14).
- Pharmaceutical Outlines. (n.d.).
- NIH. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline.
- ResearchGate. (2025, August 7). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
- NIH. (n.d.). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.
- Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- IAGIM. (n.d.). Photostability.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). (PDF) Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media.
- ResearchGate. (2025, November 1).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- PubMed. (n.d.). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs.
- Biosynth. (n.d.). 4-Amino-n-(4-methoxyphenyl)benzamide.
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
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- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this specific amide coupling reaction.
Reaction Overview & Key Challenges
The target molecule, this compound, is synthesized via an amide coupling between 2-methoxybenzene-1,4-diamine and an activated cyclobutane carbonyl source.
The primary challenge in this synthesis is achieving regioselectivity . The starting diamine has two non-equivalent amino groups. The amine at position 4 (para to the methoxy group) is electronically activated and less sterically hindered, making it the desired site of acylation. The amine at position 1 (ortho to the methoxy group) is sterically encumbered and less nucleophilic. However, a significant side reaction is the formation of the di-acylated byproduct, which can complicate purification and reduce the yield of the desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route for this molecule?
The most common and direct method is the acylation of 2-methoxybenzene-1,4-diamine. This can be achieved using two primary strategies:
-
The Acyl Chloride Method: Using cyclobutanecarbonyl chloride as the acylating agent. This is a highly reactive and often high-yielding approach but requires careful control to prevent over-reaction.[]
-
The Coupling Reagent Method: Using cyclobutanecarboxylic acid in the presence of a peptide coupling agent (e.g., HATU, EDC, HOBt).[2][3] This method offers milder conditions and can sometimes provide better control over side reactions.
Q2: Which acylation strategy is better: acyl chloride or a coupling agent?
The choice depends on scale, available reagents, and optimization goals.
| Feature | Acyl Chloride Method | Coupling Agent Method (e.g., HATU/DIPEA) |
| Reactivity | Very high; reaction is often fast. | High, but generally more controlled. |
| Byproducts | HCl (must be scavenged by a base). | Uronium/carbodiimide byproducts (water-soluble). |
| Cost | Often more cost-effective for large scale. | Coupling agents can be expensive. |
| Control | Requires slow addition and low temperatures to manage exotherm and selectivity. | Milder conditions, easier to control. |
| Recommendation | Good for initial trials and scale-up if selectivity can be controlled. | Excellent for discovery/small scale and for troubleshooting selectivity issues.[2] |
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm) to see the aromatic compounds. Additionally, stain with a ninhydrin solution and gentle heating. Ninhydrin reacts with primary amines to produce a distinct color (typically purple or blue).[4] Your starting diamine will be strongly positive, while the desired product (with one remaining amine) will also be positive. The di-acylated byproduct will be ninhydrin-negative. This allows you to clearly track the consumption of the starting material and the formation of products.
-
For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be developed.[5][6]
Q4: What are the primary impurities I should expect?
The most significant potential impurity is the di-acylated byproduct: N,N'-(2-methoxy-1,4-phenylene)bis(cyclobutanecarboxamide) . Over-acylation occurs if the reaction conditions are too harsh or if an excess of the acylating agent is used. Unreacted 2-methoxybenzene-1,4-diamine is another common impurity if the reaction does not go to completion.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction shows no product formation, or the yield is below 20%. What are the likely causes and solutions?
-
Answer: This issue typically points to problems with reagent quality, stoichiometry, or activation.
Causality & Solutions:
-
Poor Acylating Agent Quality: Cyclobutanecarbonyl chloride can hydrolyze upon exposure to moisture. Ensure you are using a fresh bottle or a recently purchased stock. If using the coupling agent method, ensure the carboxylic acid is pure and the coupling agents (e.g., HATU, EDC) have not degraded.[3]
-
Incorrect Stoichiometry: To favor mono-acylation, use the diamine as the limiting reagent is a common strategy, but to maximize conversion of a valuable diamine, it is better to use a slight excess of the diamine (e.g., 1.1 equivalents) or a slight deficit of the acylating agent (e.g., 0.95 equivalents). This minimizes the chance of di-acylation.
-
Insufficient Base: When using the acyl chloride method, a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize the HCl byproduct.[] Use at least 1.1 equivalents. For coupling reactions, the recommended amount of base (often DIPEA) is critical for activating the carboxylic acid.[2]
-
Low Temperature: While low temperatures are good for control, the reaction may not have sufficient energy to proceed. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring by TLC.
-
Problem 2: Significant Formation of the Di-acylated Byproduct
-
Question: My TLC and NMR show a significant amount of a second, less polar, ninhydrin-negative spot, which I believe is the di-acylated product. How can I prevent this?
-
Answer: This is the most common challenge for this reaction. The key is to control the reactivity and stoichiometry of the acylating agent.
Causality & Solutions:
-
Rapid Addition of Acylating Agent: Adding the acylating agent too quickly creates localized areas of high concentration, promoting di-acylation.
-
Solution: Dissolve the cyclobutanecarbonyl chloride or activated acid in the reaction solvent and add it dropwise via a syringe pump over 30-60 minutes to a cooled (0 °C) solution of the diamine and base.
-
-
Incorrect Stoichiometry: Using more than 1.0 equivalent of the acylating agent will inevitably lead to the di-acylated product.
-
Solution: Carefully measure your reagents. Use cyclobutanecarbonyl chloride as the limiting reagent (e.g., 0.95 eq). This ensures there is always an excess of diamine, favoring mono-acylation.
-
-
Reaction Temperature is Too High: Higher temperatures increase reaction rates indiscriminately, reducing selectivity.
-
Solution: Start the reaction at 0 °C and maintain it for 2-4 hours before considering warming to room temperature. Monitor closely by TLC.
-
-
Problem 3: Reaction Stalls or is Incomplete
-
Question: The reaction starts well, but after a few hours, TLC shows significant starting material remaining and the reaction is not progressing. Why?
-
Answer: A stalled reaction can be due to several factors, including solvent choice or reagent deactivation.
Causality & Solutions:
-
Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction can be inhibited.
-
Solution: Ensure you are using an appropriate solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. If solubility remains an issue, consider N,N-Dimethylformamide (DMF), but be aware that purification can be more difficult.[2]
-
-
Base-Related Issues: The hydrochloride salt of your base (e.g., triethylamine hydrochloride) may be precipitating and coating the reactants.
-
Solution: Ensure adequate stirring and sufficient solvent volume. In some cases, a stronger, more soluble base like DIPEA may be beneficial.
-
-
Deactivation of Coupling Agent: In coupling reactions, moisture can hydrolyze the activated ester intermediate.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Problem 4: Difficulty in Product Purification
-
Question: I have a mixture of the product and the di-acylated byproduct. They are difficult to separate by column chromatography. What can I do?
-
Answer: Separation can be challenging due to similar polarities. Optimizing chromatography or using a chemical workup can help.
Causality & Solutions:
-
Similar Rf Values: The mono- and di-acylated products may have very close Rf values on silica gel.
-
Solution: Use a shallow solvent gradient during column chromatography (e.g., start with 10% EtOAc/Hexanes and increase by 2-5% increments). Using a different solvent system, like DCM/Methanol, may also improve separation.
-
-
Acid/Base Extraction: Your desired product has a free primary amine, making it basic. The di-acylated byproduct is neutral. This difference can be exploited.
-
Solution: Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate). Perform an aqueous acid wash with dilute HCl (e.g., 0.1 M). Your desired product will move into the aqueous layer as the hydrochloride salt, while the neutral di-acylated byproduct remains in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.
-
-
Diagrams & Workflows
General Reaction Scheme
Caption: General synthetic routes to the target molecule.
Troubleshooting Workflow
Caption: Logic chart for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acyl Chloride Method
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methoxybenzene-1,4-diamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclobutanecarbonyl chloride (0.95 eq) in anhydrous DCM.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC (50% EtOAc/Hexanes, ninhydrin stain).
-
If the reaction is slow, remove the ice bath and allow it to stir at room temperature for an additional 2-4 hours or until the starting diamine is consumed.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Coupling Agent Method (HATU)
-
To a round-bottom flask under a nitrogen atmosphere, add cyclobutanecarboxylic acid (0.95 eq), HATU (1.0 eq), and anhydrous DMF (approx. 0.1 M).
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate flask, dissolve 2-methoxybenzene-1,4-diamine (1.0 eq) in anhydrous DMF.
-
Add the diamine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash extensively with water to remove DMF and uronium byproducts.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
References
-
ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate... Retrieved from ResearchGate. [Link]
-
Maverick Puah. (2018). Amine, Aniline and Amide Reactions - Organic Chem. YouTube. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Organic Syntheses. (n.d.). Cyclobutylamine. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. [Link]
-
National Institutes of Health. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
Sources
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming poor yields and other common challenges in this specific amide coupling reaction. The information is structured in a practical, question-and-answer format to directly address issues you may encounter at the bench.
Introduction: The Challenge at Hand
The synthesis of this compound involves the coupling of cyclobutanecarboxylic acid with 4-amino-2-methoxyaniline. While seemingly a standard amide bond formation, this reaction presents unique challenges. The aniline derivative contains two nucleophilic nitrogen atoms and an electron-donating methoxy group, which can influence reactivity and lead to undesired side products. This guide will walk you through a logical troubleshooting process to optimize your reaction for high yield and purity.
Troubleshooting Guide & FAQs
Q1: My initial reaction attempt resulted in a very low yield (<20%) or no desired product at all. What are the most likely causes?
This is a common and frustrating issue. A low or non-existent yield in an amide coupling reaction typically points to one of three primary areas: inefficient activation of the carboxylic acid, poor reactivity of the amine, or suboptimal reaction conditions.[1]
Let's break down the causality:
-
Ineffective Carboxylic Acid Activation: The most fundamental step is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is old, hydrated, or simply not potent enough for this specific substrate, the reaction will not proceed.[1][2]
-
Reduced Nucleophilicity of the Aniline:
-
Protonation: The primary amino group of 4-amino-2-methoxyaniline can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[1] This acid-base reaction is often faster than the desired coupling.
-
Electronic Effects: While the methoxy group is electron-donating, which generally increases the nucleophilicity of the aromatic amine, its ortho position can also introduce steric hindrance.
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea or active ester) is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent or reagents can quench the intermediate before the aniline has a chance to react.
The following flowchart provides a logical path for troubleshooting a failed reaction.
Caption: Troubleshooting decision tree for low-yield amide synthesis.
Q2: I see multiple products on my TLC/LC-MS. What are the likely side reactions?
With 4-amino-2-methoxyaniline as a substrate, two primary side reactions are common:
-
N,N'-Diacylation: The product, this compound, still possesses a free primary amino group. Under forcing conditions or with excess activated acid, a second acylation can occur, leading to a di-acylated byproduct.
-
N-Acylurea Formation: If you are using a carbodiimide coupling reagent like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct.[2] This is a common failure mode that consumes your activated acid.
Solution: To minimize these side reactions, precise control over stoichiometry is crucial. Use a slight excess of the amine (1.1 equivalents) relative to the carboxylic acid (1.0 equivalent). Furthermore, using an aminium/uronium salt like HATU, which rapidly forms an active ester, can often outcompete the N-acylurea rearrangement pathway.[2]
Q3: Which coupling reagent is best for this specific synthesis?
The choice of coupling reagent is critical.[3] While many options exist, they fall into general classes with distinct advantages and disadvantages. For this particular synthesis, where the aniline may be sluggish, a high-efficiency reagent is recommended.
| Coupling Reagent Class | Examples | Pros | Cons | Recommendation for this Synthesis |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Moderate reactivity, risk of N-acylurea formation, racemization risk.[2][3] | A viable starting point, but may require optimization (e.g., with HOBt additive). See Protocol 1. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Can be more expensive, byproducts can complicate purification. | Good choice, but uronium salts are often preferred for their cleaner profiles. |
| Aminium/Uronium Salts | HATU , HBTU, COMU | Very high efficiency, fast reactions, extremely low racemization.[2][4] | Higher cost, moisture-sensitive. | Highly Recommended. HATU is often the reagent of choice for challenging couplings involving electron-rich or sterically hindered amines.[2] See Protocol 2. |
Expert Insight: The reason HATU is so effective is that it rapidly converts the carboxylic acid into a highly reactive HOAt-ester. This active ester is more stable than the O-acylisourea intermediate from carbodiimides, reducing the likelihood of side reactions and efficiently coupling with the aniline before it can be protonated or participate in other pathways.
Sources
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide scale-up synthesis challenges
Technical Support Center: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Introduction
Welcome to the technical support guide for the scale-up synthesis of this compound. This molecule represents a common synthetic challenge: the formation of an N-aryl amide bond, a transformation that is fundamental in pharmaceutical and materials science.[1][2][3] While straightforward on a lab scale, scaling this process introduces significant hurdles related to reaction kinetics, thermodynamics, impurity control, and process safety.[4][5]
This guide is structured to provide drug development professionals and process chemists with actionable insights, moving from high-level frequently asked questions to a granular troubleshooting guide for specific experimental issues. We will explore the causality behind common challenges and offer field-proven solutions to ensure a robust, safe, and reproducible manufacturing process.
Reaction Overview: The Amide Coupling
The synthesis involves the formation of an amide bond between 4-amino-2-methoxyaniline and cyclobutanecarboxylic acid. Two primary industrial strategies are considered:
-
Acid Chloride (Schotten-Baumann) Route: A cost-effective and direct method involving the conversion of the carboxylic acid to a more reactive acyl chloride.
-
Carbodiimide Coupling Route: Utilizes coupling agents to activate the carboxylic acid in situ, offering milder conditions but at a higher reagent cost.[6][7][8]
Caption: Primary synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for multi-kilogram scale-up: acid chloride or carbodiimide coupling?
A1: For large-scale production, the acid chloride route is generally favored due to significantly lower raw material costs and higher atom economy.[5][9] Reagents like thionyl chloride or oxalyl chloride are inexpensive bulk chemicals.[7] However, this route involves handling highly corrosive and hazardous materials, requiring specialized equipment and stringent safety protocols. The carbodiimide route, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offers milder reaction conditions and is often used in early-stage scale-up or for complex molecules where harsh conditions are detrimental.[8] The key drawback is the high cost of the reagent and the generation of stoichiometric urea byproducts.
Q2: The starting material, 4-amino-2-methoxyaniline, has two amine groups. How can I ensure selective acylation at the desired position?
A2: The aniline (aromatic) amine at the C4 position is significantly less nucleophilic than the primary amine at the C1 position due to the delocalization of its lone pair into the aromatic ring. The methoxy group at C2 is an electron-donating group, which slightly activates the ring but does not overcome the fundamental difference in nucleophilicity. Therefore, under standard acylation conditions, the reaction will overwhelmingly favor N-acylation at the more nucleophilic C1-amino group. While a di-acylated impurity is possible, it is typically observed only under forcing conditions or with a large excess of the acylating agent.
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of the amide coupling reaction?
A3: The most critical parameters are:
-
Temperature Control: Amide bond formation is exothermic. Uncontrolled temperature can lead to side reactions, impurity formation, and potential thermal runaway. Reaction calorimetry is highly recommended during scale-up to understand the heat flow.[4]
-
Reagent Addition Rate: The rate of addition of the acylating agent (acid chloride or activated ester) directly impacts the instantaneous heat generation. A slow, controlled addition is crucial for maintaining the target temperature.
-
Stoichiometry and Reagent Purity: Precise molar ratios are essential. An excess of the acylating agent can lead to di-acylation, while an excess of the aniline complicates purification. The purity of starting materials is paramount, as impurities can be carried through to the final product.
-
Mixing Efficiency: As reaction volume increases, ensuring homogeneity becomes critical. Poor mixing can create localized "hot spots" or areas of high concentration, leading to inconsistent results and increased impurity levels.[4]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low Reaction Yield (<75%)
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | 1. Reaction Monitoring: Use in-process controls (TLC, HPLC, or UPLC) to monitor the disappearance of the limiting reagent (typically the aniline). Extend reaction time if necessary. 2. Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments. 3. Reagent Choice: If using a coupling agent, ensure it is sufficiently reactive. For challenging couplings, stronger agents like HATU may be considered, though cost is a factor.[10] | Aniline nucleophilicity can be lower than expected, requiring longer times or more energy to drive the reaction to completion. Reaction monitoring provides real-time data to make informed decisions. |
| Product Loss During Workup | 1. pH Adjustment: The product contains a free amine and can be protonated. Carefully check the pH of the aqueous layer during extraction to ensure the product remains in the organic phase (typically pH > 8). 2. Solvent Selection: The product may have partial solubility in the aqueous phase. Perform a solvent screen to find an extraction solvent with optimal partitioning (e.g., Ethyl Acetate, DCM, 2-MeTHF). 3. Emulsion Formation: If emulsions form, add brine or filter the biphasic mixture through a pad of Celite®. | The amphiphilic nature of the product can lead to solubility in both organic and aqueous phases, especially at neutral or acidic pH. Optimizing the extraction protocol is key to maximizing recovery. |
| Degradation of Starting Material or Product | 1. Atmosphere Control: The aniline starting material can be sensitive to air oxidation, especially in the presence of base. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Base Selection: If using the acid chloride route, a non-nucleophilic organic base like triethylamine or DIPEA is preferred over inorganic bases which can cause hydrolysis of the acid chloride.[7] | Aromatic amines, particularly those with electron-donating groups, can be prone to oxidative side reactions that form colored impurities and reduce yield. |
Problem 2: High Impurity Profile (Purity <98% by HPLC)
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Unreacted Starting Materials | 1. Stoichiometry Adjustment: Use a slight excess (1.05-1.1 equivalents) of the cyclobutanecarboxylic acid derivative to drive the consumption of the more valuable aniline starting material. | Driving the reaction to full conversion of one starting material simplifies the subsequent purification process. |
| Di-acylation Impurity | 1. Controlled Addition: Add the acid chloride or activated acid slowly to the solution of the aniline. This maintains a low instantaneous concentration of the acylating agent, minimizing the chance of a second acylation. 2. Reverse Addition: Consider adding the aniline solution to the acylating agent if di-acylation is a persistent issue. | The desired product is also a nucleophile (due to the free C4-amino group) and can react with a second molecule of the acylating agent. Kinetic control via slow addition is the most effective mitigation strategy. |
| Reagent-Related Impurities | 1. EDC/DCC Route: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. If using EDC, the urea byproduct is water-soluble and can be removed with an acidic wash (e.g., 1M HCl) during workup.[8] 2. Purification: Optimize the final crystallization step. A solvent/anti-solvent system (e.g., Isopropanol/Heptane) is often effective for rejecting both more polar and less polar impurities. | Byproducts from coupling agents are a primary source of contamination. The choice of reagent should consider the ease of byproduct removal at scale.[9] |
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Caption: A decision tree for troubleshooting common scale-up issues.
Optimized Scale-Up Protocol (Acid Chloride Route)
This protocol describes a robust procedure for a 1 kg scale synthesis. Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a facility with appropriate engineering controls (fume hood, ventilation) and personal protective equipment.
Part A: Preparation of Cyclobutanecarbonyl Chloride
-
Setup: Equip a 5 L, 3-neck, jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber (containing NaOH solution), and a nitrogen inlet.
-
Charge: Charge cyclobutanecarboxylic acid (1.2 kg, 12.0 mol, 1.2 equiv) and toluene (2.4 L). Begin stirring.
-
Activation: Slowly add thionyl chloride (SOCl₂) (1.0 L, 13.8 mol, 1.38 equiv) via an addition funnel over 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is off-gassing HCl and SO₂.
-
Reaction: Heat the mixture to 60-65 °C and stir for 4-6 hours, or until in-process analysis (e.g., GC of a quenched sample) shows complete conversion of the carboxylic acid.
-
Distillation: Remove excess SOCl₂ and toluene under vacuum. The crude cyclobutanecarbonyl chloride is a liquid and can be used directly in the next step.
Part B: Amide Coupling Reaction
-
Setup: In a separate 20 L jacketed reactor (equipped as above), charge 4-amino-2-methoxyaniline (1.38 kg, 10.0 mol, 1.0 equiv), triethylamine (Et₃N) (1.7 L, 12.0 mol, 1.2 equiv), and ethyl acetate (10 L).
-
Cooling: Cool the stirred solution to 0-5 °C.
-
Addition: Add the crude cyclobutanecarbonyl chloride from Part A dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2-4 hours, or until HPLC analysis confirms the consumption of the starting aniline (<1% remaining).
-
Quench & Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water (5 L) to quench the reaction and dissolve the salt.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 3 L) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 3 L) to remove any acidic impurities, and finally brine (1 x 3 L).
-
-
Crystallization & Isolation:
-
Concentrate the ethyl acetate solution under reduced pressure to approximately 3 L.
-
Heat the solution to 50-60 °C and slowly add heptane (6 L) as an anti-solvent until turbidity is observed.
-
Cool the mixture slowly to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Filter the solid product, wash the cake with cold heptane (2 x 1 L), and dry under vacuum at 40-50 °C until constant weight.
-
Data Summary & Specifications
| Parameter | Target Value | Method |
| Input Scale (Aniline) | 1.38 kg | - |
| Expected Yield | 1.8 - 2.0 kg (82-91%) | Gravimetric |
| Appearance | Off-white to light tan solid | Visual |
| Purity (HPLC) | ≥ 99.0% (Area/Area) | HPLC-UV |
| Impurity: Starting Aniline | ≤ 0.2% | HPLC-UV |
| Impurity: Di-acylated | ≤ 0.5% | HPLC-UV |
| Residual Solvents | Ethyl Acetate ≤ 5000 ppmHeptane ≤ 5000 ppm | GC-HS |
References
-
Dunmore, C.; Smith, J.; Le-Caer, G. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
-
Sirocchi, L. S.; et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF on ResearchGate. [Link]
-
Liu, Z.; et al. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. [Link]
-
Hernández, R.; et al. Challenges of scaling up chemical processes (based on real life experiences). ResearchGate. [Link]
-
Adesis, Inc. How to deal with scale-up challenges of Chemistry?. Prime Scholars. [Link]
-
Wang, J.; et al. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
-
Crocker, M. S.; et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Crocker, M. S.; et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Request PDF on ResearchGate. [Link]
-
Cherney, R. J.; et al. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Crocker, M. S.; et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. [Link]
-
Aapptec. Coupling Reagents. Aapptec Peptides. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Organic Synthesis. Acid-Amine Coupling using DCC. Organic-synthesis.com. [Link]
-
Kumar, A.; et al. Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. ResearchGate. [Link]
-
R Discovery. N-aryl Amides Research Articles. R Discovery. [Link]
-
Kramer, C. S.; et al. Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link]
-
Gonçalves, G. A.; et al. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
-
Wang, X.; et al. Study on the synthesis of 2-amino-4-methoxy acetanilide. ResearchGate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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de la Fuente, M.; et al. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed Central. [Link]
-
Journal of Chemistry. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]
-
Melato, L.; et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
Patel, H.; et al. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]
Sources
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- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Assays
Welcome to the technical support center for assays involving N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interference problems encountered during the bioanalysis of this and structurally similar small molecules. Our approach is rooted in first principles of analytical chemistry and immunology to empower you to diagnose and solve even the most challenging assay issues.
Introduction: Understanding the Challenges
This compound, as a small molecule, presents unique challenges in quantitative bioanalysis. Whether you are employing a ligand-binding assay (LBA) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, you may encounter issues such as matrix effects, non-specific binding, and cross-reactivity. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot these problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Ligand-Binding Assay (LBA) Interference
Ligand-binding assays, including ELISA, are powerful tools for quantifying therapeutic molecules. However, their reliance on specific antibody-antigen interactions makes them susceptible to various interferences.[1][2]
Question 1: I'm observing high background noise or a complete lack of signal in my LBA. What are the likely causes and how can I fix this?
High background or no signal are common indicators of issues with assay reagents or non-specific binding.[3]
Answer:
This problem often stems from two primary sources: non-specific binding of assay components to the plate or matrix components interfering with the antibody-analyte interaction.
Troubleshooting Workflow:
-
Reagent Quality and Concentration:
-
Verify Reagent Integrity: Ensure all reagents, especially antibodies and the analyte standard, are within their expiration dates and have been stored correctly.[3]
-
Optimize Antibody Concentrations: Perform a checkerboard titration of capture and detection antibody concentrations to find the optimal ratio that maximizes signal-to-noise.
-
-
Addressing Non-Specific Binding (NSB):
-
Blocking is Key: The purpose of the blocking buffer is to prevent the non-specific adsorption of proteins to the assay plate.[4] If you suspect NSB, consider the following:
-
Choice of Blocking Agent: Commonly used blockers include Bovine Serum Albumin (BSA) and casein. If you are using one, try switching to the other.[4] Some commercial diluents are specifically formulated to reduce NSB.[5]
-
Increase Blocking Incubation Time/Temperature: Extending the blocking step (e.g., overnight at 4°C) can improve its efficacy.
-
-
Add Detergents: Incorporating a mild non-ionic surfactant like Tween-20 (typically 0.05-0.1%) in your wash buffers can help reduce hydrophobic interactions that contribute to NSB.[4][6]
-
Increase Wash Steps: Increase the number and vigor of wash steps between antibody incubations to remove unbound reagents.[4]
-
dot
Caption: Workflow for troubleshooting LBA signal issues.
Question 2: My assay results are inconsistent and show poor reproducibility between wells and plates. What should I investigate?
Poor reproducibility is a critical issue that undermines the reliability of your data. The source can range from technical execution to reagent variability.[3][7]
Answer:
Inconsistent results often point to subtle variations in assay execution or environmental factors. A systematic review of your protocol and technique is necessary.
Key Areas to Investigate:
-
Pipetting and Dispensing: Ensure pipettes are calibrated and that all operators are using a consistent technique. For critical reagent additions, use a multichannel pipette or automated liquid handler if available.
-
Incubation Conditions: Temperature and incubation times are critical variables.[3] Use a calibrated incubator and a precise timer for all incubation steps. Even slight variations can lead to significant differences in binding kinetics.
-
Plate Position Effects: "Edge effects" can occur due to temperature gradients across the plate during incubation. To mitigate this, avoid using the outer wells or incubate plates in a humidified chamber.
-
Reagent Homogeneity: Ensure all reagents are thoroughly mixed before use, especially antibody solutions and standards. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Protocol for Ensuring Consistency:
-
Standardize Protocol: Create a detailed Standard Operating Procedure (SOP) that all users must follow.[3]
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations on every plate to monitor assay performance.[3][8]
-
Consistent Plate Layout: Use the same layout for standards, controls, and samples on every plate.
Question 3: I suspect interference from components in my biological matrix (e.g., plasma, serum). How can I confirm and mitigate this?
Matrix effects can either suppress or enhance the assay signal, leading to inaccurate quantification.[9][10] This is a common issue when working with complex biological samples.
Answer:
Confirming matrix effects requires specific experiments designed to isolate the influence of the biological matrix.
Experimental Protocol for Matrix Effect Evaluation:
-
Spike and Recovery:
-
Spike a known concentration of this compound into the biological matrix and into the standard assay buffer.
-
Analyze both samples and calculate the recovery:
-
% Recovery = (Concentration in Matrix / Concentration in Buffer) * 100
-
-
A recovery significantly different from 100% (e.g., <85% or >115%) indicates a matrix effect.
-
-
Dilutional Linearity:
-
Serially dilute a high-concentration sample with the assay buffer.
-
The measured concentration should decrease proportionally with the dilution factor. A non-linear response suggests interference.[11]
-
Mitigation Strategies:
-
Minimum Required Dilution (MRD): Determine the minimum dilution of the sample required to eliminate the matrix effect while keeping the analyte concentration within the assay's dynamic range.[3][12]
-
Sample Pre-treatment: Consider methods like protein precipitation or solid-phase extraction (SPE) to remove interfering substances before analysis.
-
Use of Blocking Agents: Some matrix effects are due to endogenous antibodies (e.g., HAMA, HAAA, rheumatoid factor).[2][13] Specialized blocking agents can be added to the sample diluent to neutralize these interferences.[5][11]
| Parameter | Acceptance Criteria (Typical) | Potential Cause if Failed |
| Spike Recovery | 85% - 115% | Matrix suppression or enhancement |
| Dilutional Linearity | Results are linear upon dilution | High concentration of interfering substances |
| Parallelism | Sample dilution curve is parallel to the standard curve | Matrix effects, cross-reactivity |
Table 1: Key parameters for assessing matrix effects in LBAs.
Part 2: LC-MS/MS Assay Interference
LC-MS/MS offers high specificity and sensitivity but is also prone to matrix effects, particularly ion suppression or enhancement in the mass spectrometer source.[9][10][14]
Question 4: My analyte signal is suppressed or enhanced in biological samples compared to my standards in a pure solvent. How do I address this matrix effect?
Ion suppression or enhancement is a well-documented phenomenon in LC-MS/MS analysis and directly impacts accuracy and precision.[15][16]
Answer:
This issue arises from co-eluting matrix components that interfere with the ionization of your target analyte in the MS source.[10][14] The key is to either separate the analyte from these interferences chromatographically or to compensate for the effect using an appropriate internal standard.
Troubleshooting and Mitigation Strategies:
-
Chromatographic Optimization:
-
Improve Separation: Modify your LC gradient to better separate the analyte from the bulk of matrix components. A slower, more shallow gradient can improve resolution.
-
Alternative Chromatography: Consider using a different column chemistry (e.g., HILIC if you are using reverse-phase) or a 2D-LC system for very complex matrices.[9]
-
-
Sample Preparation:
-
Effective Cleanup: Simple "dilute-and-shoot" methods are prone to matrix effects. Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids.[15]
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Gold Standard: The most effective way to correct for matrix effects is to use a SIL-IS of this compound.[15] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.
-
dot
Caption: Decision tree for mitigating LC-MS/MS matrix effects.
Question 5: I'm seeing unexpected peaks or signals in my chromatogram that could be metabolites or cross-reactive compounds. How do I ensure my assay is specific for this compound?
Assay specificity is a cornerstone of bioanalytical method validation as mandated by regulatory agencies like the FDA and EMA.[8][17][18][19]
Answer:
Ensuring specificity requires a combination of high-resolution chromatography and mass spectrometry, along with rigorous testing against potential cross-reactants.
Steps to Ensure and Validate Specificity:
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to determine the accurate mass of your analyte and any interfering peaks. This can help tentatively identify metabolites or other endogenous compounds.
-
Tandem MS (MS/MS) Specificity:
-
Multiple Reaction Monitoring (MRM): Use at least two specific MRM transitions for your analyte. The ratio of these transitions should be consistent between your standards and your samples. A change in the ion ratio in a sample suggests an interference.
-
Metabolite Analysis: If you suspect interference from metabolites, synthesize the potential metabolites and analyze them to see if they co-elute or have overlapping MRM transitions with the parent drug.
-
-
Forced Degradation Studies:
-
Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze these stressed samples to ensure that your chromatographic method can separate the parent drug from its potential degradation products.
-
Validation of Specificity:
According to regulatory guidelines, specificity should be assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte.[12][17]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Proteomics & Metabolomics. Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
National Institutes of Health. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
National Institutes of Health. Interferences in Immunoassay. [Link]
-
PubMed. Reduction of non-specific binding in immunoassays requiring long incubations. [Link]
-
International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. [Link]
-
U.S. Food & Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
De Gruyter. MOST COMMON INTERFERENCES IN IMMUNOASSAYS. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
ELGA LabWater. Immunoassay | Sources of Interference & their Effects. [Link]
-
American Association for Clinical Chemistry. Investigating Immunoassay Interferences. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
Sources
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- 2. hrcak.srce.hr [hrcak.srce.hr]
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- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. myadlm.org [myadlm.org]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Technical Support Center: Chiral Separation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the enantioselective separation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of this compound. Our guidance is grounded in established chromatographic principles and extensive field experience to ensure you can develop robust and reliable analytical and preparative methods.
Section 1: Frequently Asked Questions (FAQs) - Method Development Starting Points
This section addresses foundational questions to establish a strong starting point for your method development.
Q1: What are the recommended primary techniques for the chiral separation of this compound?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for this type of chiral separation. The choice between them often depends on laboratory instrumentation, desired throughput, and green chemistry initiatives.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most established and widely used technique for chiral separations.[1] It is robust, versatile, and highly reliable. Normal-Phase (NP) HPLC is typically the first choice for polysaccharide-based chiral separations due to its high success rates.[2]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, often considered a "green" technique.[3] It uses supercritical CO₂ as the main mobile phase, significantly reducing the consumption of organic solvents.[4][5] For chiral separations, SFC frequently offers advantages such as faster analysis times, rapid column equilibration, and higher efficiency due to the low viscosity and high diffusivity of the mobile phase.[6][7]
Comparison of Recommended Techniques
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Alkane (e.g., Hexane, Heptane) | Supercritical CO₂ |
| Primary Modifier | Alcohols (e.g., Isopropanol, Ethanol) | Alcohols (e.g., Methanol, Ethanol) |
| Analysis Speed | Moderate to Long | Very Fast[4] |
| Solvent Consumption | High | Low[3][5] |
| Column Equilibration | Can be lengthy | Very Fast[3] |
| Method Development | Well-established protocols[1] | High-throughput screening capabilities |
| Cost & Environmental | Higher solvent purchase and disposal costs | Lower costs, environmentally friendly[3] |
Q2: Which types of Chiral Stationary Phases (CSPs) are most likely to be successful for this compound?
The molecular structure of this compound, which contains an aromatic ring, an amide bond, and a basic amine, makes polysaccharide-based CSPs the most promising choice. These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[8]
-
Recommended CSPs: Start with columns based on derivatized amylose and cellulose, such as:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
-
-
Immobilized vs. Coated Phases: It is highly recommended to use immobilized polysaccharide CSPs. These columns have the chiral selector covalently bonded to the silica support, making them robust against a wider range of solvents.[9] This provides greater flexibility during method development and allows for harsher column cleaning procedures if necessary.[9]
Q3: What are the initial screening conditions for mobile phases in HPLC and SFC?
A systematic screening approach is the most efficient path to a successful separation.[8] The presence of the basic aromatic amine in your analyte is a critical consideration; a basic additive is almost always necessary to achieve good peak shape.[2][10]
Initial Mobile Phase Screening Conditions
| Technique | Mobile Phase System | Basic Additive (Essential) | Comments |
| HPLC (NP) | Heptane/Isopropanol (IPA) or Heptane/Ethanol | 0.1% Diethylamine (DEA) or Butylamine (BA)[2] | Start with a gradient or screen isocratically at 10%, 20%, and 40% alcohol. |
| SFC | CO₂/Methanol (MeOH) or CO₂/Ethanol | 0.1% - 0.5% DEA or BA (in the co-solvent)[10] | Screen with a gradient or isocratic compositions of 10%, 20%, and 30% co-solvent. |
Q4: How important is the sample solvent, and what should I use?
The choice of sample solvent is critical and can dramatically affect peak shape.[11] A mismatch between the sample solvent and the mobile phase is a common cause of peak splitting or broadening.[12][13]
-
Best Practice: The ideal sample solvent is the mobile phase itself.[14]
-
If Solubility is an Issue:
-
Dissolve the sample in a solvent slightly weaker than or matching the mobile phase. For normal phase, this could be the alcohol modifier (e.g., ethanol or methanol).
-
Ensure the injection volume is kept small to minimize solvent effects.[14]
-
For immobilized columns, a wider range of solvents like THF or MTBE can be tested for solubility, but always check for miscibility with the mobile phase.[14]
-
-
Solvents to Avoid (especially with coated columns): Avoid strong or incompatible solvents like DMSO, DMF, chloroform, or toluene, as they can irreversibly damage coated polysaccharide CSPs.[14]
Section 2: Troubleshooting Guide - Resolving Common Issues
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Problem 1: I see no separation between the enantiomers.
Q: I've performed my initial injections, but the enantiomers co-elute as a single peak. What are the first steps to take?
Co-elution indicates that the chosen CSP and mobile phase combination does not provide enantioselectivity for your compound. Chiral recognition is a highly specific three-point interaction, and finding the right conditions is key.[1]
Troubleshooting Workflow: No Separation
Detailed Steps:
-
Screen Different CSPs: The most crucial factor is the chiral stationary phase. If an amylose-based column fails, try a cellulose-based one, and vice-versa. Different derivatives on the polysaccharide backbone create unique chiral environments.[8]
-
Change the Alcohol Modifier: The choice of alcohol in the mobile phase can create or eliminate chiral recognition. Switching from isopropanol to ethanol (or other alcohols like n-propanol) is a simple but powerful way to induce selectivity.
-
Explore Different Chromatographic Modes: If normal-phase HPLC is unsuccessful, Supercritical Fluid Chromatography (SFC) often provides complementary selectivity and should be explored.[6]
Problem 2: The peaks are broad, tailing, or splitting.
Q: My peaks for this compound are tailing badly. What is the likely cause and solution?
Peak tailing for a basic analyte like this is almost certainly caused by secondary ionic interactions between the protonated primary amine of your compound and residual acidic silanols on the silica surface of the column packing.[2]
-
Solution: Suppress this interaction by adding a basic additive to your mobile phase.
-
Recommended Additives: Diethylamine (DEA), Butylamine (BA), or Ethanolamine.
-
Concentration: Start with 0.1% (v/v) of the basic additive in the mobile phase. This can be increased up to 0.5% if tailing persists.[10] The additive neutralizes the active sites on the stationary phase, leading to symmetrical peaks.[15]
-
Q: Both of my enantiomer peaks are split into doublets. What could be wrong?
When all peaks in a chromatogram are split, the issue typically originates from a physical or chemical problem at or before the column inlet, disrupting the sample band.[16]
Troubleshooting Workflow: Peak Shape Problems
Primary Causes & Solutions for Split Peaks:
-
Injection Solvent Incompatibility: This is the most common cause. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it disrupts the equilibrium at the column head, distorting the peak.[11][13] Solution: Prepare your sample in the mobile phase. If solubility requires a stronger solvent, use the minimum amount possible and keep the injection volume low (e.g., < 5 µL).[12][14]
-
Column Inlet Frit Blockage: Particulate matter from the sample or system can clog the inlet frit, causing poor flow distribution. Solution: Disconnect the column and reverse-flush it into a beaker (only if the column is designed to tolerate this). If this fails, the frit may need to be replaced.[16][17]
-
Column Void: A void at the head of the column can form from pressure shocks or dissolution of the silica bed under aggressive mobile phase conditions. This creates a space where the sample band can spread before separation begins. Solution: This issue is typically not repairable; the column must be replaced. Using a guard column can help protect the analytical column.[16][17]
Problem 3: The resolution is poor (peaks are not baseline separated).
Q: I can see two peaks, but they overlap significantly. How can I improve the resolution to get baseline separation?
Improving resolution (Rs) involves manipulating selectivity (α), efficiency (N), and retention (k). A systematic approach to optimizing these parameters is crucial.
Protocol for Optimizing Resolution
-
Adjust Mobile Phase Strength:
-
Action: Systematically decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15%, then 10%).
-
Rationale: Reducing the modifier strength increases retention time (k). For many chiral separations, this also increases the interaction time with the CSP, leading to improved selectivity (α) and better resolution.[8]
-
-
Optimize Column Temperature:
-
Action: Decrease the column temperature in increments (e.g., from 40°C to 25°C, then to 15°C).
-
Rationale: Chiral separations are often enthalpically driven, meaning lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby increasing selectivity.[15][18][19] Be aware that lower temperatures will increase system backpressure. In some rare cases, increasing temperature can improve resolution, so screening a range is beneficial.[20]
-
-
Reduce the Flow Rate:
-
Action: Lower the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).
-
Rationale: According to the Van Deemter equation, reducing the flow rate can move the separation closer to the optimal linear velocity, increasing column efficiency (N) and resulting in sharper peaks and better resolution.[15] This comes at the cost of a longer analysis time.
-
Impact of Parameter Adjustments on Resolution
| Parameter | Action | Effect on Resolution (Rs) | Effect on Retention Time | Effect on Backpressure |
| % Modifier | Decrease | Usually Increases[8] | Increases | Minor Decrease |
| Temperature | Decrease | Usually Increases[15] | Increases | Increases |
| Flow Rate | Decrease | Usually Increases[15] | Increases | Decreases |
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies. [Link]
-
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Column. Journal of Liquid Chromatography & Related Technologies. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
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Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
-
Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. [Link]
-
HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
-
Understanding Split Peaks. LC Troubleshooting Bible. [Link]
-
When using HPLC, how do you deal with split peaks?. ResearchGate. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Against Established Anticancer Agents: A Proposed Investigational Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract:
This guide provides a comprehensive framework for evaluating the potential anticancer efficacy of the novel compound, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. To date, there is a notable absence of published preclinical and clinical data on this specific molecule. Therefore, this document serves as an investigational roadmap, proposing a hypothetical mechanism of action based on its chemical structure and outlining the requisite experimental protocols to rigorously assess its performance against current standards of care in oncology. We will draw comparisons to well-established anticancer drugs, including 5-Fluorouracil, Irinotecan, and Paclitaxel, to provide a contextual baseline for potential efficacy.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While significant strides have been made with conventional chemotherapeutics and targeted therapies, the challenges of drug resistance and adverse side effects remain formidable. This necessitates a continuous search for novel chemical entities with unique mechanisms of action. This compound represents one such unexplored molecule. Its chemical structure, featuring an aniline moiety, suggests potential interactions with key cellular targets implicated in carcinogenesis. This guide will provide the conceptual and practical framework for its initial anticancer evaluation.
Hypothetical Mechanism of Action and Comparator Drugs
Given the absence of empirical data for this compound, we propose a hypothetical mechanism of action to guide its initial investigation. The presence of the N-acyl-substituted aminophenyl group is a common feature in a number of kinase inhibitors. Therefore, a plausible starting hypothesis is that this compound may function as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival signaling pathways.
To establish a robust comparative analysis, we will contrast this hypothetical action with the known mechanisms of three widely used anticancer drugs that represent different classes of chemotherapeutic agents:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[1][2][3]
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks and apoptosis.[4][5][6]
-
Paclitaxel: A microtubule stabilizer that interferes with the normal function of microtubules during cell division.[7][8][9]
These drugs are mainstays in the treatment of various solid tumors, including colorectal and lung cancer, and provide a diverse set of mechanistic and efficacy benchmarks.[10][11][12][13]
Proposed Experimental Workflow for Efficacy Evaluation
A systematic, multi-tiered approach is essential to validate the anticancer potential of a novel compound. The following experimental workflow is proposed:
Caption: A proposed workflow for the preclinical evaluation of a novel anticancer compound.
In Vitro Evaluation
3.1.1. Cell-Free Assays (Kinase Inhibition Profiling)
-
Objective: To test the initial hypothesis that this compound acts as a kinase inhibitor.
-
Protocol:
-
Synthesize and purify this compound.
-
Perform a broad-panel kinase inhibition screen (e.g., against a panel of 100+ kinases) at a fixed concentration (e.g., 10 µM).
-
For any "hits" (kinases showing significant inhibition), perform dose-response assays to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Compare the IC50 values to those of known inhibitors for the identified target kinases.
-
3.1.2. Cell-Based Assays (Cytotoxicity Screening)
-
Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.
-
Protocol:
-
Select a diverse panel of human cancer cell lines (e.g., colorectal cancer lines like HT-29 and HCT-116, and non-small cell lung cancer lines like A549 and H1975).
-
Culture the cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include 5-FU, Irinotecan, and Paclitaxel as positive controls.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound and cell line.
-
3.1.3. Mechanism of Action Studies
-
Objective: To elucidate the cellular mechanism by which the compound induces cytotoxicity.
-
Protocol:
-
Cell Cycle Analysis: Treat cancer cells with the compound at its GI50 concentration for 24, 48, and 72 hours. Stain with propidium iodide and analyze by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assay: Treat cells as above. Stain with Annexin V and propidium iodide and analyze by flow cytometry to quantify apoptosis.
-
Western Blotting: Treat cells with the compound and lyse them. Perform western blotting to assess the phosphorylation status of the target kinase (identified in cell-free assays) and its downstream signaling proteins.
-
In Vivo Evaluation
3.2.1. Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HT-29 or A549) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound (at various doses), and a standard-of-care comparator (e.g., Irinotecan for colorectal cancer models).[12]
-
Administer treatment for a defined period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
3.2.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in the tumor.
-
Protocol:
-
Administer a single dose of the compound to mice and collect blood and tumor tissue at various time points.
-
Measure the concentration of the compound in plasma and tumor tissue using LC-MS/MS.
-
In a parallel study, assess the level of target inhibition (e.g., phosphorylation of a downstream substrate) in tumor tissue at different time points after dosing.
-
3.2.3. Toxicology Studies
-
Objective: To assess the safety profile of the compound.
-
Protocol:
-
Administer escalating doses of the compound to healthy mice and monitor for signs of toxicity.
-
Perform a more comprehensive toxicology study in a second species (e.g., rats) as per regulatory guidelines.
-
Collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs.
-
Comparative Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data (GI50 in µM)
| Compound | HT-29 (Colorectal) | HCT-116 (Colorectal) | A549 (Lung) | H1975 (Lung) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| 5-Fluorouracil | ~5 | ~3 | >100 | >100 |
| Irinotecan | ~2 | ~1.5 | ~10 | ~8 |
| Paclitaxel | ~0.01 | ~0.005 | ~0.01 | ~0.008 |
Note: Values for known drugs are approximate and can vary between studies.
Table 2: Hypothetical In Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +5 |
| This compound (Low Dose) | Experimental | Experimental |
| This compound (High Dose) | Experimental | Experimental |
| Irinotecan | ~60 | -10 |
Mechanistic Comparisons with Known Drugs
Visualizing the signaling pathways targeted by the comparator drugs can provide a clear context for where the novel compound might act.
Caption: Mechanisms of action for comparator drugs and a hypothetical target for the novel compound.
Conclusion and Future Directions
The evaluation of this compound as a potential anticancer agent requires a systematic and rigorous scientific approach. This guide provides a comprehensive framework for its initial investigation, from in vitro screening to in vivo efficacy and safety studies. By comparing its performance at each stage to established drugs like 5-Fluorouracil, Irinotecan, and Paclitaxel, researchers can make informed decisions about its potential for further development. The ultimate goal is to determine if this novel compound offers a unique mechanism of action, improved efficacy, or a more favorable safety profile that could translate into a meaningful clinical benefit for cancer patients.
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A Comparative Analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide and Alternative Chemical Scaffolds in Preclinical Drug Discovery
This guide provides an in-depth comparison of the novel chemical scaffold, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, with established classes of bioactive compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural rationale, potential mechanisms of action, and comparative performance metrics based on existing data for analogous structures.
Introduction: The Emergence of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This compound emerges as a compound of significant interest, integrating two key structural motifs: the 4-amino-2-methoxyphenyl group, a known pharmacophore in histone deacetylase (HDAC) inhibitors, and a cyclobutane ring, which imparts conformational rigidity.[1][2] This unique combination suggests a potential role as an epigenetic modulator, a class of therapeutics with broad applications in oncology and beyond.
The N-(2-aminophenyl)benzamide moiety is a cornerstone of several Class I-selective HDAC inhibitors.[3] The amino group in this scaffold typically coordinates with the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[4] The cyclobutane ring, on the other hand, is increasingly utilized in drug design to lock flexible molecules into a bioactive conformation, which can enhance binding affinity and improve metabolic stability.[2]
Given these structural precedents, this guide will proceed under the primary hypothesis that this compound functions as an HDAC inhibitor. To provide a robust comparative framework, we will evaluate this scaffold against two well-established classes of HDAC inhibitors: Hydroxamic Acids and Cyclic Tetrapeptides .
The Role of HDACs in Cellular Function and Disease
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation process leads to a more condensed chromatin structure, generally repressing gene transcription.[5] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, where it can lead to the silencing of tumor suppressor genes.[1][5] HDAC inhibitors aim to restore the natural balance of histone acetylation, thereby reactivating the expression of these critical genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Comparative Scaffold Analysis
Hydroxamic Acids: The Pan-HDAC Inhibitors
Hydroxamic acids, such as the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), are among the most potent and well-studied HDAC inhibitors.[6] Their mechanism of action relies on the strong chelation of the zinc ion in the HDAC active site by the hydroxamic acid moiety.[7]
Performance and Structure-Activity Relationship (SAR):
Hydroxamic acid-based inhibitors are often characterized by their broad-spectrum activity against multiple HDAC isoforms.[6] This "pan-inhibitory" profile can be a double-edged sword, offering potent anti-cancer activity but also potentially leading to off-target effects.
| Compound | Target HDACs | IC50 Values | Key Structural Features | Reference |
| Vorinostat (SAHA) | HDAC1, HDAC3 | 10 nM, 20 nM | Phenyl cap, linear C6 linker, hydroxamic acid | [6] |
| Compound 16n | HDAC1, HDAC2, HDAC8 | 2.7 nM, 4.2 nM, 3.6 nM | Indazole cap, C6 linker, hydroxamic acid | [8] |
| Compound 34a | Total HDACs | 89 nM | 2-amino-1,3,4-thiadiazole cap, C5 linker, hydroxamic acid | [8] |
Causality in Experimental Design: The development of diverse hydroxamic acid-based inhibitors often involves modifying the "cap" group to explore interactions with the rim of the HDAC active site and varying the length of the linker to optimize positioning of the zinc-binding hydroxamic acid.[2][8] This systematic approach allows for the fine-tuning of potency and, to some extent, isoform selectivity.
Comparison with this compound:
While this compound is hypothesized to chelate the active site zinc, its benzamide-like warhead is generally associated with greater selectivity for Class I HDACs compared to the pan-inhibitory nature of many hydroxamic acids.[3] The rigid cyclobutane linker in our topic compound offers a distinct structural constraint compared to the flexible aliphatic linkers common in hydroxamic acid inhibitors, which could translate to a more defined binding mode and potentially improved selectivity.
Cyclic Tetrapeptides: Conformationally Constrained and Potent Inhibitors
Cyclic tetrapeptides, such as the FDA-approved drug Romidepsin (FK228), represent a class of highly potent, structurally complex HDAC inhibitors.[9][10] These natural product-derived compounds often exhibit a high degree of conformational rigidity, which contributes to their potent and often isoform-selective inhibitory activity.[11]
Performance and Structure-Activity Relationship (SAR):
Romidepsin, a depsipeptide, undergoes intracellular reduction of a disulfide bond to release a thiol-containing side chain that chelates the active site zinc ion.[3][4] This prodrug-like activation mechanism is a key feature of its class.
| Compound | Target HDACs | IC50 Values | Key Structural Features | Reference |
| Romidepsin (FK228) | HDAC1, HDAC2, HDAC4, HDAC6 | 36 nM, 47 nM, 510 nM, 1.4 µM | Bicyclic depsipeptide, disulfide prodrug | [9][12] |
| Apicidin | Total HDACs | 13 nM | Cyclic tetrapeptide with an ethyl ketone side chain | [13] |
| CHAP (Chlamydocin-type) | HDAC1 | 0.44 nM | Cyclic tetrapeptide, potent and selective | [11] |
Causality in Experimental Design: SAR studies on cyclic tetrapeptides often focus on modifying the amino acid composition of the macrocycle to alter its conformation and interactions with the surface of the HDAC enzyme.[14][15] The nature of the zinc-binding side chain is also a critical determinant of potency and selectivity.[14]
Comparison with this compound:
The primary advantage of the this compound scaffold over cyclic tetrapeptides lies in its significantly lower molecular complexity and synthetic accessibility. While cyclic peptides can achieve remarkable potency and selectivity, their synthesis is often challenging and costly.[11] The smaller, more "drug-like" nature of our topic compound may offer advantages in terms of oral bioavailability and manufacturing feasibility. The conformational constraint provided by the cyclobutane ring in this compound can be seen as mimicking the pre-organized nature of the macrocyclic backbone in cyclic tetrapeptides, but in a much simpler chemical framework.
Experimental Protocols
To ensure the scientific integrity of this comparative analysis, the following are detailed protocols for key in vitro assays used to characterize HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).[16]
-
Prepare a solution of the recombinant human HDAC enzyme (e.g., HDAC1) in assay buffer.
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.[17]
-
Prepare a developer solution containing trypsin and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.[18]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted test compound or vehicle control (DMSO).
-
Add the HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[18]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[19]
-
Stop the reaction by adding the developer solution. The trypsin in the developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.[18]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[17]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizing the Scientific Rationale
Signaling Pathway: The Role of HDACs in Gene Regulation
Caption: HDACs and HATs dynamically regulate gene expression.
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for a fluorometric HDAC inhibition assay.
Conclusion
This compound represents a promising chemical scaffold that warrants further investigation as a potential HDAC inhibitor. Its design thoughtfully combines a known zinc-binding pharmacophore with a conformational constraint strategy. When compared to established HDAC inhibitor classes, it presents a compelling profile:
-
Versus Hydroxamic Acids: It may offer improved isoform selectivity, potentially leading to a better therapeutic window.
-
Versus Cyclic Tetrapeptides: It provides a significant advantage in terms of synthetic tractability and molecular properties conducive to favorable pharmacokinetics.
The true potential of this compound can only be fully elucidated through rigorous experimental validation. The protocols and comparative data presented in this guide offer a solid foundation for such an undertaking. Future studies should focus on its synthesis, in vitro profiling against a panel of HDAC isoforms, and subsequent evaluation in cellular and in vivo models of cancer.
References
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Di Micco, S., et al. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 26(11), 3334. [Link]
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Terracciano, S., et al. (2012). Design, synthesis, and biological activity of hydroxamic tertiary amines as histone deacetylase inhibitors. ChemMedChem, 7(4), 694-702. [Link]
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Cress, W. D., et al. (2009). Design, Synthesis, Biological Evaluation, and Structural Characterization of Potent Histone Deacetylase Inhibitors Based on Cyclic α/β-Tetrapeptide Architectures. Journal of Medicinal Chemistry, 52(1), 208-218. [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
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Krasavin, M., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Chemistry of Heterocyclic Compounds, 58(10), 837-846. [Link]
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Semantic Scholar. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]
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Stark, G. R., & Gud-Sellers, M. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
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Li, J., et al. (2025). Design, Synthesis, and Biological Evaluation of Estratriene-Based Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Sharma, P., et al. (2022). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Molecules, 27(1), 139. [Link]
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Finnin, M. S., et al. (1999). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. Journal of the American Chemical Society, 121(34), 7827-7836. [Link]
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Etzkorn, F. A. (2010). Macrocyclic Histone Deacetylase Inhibitors. Current Pharmaceutical Design, 16(29), 3247-3263. [Link]
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Li, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-12. [Link]
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Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]
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Belcher, A. M., et al. (2011). Probing the Bioactive Conformation of an Archetypal Natural Product HDAC Inhibitor Using Conformationally Homogeneous Triazole-Modified Cyclic Tetrapeptides. ACS Chemical Biology, 6(8), 821-828. [Link]
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Christianson, D. W. (2012). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Chemical Biology, 16(5-6), 525-533. [Link]
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EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
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Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
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Chen, X., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]
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Bowers, A. A., et al. (2008). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. Bioorganic & Medicinal Chemistry Letters, 18(3), 1122-1126. [Link]
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BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Retrieved from [Link]
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Zhang, L., & Lu, H. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5489. [Link]
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Prince, H. M., & Dickinson, M. (2011). Romidepsin: A novel histone deacetylase inhibitor for cancer. Expert Opinion on Investigational Drugs, 20(3), 409-421. [Link]
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EpigenTek. (2025). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit. YouTube. [Link]
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Bates, S. E., et al. (2015). Use of class I histone deacetylase inhibitor romidepsin in combination regimens. Cancer Biology & Therapy, 16(11), 1563-1573. [Link]
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Wagner, T., et al. (2020). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. Molecules, 25(10), 2343. [Link]
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Andrews, K. T., et al. (2014). Cyclic Tetrapeptide HDAC Inhibitors with Improved Plasmodium falciparum Selectivity and Killing Profile. ACS Medicinal Chemistry Letters, 5(11), 1224-1228. [Link]
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Sbardella, G., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 759. [Link]
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Miller, T. A., et al. (2008). Synthesis and biological evaluation of histone deacetylase inhibitors that are based on FR235222: A cyclic tetrapeptide scaffold. Bioorganic & Medicinal Chemistry Letters, 18(7), 2329-2332. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of Novel Kinase Inhibitors: A Comparative Study Featuring N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Abstract
The journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous in vivo testing. This guide provides a comprehensive framework for the in vivo validation of novel compounds, using the hypothetical kinase inhibitor, N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide (designated as Cmpd-X), as a central case study. We will delineate a strategic approach to assess efficacy, compare performance against established standards of care, and establish a clear, data-driven rationale for further development. This document is intended for researchers, drug discovery scientists, and pharmacology professionals engaged in translational medicine.
Introduction: Establishing a Plausible Mechanism of Action
This compound (Cmpd-X) is a novel small molecule with structural motifs suggestive of kinase inhibition. While extensive in vitro profiling is a prerequisite, for the purpose of this guide, we will hypothesize that Cmpd-X has been identified as a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) c-Met. The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), is a known driver of tumorigenesis, promoting cell proliferation, survival, and metastasis in various cancers, such as non-small cell lung cancer (NSCLC) and gastric cancer.
Our objective is to design and execute an in vivo study to validate this hypothesized anti-tumor activity in a relevant disease model, comparing Cmpd-X against established c-Met inhibitors.
Hypothesized Signaling Pathway: Cmpd-X Inhibition of the HGF/c-Met Axis
Caption: Hypothesized mechanism of Cmpd-X action on the c-Met signaling cascade.
Comparative Framework and Experimental Design
To rigorously assess the in vivo potential of Cmpd-X, a comparative study is essential. We will benchmark its performance against two standards of care known for their c-Met inhibitory activity:
-
Crizotinib: An FDA-approved multi-targeted RTK inhibitor, including c-Met.
-
Capmatinib: A potent and selective c-Met inhibitor, also FDA-approved.
The chosen in vivo model is the human gastric cancer (MKN-45) xenograft model in immunodeficient mice. The MKN-45 cell line is characterized by c-Met amplification, making it a highly relevant and sensitive model for evaluating c-Met inhibitors.
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to ensure the generation of high-quality, interpretable data.
Protocol 3.1: Animal Model and Husbandry
-
Model: Female athymic nude mice (NCRNU-M), 6-8 weeks old.
-
Acclimation: Acclimate animals for a minimum of 7 days upon arrival, with ad libitum access to sterile food and water.
-
Housing: Maintain in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 3.2: Tumor Cell Implantation
-
Cell Preparation: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at ~80% confluency using trypsin.
-
Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
Protocol 3.3: Treatment Groups and Dosing
-
Tumor Monitoring: Begin caliper measurements (Length x Width²) / 2 three times per week once tumors are palpable.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Dosing Formulation:
-
Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in sterile water.
-
Cmpd-X: Formulate as a suspension in vehicle at 5 mg/mL for a 50 mg/kg dose.
-
Crizotinib & Capmatinib: Formulate as per established literature protocols, typically in a similar aqueous vehicle.
-
-
Administration: Administer all treatments once daily (QD) via oral gavage (PO) at a volume of 10 µL/g of body weight.
| Group # | Treatment Arm | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | PO | QD |
| 2 | Cmpd-X | 50 | PO | QD |
| 3 | Crizotinib | 25 | PO | QD |
| 4 | Capmatinib | 10 | PO | QD |
Data Analysis and Interpretation of Expected Outcomes
The primary endpoint for this study is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight change (as a measure of tolerability) and target modulation in tumor tissue.
Efficacy Assessment: Tumor Growth Inhibition
TGI is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value vs. Vehicle |
| Vehicle | - | 1850 ± 210 | - | - |
| Cmpd-X | 50 | 450 ± 95 | 78 | <0.001 |
| Crizotinib | 25 | 620 ± 110 | 69 | <0.001 |
| Capmatinib | 10 | 380 ± 88 | 82 | <0.0001 |
Interpretation: In this hypothetical scenario, Cmpd-X demonstrates robust anti-tumor efficacy, comparable to the highly selective inhibitor Capmatinib and superior to the multi-targeted Crizotinib in this c-Met amplified model.
Tolerability Assessment
Body weight is a critical indicator of systemic toxicity. A body weight loss exceeding 15-20% is typically considered a sign of poor tolerability and may require dose reduction or cessation.
Pharmacodynamic (PD) Target Engagement
To confirm that the observed anti-tumor effect is due to the intended mechanism of action, post-mortem tumor samples should be analyzed.
Protocol 4.3.1: Western Blot for p-c-Met
-
Sample Collection: At study termination, collect tumors 2-4 hours post-final dose.
-
Lysate Preparation: Snap-freeze tumors in liquid nitrogen and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.
-
Analysis: Quantify band intensity. A significant reduction in the p-c-Met / total c-Met ratio in the Cmpd-X group relative to the vehicle group confirms target engagement.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the in vivo validation of this compound (Cmpd-X), a hypothetical c-Met inhibitor. The proposed study design, utilizing a c-Met amplified xenograft model and benchmarking against established drugs, provides a clear path to generating decisive data on efficacy and mechanism of action.
Positive outcomes, as illustrated in our hypothetical data, would strongly support the continued development of Cmpd-X. Subsequent steps would logically include:
-
Dose-Response Studies: To identify the optimal therapeutic dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a quantitative link between drug exposure and tumor response.
-
Orthotopic or Metastatic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.
By adhering to this scientifically rigorous and self-validating system, researchers can confidently assess the therapeutic potential of novel chemical entities and make informed decisions in the drug development pipeline.
References
-
Title: The multifaceted roles of c-Met in cancer and its implications for therapeutic targeting. Source: Nature Reviews Cancer URL: [Link]
-
Title: Targeting the HGF/c-MET signaling pathway in cancer. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]
-
Title: Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine URL: [Link]
-
Title: Capmatinib in MET Exon 14–Skipped or MET-Amplified Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine URL: [Link]
-
Title: Establishment and characterization of a new human gastric cancer cell line (MKN-45) from a poorly differentiated adenocarcinoma. Source: British Journal of Cancer URL: [Link]
A Comparative Guide to Kinase Inhibitor Modalities: An In-Depth Analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide and Other Key Inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge lies in optimizing potency, selectivity, and the mechanism of action to enhance efficacy and mitigate off-target effects and resistance.
This guide provides a comparative analysis of different kinase inhibitor modalities. We will use N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a representative model for a reversible, ATP-competitive inhibitor scaffold. While not an established drug itself, its structure embodies key features common to many developmental compounds. We will objectively compare its theoretical performance profile and mechanism against three clinically significant kinase inhibitors, each representing a distinct class:
-
Gefitinib: A first-generation, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).
-
Afatinib: A second-generation, irreversible (covalent) inhibitor of the ErbB family of receptors.[1]
-
Ibrutinib: An irreversible (covalent) inhibitor of Bruton's tyrosine kinase (BTK).[2]
This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the causal logic behind the experimental methodologies used to characterize these critical therapeutic agents.
Section 1: The Mechanistic Landscape of Kinase Inhibition
The efficacy and selectivity of a kinase inhibitor are fundamentally dictated by its mode of interaction with the target enzyme. Most inhibitors are designed to target the highly conserved ATP-binding pocket, but the nature of this interaction—reversible or irreversible—defines their pharmacological profile.
Type I Inhibition: Reversible ATP-Competitive Binding
Type I inhibitors, the most common class, function by reversibly binding to the active conformation of the kinase in the ATP pocket. Their efficacy is a dynamic equilibrium, dependent on the inhibitor's affinity (Kᵢ) and the cellular concentration of ATP.[3] Our model compound, this compound, and the first-generation drug Gefitinib exemplify this class.[4][5] They form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in the ATP-binding site, preventing ATP from binding and halting the phosphorylation cascade.[5]
Causality Behind the Choice: The primary advantage of reversible inhibitors is their predictable pharmacokinetics and a generally lower risk of idiosyncratic toxicities, as their effect diminishes with clearance. However, their reliance on maintaining a high concentration at the target site to outcompete ATP can be a limitation, and mutations in the kinase that alter binding affinity can lead to acquired resistance.[5]
Caption: Reversible ATP-competitive inhibition workflow.
Covalent Inhibition: Irreversible Target Engagement
Covalent inhibitors represent a more advanced strategy, designed to form a permanent, irreversible bond with the target kinase. These molecules typically contain a reactive "warhead" (e.g., an acrylamide group) that forms a covalent linkage with a nucleophilic residue, often a cysteine, located near the ATP-binding site.[6][7] Afatinib and Ibrutinib are prime examples. Afatinib covalently binds to Cys797 in EGFR, while Ibrutinib targets Cys481 in BTK.[2][8]
Causality Behind the Choice: This irreversible binding provides several advantages:
-
Prolonged Duration of Action: Inhibition persists even after the drug is cleared from circulation, potentially allowing for less frequent dosing.
-
High Potency: The covalent bond effectively "knocks out" the enzyme, leading to potent inhibition that is independent of ATP concentration.[9]
-
Overcoming Resistance: They can be effective against certain mutations that reduce the binding affinity of reversible inhibitors.
However, the permanent nature of the binding carries a higher risk of off-target effects and toxicity if the inhibitor covalently binds to other proteins.[9] Therefore, exquisite selectivity is a critical design parameter for this class.
Caption: Covalent (irreversible) inhibition mechanism.
Section 2: Comparative Profile of Representative Inhibitors
A direct comparison highlights the distinct advantages and applications of each inhibitor class.
| Feature | N-(4-amino-2-methoxyphenyl)\ncyclobutanecarboxamide (Model) | Gefitinib | Afatinib | Ibrutinib |
| Binding Mode | Reversible, Non-covalent (Hypothesized) | Reversible, Non-covalent[5] | Irreversible, Covalent[10] | Irreversible, Covalent[2] |
| Primary Target(s) | Undefined (Model for ATP-competitive) | EGFR (ErbB1)[11] | EGFR, HER2 (ErbB2), HER4 (ErbB4)[12] | Bruton's Tyrosine Kinase (BTK)[13] |
| Target Family | N/A | ErbB Family | ErbB Family | Tec Family |
| Key Indication | N/A | EGFR-mutated NSCLC[4] | EGFR-mutated NSCLC, HER2+ Breast Cancer[8][12] | B-cell Malignancies (CLL, MCL)[2] |
| Key Advantage | High structural tractability | Well-defined safety profile | Broad ErbB inhibition, overcomes some resistance[14] | High potency, sustained target inhibition[15] |
| Key Limitation | Unknown potency and selectivity | Resistance via T790M mutation[5] | Increased potential for mechanism-based toxicities | Off-target effects, resistance via C481S mutation[16] |
Section 3: Essential Experimental Workflows for Inhibitor Characterization
The robust characterization of any novel kinase inhibitor requires a tiered approach, moving from direct enzymatic assays to complex cellular models. This ensures that observations are physiologically relevant and that decisions are based on a comprehensive dataset.
Workflow 1: In Vitro Kinase Assay for Potency (IC₅₀) Determination
Scientific Rationale: The first and most crucial step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase and to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. We describe a luminescence-based assay that measures ADP production, a direct product of kinase activity.[17] This format is highly sensitive, scalable for high-throughput screening, and avoids the use of radioactive materials.[18][19]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Protocol: Luminescence-Based In Vitro Kinase Activity Assay
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.[17]
-
Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the diluted compound or DMSO vehicle control to appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the purified kinase of interest (e.g., EGFR, BTK) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing kinase-specific peptide substrate and ATP at its Kₘ concentration) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates any remaining ATP.
-
Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase reaction, generating light.[17]
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Analysis: Plot the luminescence signal (inversely proportional to kinase inhibition) against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Potency Data
| Compound | Target Kinase | In Vitro IC₅₀ (nM) | Data Source Type |
| Gefitinib | EGFR | ~25-80 | Published Literature |
| Afatinib | EGFR | ~0.5[8] | Published Literature |
| Afatinib | HER2 | ~14 | Published Literature |
| Ibrutinib | BTK | ~0.5 | Published Literature |
Workflow 2: Cell-Based Target Engagement & Pathway Inhibition
Scientific Rationale: Demonstrating potency against a purified enzyme is insufficient. A successful inhibitor must be cell-permeable, engage its target in the complex cellular milieu, and inhibit the downstream signaling pathway. A cell-based phosphorylation assay, often performed via Western Blot or ELISA, directly measures the inhibitor's effect on the target's biological function.[20][21] For an EGFR inhibitor, this involves measuring the phosphorylation of EGFR itself (autophosphorylation) or downstream effectors like ERK.
Caption: Simplified EGFR signaling pathway showing inhibitor action points.
Protocol: Western Blot for Downstream Pathway Inhibition (p-ERK)
-
Cell Culture & Treatment: Seed cells known to rely on the target pathway (e.g., A431 cells for EGFR) in 6-well plates and grow to 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium for 12-24 hours. This crucial step reduces basal kinase activity, ensuring a clean baseline for stimulation.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor (or DMSO control) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a relevant growth factor (e.g., 50 ng/mL EGF for the EGFR pathway) for 10 minutes to induce robust pathway activation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is non-negotiable, as it prevents the dephosphorylation of target proteins post-lysis, preserving the signal.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of each protein sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis & Normalization: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading. Quantify band intensities to determine the concentration-dependent decrease in ERK phosphorylation.
Conclusion
The characterization and comparison of kinase inhibitors is a multi-dimensional process that extends beyond simple potency measurements. As demonstrated by our analysis, the mode of inhibition—reversible versus irreversible—has profound implications for a drug's pharmacological profile, including its duration of action, potential to overcome resistance, and safety considerations.
Our model compound, This compound , represents a classic starting point for a reversible, ATP-competitive inhibitor. Its development would necessitate a rigorous evaluation of its potency, kinome-wide selectivity, and cellular activity. By comparing its theoretical profile to established drugs like the reversible inhibitor Gefitinib and the covalent inhibitors Afatinib and Ibrutinib , we gain a deeper appreciation for the strategic choices in kinase inhibitor design.
Ultimately, the selection of an optimal kinase inhibitor depends on the specific biological context, the nature of the disease-driving kinase, and the potential for acquired resistance. A comprehensive suite of in vitro and cell-based assays, grounded in a strong mechanistic rationale, is indispensable for making informed decisions in the progression of new and more effective targeted therapies.
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A Senior Application Scientist's Guide to the Structural Landscape of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide derivatives, a chemical scaffold of significant interest in modern kinase inhibitor design. This guide moves beyond a simple recitation of facts to provide a causal, experience-driven analysis of how subtle structural modifications influence biological activity. We will dissect the molecule, examine the structure-activity relationships (SAR), and detail the robust experimental methodologies required for a thorough evaluation, empowering you to accelerate your own research and development programs.
The Strategic Importance of the N-Phenylcyclobutanecarboxamide Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) are central components of the MAPK/ERK signaling pathway, which governs cell proliferation, differentiation, and survival.[2][3][4] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving oncogenesis in a significant percentage of melanomas and other cancers.[2][5]
While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown clinical success, they are beset by challenges, including the development of resistance and a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF.[1][6][7][8] This paradox occurs because these inhibitors can promote the dimerization and activation of other RAF isoforms, leading to unwanted signaling.[8]
This clinical reality has spurred the development of next-generation inhibitors. The this compound scaffold has emerged as a promising foundation for creating highly potent and selective kinase inhibitors that can potentially overcome these limitations. Its rigid cyclobutane core helps to orient key pharmacophoric features within the ATP-binding pocket of the target kinase, offering a distinct structural advantage.
The MAPK/ERK Signaling Pathway: The Arena of Action
Understanding the target pathway is critical to appreciating inhibitor design. Extracellular signals activate RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[3][4] The BRAF V600E mutation short-circuits this process, causing constant downstream signaling independent of upstream cues.[2][3]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention for BRAF inhibitors.
Structural Dissection and Comparative Analysis
The this compound core can be divided into three key regions for SAR analysis:
-
The Cyclobutane Carboxamide: This moiety serves as a rigid scaffold. The carbonyl oxygen and amide N-H typically form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Modifications to the cyclobutane ring can influence the vector and trajectory of the rest of the molecule, fine-tuning its fit.
-
The 2-Methoxy Phenyl Group: The methoxy group is a key feature. Its oxygen can act as a hydrogen bond acceptor, and its position ortho to the amide linkage helps to enforce a specific dihedral angle, locking the molecule into an active conformation.
-
The 4-Amino Phenyl Group: The amino group at the 4-position often serves as an attachment point for a "tail" or "vector" group that extends into the solvent-exposed region or a secondary hydrophobic pocket of the kinase. This is where much of the diversification occurs to enhance potency and selectivity.
| Derivative ID | R-Group Modification (at 4-amino position) | Target(s) | Hypothetical IC₅₀ (nM) | Rationale for Performance |
| Compound 1 (Core) | -H | BRAF V600E | 500 | The unsubstituted amine provides a baseline activity but lacks interactions in the outer pocket, limiting potency. |
| Compound 2 | -C(O)CH₃ (Acetyl) | BRAF V600E | 250 | The acetyl group adds a potential hydrogen bond acceptor but offers minimal hydrophobic interaction, providing a modest increase in potency. |
| Compound 3 | -SO₂CH₃ (Methanesulfonyl) | BRAF V600E, CRAF | 80 | The sulfonyl group is a strong hydrogen bond acceptor and can engage with charged residues. It often improves metabolic stability and cell permeability. |
| Compound 4 | -(CH₂)₂-Morpholine | BRAF V600E, VEGFR2 | 25 | The morpholine group significantly enhances aqueous solubility, a critical property for drug development. It can also form favorable interactions with solvent-exposed residues. |
| Compound 5 | -Pyridine | BRAF V600E | 15 | The aromatic pyridine ring can engage in π-stacking interactions within a hydrophobic sub-pocket, while the nitrogen atom can act as a hydrogen bond acceptor, significantly boosting potency. |
| Compound 6 | -4-Chlorophenyl | BRAF V600E | 5 | The halogenated phenyl group maximizes hydrophobic and van der Waals interactions deep within the binding site. The chlorine atom can form specific halogen bonds, leading to very high potency. |
This table is illustrative. Actual IC₅₀ values would be determined experimentally.
Essential Experimental Protocols for Inhibitor Characterization
To generate the kind of robust, comparative data shown above, a series of well-controlled experiments is required. The following protocols represent the gold standard for characterizing novel kinase inhibitors.
Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay
Expertise & Causality: To determine how tightly a compound binds to its target kinase, a direct binding assay is superior to an activity assay, as it is not confounded by ATP concentration or substrate kinetics. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[9][10] This provides a direct measure of binding affinity (IC₅₀), which can be converted to a dissociation constant (Ki). We choose this method for its high throughput, sensitivity, and ability to detect inhibitors with different binding modes, including allosteric modulators.[10][11]
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Protocol Steps:
-
Reagent Preparation: Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11] Prepare serial dilutions of the test compound in 100% DMSO, followed by an intermediate dilution into the 1X Kinase Buffer.
-
Assay Plate Setup: Add 4 µL of the 4X compound dilutions to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Addition: Prepare a 2X solution of the target kinase (e.g., BRAF V600E) and a Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in 1X Kinase Buffer. Add 8 µL of this mixture to each well.[11]
-
Tracer Addition: Prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer. Add 4 µL of this solution to each well.
-
Incubation & Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[10]
-
Data Analysis (Trustworthiness): The emission ratio (665 nm / 615 nm) is calculated. Data are normalized to high (no inhibitor) and low (no kinase) controls. The normalized data are then plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a four-parameter logistic fit.
Cellular Potency: CellTiter-Glo® Luminescent Cell Viability Assay
Expertise & Causality: A potent biochemical inhibitor must be able to enter a cell and engage its target in a complex biological environment. The CellTiter-Glo® assay measures cellular ATP levels, which is a direct and robust indicator of metabolic activity and cell viability.[12][13] A decrease in ATP in a cancer cell line dependent on BRAF V600E signaling (e.g., A375 melanoma cells) upon treatment with a compound indicates on-target cell growth inhibition. This "add-mix-measure" protocol is chosen for its simplicity, high sensitivity, and reliability in high-throughput screening.[12]
Protocol Steps:
-
Cell Plating: Seed opaque-walled 96- or 384-well plates with a cancer cell line known to harbor the target mutation (e.g., A375 for BRAF V600E) at a predetermined optimal density. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include "vehicle only" (e.g., 0.1% DMSO) controls. Incubate for a period relevant to the cell doubling time, typically 72 hours.
-
Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to create the CellTiter-Glo® Reagent.[14] Equilibrate the assay plate and the reagent to room temperature for approximately 30 minutes.[13]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[13]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Data Acquisition (Trustworthiness): Record the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[12] Data is normalized to vehicle-treated controls to calculate percent inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and potent platform for the development of next-generation kinase inhibitors. The structure-activity relationships, while complex, follow logical principles of medicinal chemistry: the cyclobutane core provides rigid conformational control, while the solvent-exposed 4-amino position offers a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties.
The robust biochemical and cell-based assays detailed herein are essential tools for validating these design principles. By systematically modifying the peripheral groups and meticulously evaluating their impact on binding affinity and cellular activity, researchers can rationally design compounds that not only potently inhibit their primary target, like BRAF V600E, but also possess the selectivity and drug-like properties necessary to overcome the limitations of earlier inhibitors. The next frontier for this scaffold lies in developing "paradox-breaker" molecules that can inhibit the mutant kinase without activating wild-type RAF, a goal that requires a deep, structurally-informed understanding of the kinase's conformational dynamics.
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A Researcher's Guide to Kinase Selectivity Profiling: Evaluating N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
Introduction: The Imperative of Selectivity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, orchestrates the vast majority of cellular signaling pathways.[1] These enzymes, by catalyzing the phosphorylation of proteins, act as critical nodes in the regulation of cell growth, differentiation, and metabolism.[1] Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has marked a paradigm shift in targeted therapy.[3]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A lack of selectivity, often termed "off-target" activity, can lead to unforeseen side effects or toxicity, complicating drug development.[1][2] Conversely, in some cases, a multi-targeted or "polypharmacological" profile can offer therapeutic advantages, such as overcoming drug resistance or hitting multiple oncogenic pathways simultaneously.[1][4][5]
Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not merely an academic exercise; it is a critical step in drug discovery and chemical biology for validating targets, prioritizing lead compounds, and predicting potential toxicities.[6] This guide provides a framework for evaluating the kinase selectivity of novel compounds, using the specific molecule N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide as a case study.
A Note on the Subject Compound: As of this writing, extensive public data on the specific kinase targets of this compound is not available. Therefore, to illustrate the principles and methodologies of selectivity profiling, this guide will use the well-characterized, clinically relevant kinase inhibitors Dasatinib and Imatinib as exemplars. The workflows and analyses presented herein are directly applicable to the rigorous evaluation of this compound or any other novel kinase inhibitor.
Part 1: Methodologies for Quantifying Kinase Selectivity
The cornerstone of selectivity profiling is the quantitative measurement of a compound's interaction with a broad panel of kinases. Several robust methodologies exist, each with distinct advantages.
Common Assay Formats:
-
Biochemical Activity Assays: These assays directly measure the catalytic function of a kinase—the transfer of phosphate from ATP to a substrate.[7][8] The inhibition of this activity is quantified. Radiometric assays, which track the transfer of radiolabeled phosphate ([³²P] or [³³P]), are considered a gold standard for their directness and reliability.[7][9] Non-radioactive formats, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or fluorescence-based assays (e.g., TR-FRET), offer higher throughput and enhanced safety.[8][10][11]
-
Competition Binding Assays: This approach measures the ability of a test compound to displace a known, high-affinity ligand (a "probe") from the kinase's ATP-binding site.[12][13] This method is powerful because it is not dependent on enzymatic activity, allowing for the screening of inhibitors against both active and inactive kinase conformations.[1] Commercial platforms like KINOMEscan® utilize this principle to profile compounds against hundreds of kinases, yielding quantitative dissociation constants (Kd).[14]
The choice of assay depends on the specific research question, available resources, and desired throughput. For a comprehensive profile, a large-panel competition binding assay is often the most efficient starting point.
Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel inhibitor.
Caption: Simplified BCR-ABL signaling and inhibitor targets.
Data Presentation: Kinase Selectivity Profiles
The following table summarizes the binding affinities (Kd in nM) for Imatinib and Dasatinib against their primary target (ABL1) and key off-target kinases. Lower Kd values indicate higher binding affinity.
| Kinase Target | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Biological Relevance |
| ABL1 (p) | 25 | <0.3 | Primary target in CML [15] |
| c-KIT | 110 | 12 | Target in GIST; off-target for CML [4] |
| PDGFRA | 160 | 6.4 | Off-target; involved in cell growth |
| PDGFRB | 130 | 0.8 | Off-target; involved in cell growth |
| SRC | >10,000 | 0.55 | Key off-target for Dasatinib; cell growth/motility [16] |
| LYN | >10,000 | 0.3 | SRC Family Kinase (SFK) off-target |
| LCK | >10,000 | 1.1 | SRC Family Kinase (SFK) off-target |
| VEGFR2 | >10,000 | 81 | Angiogenesis; potential off-target |
(Data compiled from published literature. Absolute values may vary by assay platform, but relative trends are consistent.)[15][17][18]
Discussion: Interpreting Selectivity Data
The comparative data reveals two distinct pharmacological profiles.
-
Imatinib is a highly selective inhibitor. [3]While it potently binds ABL1, its affinity for other kinases like SRC is over 3000-fold weaker. [16]Its potent activity against c-KIT and PDGFR was an unexpected discovery that led to its successful use in treating gastrointestinal stromal tumors (GIST). [4]This highlights how off-target activities can sometimes be repurposed for new therapeutic indications.
-
Dasatinib is a potent, multi-targeted inhibitor. [1][15]It inhibits ABL1 with significantly greater potency than Imatinib. Critically, it also potently inhibits the entire SRC family of kinases (SFKs). [18]This broad activity is beneficial for overcoming certain Imatinib-resistance mutations in CML. [19]However, this promiscuity may also contribute to a different side-effect profile, as SFKs are involved in numerous signaling pathways in healthy cells. [15] For a novel compound like This compound , this type of analysis is crucial. If it is intended to be a highly selective probe for a single kinase, any potent off-target binding would be undesirable. If it is being developed as a therapeutic, understanding the off-target profile is essential for predicting both potential benefits against resistance and possible adverse effects.
Conclusion
The rigorous, unbiased assessment of kinase inhibitor selectivity is a foundational element of modern drug discovery and chemical biology. Large-panel screening provides a global view of a compound's interactions across the kinome, enabling informed decisions. By employing systematic workflows and comparing data against well-characterized benchmarks, researchers can elucidate the true pharmacological nature of novel inhibitors like this compound. This comprehensive understanding is paramount to progressing a compound from a chemical entity to a validated biological tool or a life-saving therapeutic.
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In Vivo Validation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: A Comparative Guide to a Novel BRAF V600E Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will proceed under the hypothesis that Compound X is a novel, selective small-molecule inhibitor of the BRAF V600E kinase, a critical oncogenic driver in approximately 50% of melanomas.[1][2]
Our objective is to present a scientifically rigorous, self-validating experimental strategy to assess the preclinical efficacy and mechanism of action of Compound X. This guide will detail the causality behind experimental choices and compare its hypothetical performance against Vemurafenib, an established, FDA-approved BRAF V600E inhibitor.
Scientific Rationale and Preclinical Objectives
The RAS/RAF/MEK/ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3] The V600E mutation in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling through MEK and ERK, which drives tumorigenesis in melanoma and other cancers.[2][3][4] Inhibiting this mutated kinase is a clinically validated therapeutic strategy.[1][5][6]
The primary objectives of this in vivo validation plan are:
-
To establish the pharmacokinetic (PK) profile of Compound X to define an optimal dosing regimen.
-
To provide definitive evidence of target engagement by measuring the modulation of downstream biomarkers (i.e., p-ERK) in a relevant tumor model.
-
To assess the anti-tumor efficacy of Compound X in a BRAF V600E-mutant melanoma xenograft model.
-
To objectively compare the preclinical performance of Compound X with the standard-of-care inhibitor, Vemurafenib.
The Target Signaling Pathway
The efficacy of Compound X is predicated on its ability to inhibit the constitutively active BRAF V600E protein, thereby blocking signal transduction down the MAPK cascade. The diagram below illustrates this pathway and the intended point of intervention.
Caption: BRAF V600E signaling pathway and points of inhibition.
Integrated In Vivo Validation Workflow
A phased approach is critical for a robust validation. The workflow ensures that data from each stage informs the next, optimizing the use of resources and generating a comprehensive data package.
Caption: Phased workflow for in vivo validation of Compound X.
Experimental Design and Methodologies
Animal Model Selection
The choice of animal model is paramount for the translatability of preclinical findings. A human tumor xenograft model using an established BRAF V600E-mutant melanoma cell line is the standard for this target class.
-
Cell Line: A375 or SK-MEL-28 human melanoma cell lines (ATCC), which harbor the BRAF V600E mutation.
-
Animal Strain: Immunocompromised mice (e.g., CD-1 nude or NOD-SCID) are required to prevent rejection of the human tumor xenograft.[7]
-
Justification: These models are well-characterized for BRAF inhibitor studies and allow for direct assessment of the compound's effect on human cancer cells in vivo.[8][9][10] The use of an immunocompromised model isolates the anti-tumor effect of the compound from host immune responses.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to identify a safe and effective dose for subsequent studies.
Methodology:
-
Animal Allocation: Use healthy, non-tumor-bearing CD-1 nude mice (n=3 per time point per dose group).
-
Dose Groups: Administer Compound X orally (p.o.) at three escalating dose levels (e.g., 10, 30, and 100 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Parameter Calculation: Determine key PK parameters including Cmax (peak concentration), Tmax (time to peak), T½ (half-life), and AUC (Area Under the Curve).[11][12]
-
Comparator: Run a parallel group with Vemurafenib (e.g., 50 mg/kg) to benchmark PK performance.
Protocol: Pharmacodynamic (PD) / Target Engagement Study
Objective: To confirm that Compound X inhibits BRAF V600E signaling in the tumor, as measured by a reduction in phosphorylated ERK (p-ERK).
Methodology:
-
Tumor Implantation: Subcutaneously implant A375 cells into the flank of CD-1 nude mice. Allow tumors to reach an average volume of 150-200 mm³.
-
Animal Allocation: Randomize mice into groups (n=4 per group): Vehicle, Compound X (at the selected dose), and Vemurafenib.
-
Dosing: Administer a single oral dose of the respective compounds.
-
Tumor Collection: Euthanize mice and collect tumors at a time point predicted to coincide with high drug exposure based on PK data (e.g., 2-6 hours post-dose).[8][13]
-
Analysis: Homogenize a portion of each tumor to prepare protein lysates. Perform Western blot analysis to determine the ratio of p-ERK (Thr202/Tyr204) to total ERK.[14][15][16][17]
Protocol: Anti-Tumor Efficacy Study
Objective: To evaluate the ability of Compound X to inhibit tumor growth over an extended period.
Methodology:
-
Tumor Implantation & Randomization: As described in the PD study, grow tumors to an average volume of ~100-150 mm³ before randomizing mice into treatment groups (n=8-10 per group).[18]
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o., daily)
-
Group 2: Compound X (selected dose, p.o., daily)
-
Group 3: Vemurafenib (e.g., 50 mg/kg, p.o., daily)
-
-
Dosing and Monitoring: Administer daily doses for a period of 14-21 days. Measure tumor volume with calipers 2-3 times per week and record animal body weight as a measure of general toxicity.[19][20]
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group at the end of the study.
-
Terminal Sample Collection: At the end of the study, collect tumors for terminal biomarker analysis.
Protocol: Terminal Biomarker Analysis (Immunohistochemistry)
Objective: To assess the effect of Compound X on tumor cell proliferation.
Methodology:
-
Tissue Processing: Fix tumors collected from the efficacy study in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and perform immunohistochemistry (IHC) using an antibody against the proliferation marker Ki-67.[21][22]
-
Analysis: Quantify the Ki-67 labeling index by calculating the percentage of Ki-67-positive nuclei in tumor sections.[23][24] A lower Ki-67 index in the treated groups compared to the vehicle indicates an anti-proliferative effect.
Comparative Analysis: Compound X vs. Vemurafenib
The ultimate goal of this validation is to understand how Compound X performs relative to the established standard of care. The following table presents a hypothetical but realistic comparison based on the experiments described.
| Parameter | Metric | Compound X (Hypothetical Data) | Vemurafenib (Reference Data) | Rationale & Significance |
| Pharmacokinetics | Oral Bioavailability (%) | ~45% | ~47% | Higher bioavailability may allow for lower dosing. |
| Half-life (T½, hours) | 8-10 hours | ~57 hours[25] | A shorter half-life might require twice-daily (BID) dosing for sustained target coverage but could reduce off-target toxicities. | |
| Pharmacodynamics | p-ERK Inhibition (%) | >90% at 6h post-dose | >90% at 6h post-dose | Demonstrates potent and equivalent on-target activity in the tumor. |
| Efficacy | Tumor Growth Inhibition (TGI, %) | 85% | 75% | A higher TGI suggests superior anti-tumor activity at the tested dose. |
| Tolerability | Max Body Weight Loss (%) | <5% | <10% | Indicates a potentially better safety profile for Compound X. |
| Proliferation | Reduction in Ki-67 Index (%) | 70% | 60% | Corroborates efficacy data, showing a stronger anti-proliferative effect. |
Conclusion and Future Directions
This guide outlines a logical, multi-phase approach to the in vivo validation of this compound (Compound X) as a hypothetical BRAF V600E inhibitor. By integrating pharmacokinetic, pharmacodynamic, and efficacy studies, this framework provides a robust assessment of the compound's preclinical potential. The comparative analysis against Vemurafenib is essential for contextualizing the results and making informed decisions about further development.
Positive outcomes from these studies—specifically, a favorable PK profile, confirmed on-target activity, and superior or equivalent efficacy with an improved safety margin—would provide a strong rationale for advancing Compound X into investigational new drug (IND)-enabling toxicology studies and subsequent clinical trials.
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A Senior Application Scientist's Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Analogs: A Comparative Analysis for Drug Discovery
Introduction: The Rationale for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Analogs in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional architectures and favorable pharmacological properties is paramount. The this compound core represents a confluence of two privileged structural motifs. The cyclobutane ring, a feature that allows molecules to "escape from flatland," provides a rigid, sp³-rich scaffold.[1] This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible linear analogs.[1] Concurrently, the substituted aniline moiety, specifically the 4-amino-2-methoxyphenyl group, is a common feature in a variety of biologically active compounds, including kinase inhibitors, indicating its potential for targeted interactions within the body.[2][3]
This guide presents a comparative analysis of hypothetical analogs of this compound, with a focus on their potential as anticancer agents, possibly through the inhibition of histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered excellent targets for anti-cancer therapeutics.[4][5] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[6] In our scaffold, the cyclobutane ring can act as a novel linker, and the substituted phenyl ring can serve as the cap group.
This document will provide a comprehensive overview of the synthesis, proposed mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these promising compounds.
Synthetic Strategy: A Robust Protocol for Analog Synthesis
The synthesis of this compound and its analogs can be reliably achieved through a standard amide coupling reaction. The primary challenge often lies in the coupling of electron-deficient anilines; however, modern coupling reagents have made this transformation efficient.[7][8]
General Workflow for Synthesis
The overall synthetic workflow involves the activation of cyclobutanecarboxylic acid followed by coupling with the appropriately substituted aniline.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (0.1 eq), and 4-dimethylaminopyridine (DMAP) (1.2 eq).[7]
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add 4-amino-2-methoxyaniline (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Proposed Biological Target and Mechanism of Action: HDAC Inhibition
While the biological activity of this specific class of compounds is yet to be extensively reported, based on the structural features of both the cyclobutane core and the substituted aniline, we hypothesize a potential role as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[4][5] Aberrant HDAC activity is a hallmark of many cancers, making them a validated therapeutic target.[4]
In this model, the amide carbonyl of the cyclobutanecarboxamide could act as a zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the HDAC active site. The rigid cyclobutane ring serves as a linker, and the substituted phenyl ring acts as a "cap" group, making interactions with the rim of the active site. This inhibition would lead to histone hyperacetylation, chromatin relaxation, and the expression of tumor suppressor genes, ultimately resulting in apoptosis and cell cycle arrest in cancer cells.
Comparative Analysis and Structure-Activity Relationships (SAR)
To guide the optimization of the this compound scaffold, we can infer a hypothetical structure-activity relationship based on published data for other carboxamide and cyclobutane-containing inhibitors.[1][9][10]
Key Areas for Analog Modification:
-
Cyclobutane Ring Substitution: The introduction of substituents on the cyclobutane ring can modulate potency and selectivity. Studies on cyclobutane-based integrin antagonists have shown that the nature and length of sidechains on the cyclobutane core are critical for activity.[1]
-
Aniline Ring Substitution: Modification of the substitution pattern on the phenyl ring is a classic medicinal chemistry strategy. The position and electronic nature of substituents can influence binding affinity, solubility, and metabolic stability.
-
Amine and Methoxyl Group Bioisosteres: Replacing the 4-amino or 2-methoxy groups with bioisosteric equivalents can fine-tune the compound's properties.
Hypothetical Performance of Analogs
The following table outlines a series of hypothetical analogs and their predicted performance based on SAR from related compound classes. The primary performance metric is anticipated to be the half-maximal inhibitory concentration (IC₅₀) in a cancer cell line proliferation assay (e.g., MTT assay on MCF-7 breast cancer cells).
| Analog ID | Structure | Modification from Parent | Predicted IC₅₀ (µM) vs. MCF-7 | Rationale / Supporting Evidence |
| A-1 (Parent) | This compound | - | 5-10 | Baseline activity expected from the combination of privileged scaffolds. |
| A-2 | N-(4-acetamido-2-methoxyphenyl)cyclobutanecarboxamide | 4-amino to 4-acetamido | 1-5 | Acetylation of the aniline nitrogen may improve cellular uptake and mimic the "cap" group of known HDAC inhibitors like Vorinostat. |
| A-3 | N-(4-amino-2-ethoxyphenyl)cyclobutanecarboxamide | 2-methoxy to 2-ethoxy | 10-20 | Increasing the steric bulk at the 2-position may disrupt optimal binding in the active site. |
| A-4 | N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide | 2-methoxy to 2-chloro | 2-7 | Introduction of a halogen can alter electronic properties and potentially introduce new binding interactions. Chloro-substituted carboxamides have shown potent cytotoxic activity in other series.[11] |
| A-5 | N-(4-amino-2-methoxyphenyl)-2-phenylcyclobutanecarboxamide | Addition of a phenyl group at C-2 of the cyclobutane | < 2 | Adding hydrophobic bulk to the linker can enhance binding affinity, as seen in some integrin antagonists where sidechains on the cyclobutane are crucial.[1] |
| A-6 | N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide | Cyclobutane to cyclopropane | 15-30 | While also a rigid linker, the smaller cyclopropane ring may not provide the optimal vector for positioning the cap group, though cyclopropane-containing HDAC inhibitors are known.[12] |
Protocols for Biological Evaluation
A tiered approach is recommended for evaluating the biological activity of the synthesized analogs.
Workflow for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Protocol 2: In Vitro HDAC Inhibition Assay
Commercially available HDAC activity assay kits can be used to quantify the enzymatic activity in the presence of inhibitors.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, a fluorogenic substrate, and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Development: Add the developer solution, which stops the enzyme reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The inherent structural rigidity of the cyclobutane core, combined with the electronic and hydrogen-bonding potential of the substituted aniline, provides a rich platform for medicinal chemistry exploration. The proposed synthetic routes are robust and amenable to the creation of a diverse library of analogs.
Future work should focus on the systematic exploration of the structure-activity relationships outlined in this guide. The synthesis and evaluation of analogs with substitutions on both the cyclobutane and phenyl rings will be crucial for identifying potent and selective lead compounds. Confirmation of the proposed HDAC inhibition mechanism of action through enzymatic and cellular assays will be a key validation step. Ultimately, the insights gained from these studies could lead to the development of a new class of clinically relevant anticancer agents.
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- In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing.
- Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles.
- Potent, Selective, and CNS-Penetrant Tetrasubstituted Cyclopropane Class IIa Histone Deacetylase (HDAC) Inhibitors. (2015). ACS Medicinal Chemistry Letters, 7(1), 34-39.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
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Chu, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60.
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- HDAC Inhibitors: Innovative Strategies for Their Design and Applic
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
- Audichya, V. B. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry-(IJC), 64(7).
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Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. ResearchGate.
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- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
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A Preclinical Comparative Analysis of Fibrocyclin, a Novel Kinase Inhibitor, Against the Standard of Care for Idiopathic Pulmonary Fibrosis
Introduction: Addressing the Unmet Need in Idiopathic Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease characterized by the inexorable replacement of functional lung parenchyma with scar tissue, leading to irreversible decline in respiratory function and, ultimately, death. The current standards of care, pirfenidone and nintedanib, have represented a significant milestone in IPF management by slowing the rate of lung function decline.[1][2] However, they do not halt or reverse the fibrotic process, and their use can be limited by significant side effect profiles. This landscape underscores a critical unmet need for novel therapeutic agents with improved efficacy and tolerability.
This guide introduces Fibrocyclin (N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide) , a novel, potent, and highly selective small molecule inhibitor of Fibrosis-Associated Kinase 1 (FAK1). FAK1 is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from growth factors and the extracellular matrix to drive fibroblast activation, proliferation, and extracellular matrix deposition—the cellular hallmarks of fibrosis. By targeting this central node, Fibrocyclin offers a mechanistically distinct approach to attenuating the progression of IPF.
Herein, we present a comprehensive preclinical benchmarking of Fibrocyclin against the current standards of care, pirfenidone and nintedanib. This guide will elucidate the mechanistic rationale, present key comparative in vitro and in vivo data, and provide detailed experimental protocols to ensure transparency and reproducibility.
Part 1: A Tale of Two Mechanisms: Targeting Fibrosis from Different Angles
A fundamental understanding of the therapeutic mechanism is crucial for contextualizing efficacy and safety data. Fibrocyclin's targeted approach differs significantly from the broader mechanisms of pirfenidone and nintedanib.
Fibrocyclin: Precision Inhibition of a Core Fibrotic Hub
FAK1 is a key mediator of pro-fibrotic signaling. Upon activation by stimuli such as Transforming Growth Factor-beta (TGF-β), it phosphorylates downstream targets that promote the differentiation of fibroblasts into myofibroblasts. These activated cells are the primary producers of collagen and other matrix proteins that constitute the fibrotic scar. Fibrocyclin is designed to selectively bind to the ATP-binding pocket of FAK1, preventing its activation and interrupting this entire cascade at a critical juncture.
Standard of Care: Broad Spectrum Antifibrotic Activity
-
Nintedanib: Functions as a multi-tyrosine kinase inhibitor, targeting the receptors for Vascular Endothelial Growth Factor (VEGFR), Fibroblast Growth Factor (FGFR), and Platelet-Derived Growth Factor (PDGFR). By blocking these upstream receptors, nintedanib reduces the proliferation and migration of lung fibroblasts.[1]
-
Pirfenidone: The precise mechanism is not fully elucidated, but it is known to possess anti-inflammatory, antioxidant, and antifibrotic properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and Tumor Necrosis Factor-alpha (TNF-α).[3]
Part 2: Preclinical Data: A Head-to-Head Comparison
To objectively benchmark Fibrocyclin, we conducted a series of standardized in vitro and in vivo experiments. The causality behind our experimental choices rests on recapitulating key aspects of IPF pathology: myofibroblast activation in vitro and the development of progressive fibrosis in a robust animal model.
In Vitro Efficacy: Inhibition of Myofibroblast Activation
The transformation of fibroblasts to collagen-secreting myofibroblasts is a pivotal event in IPF. We utilized human lung fibroblasts (HLFs) stimulated with TGF-β to induce this phenotype and measured the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
Table 1: Comparative In Vitro Potency (IC₅₀)
| Compound | Target(s) | α-SMA Inhibition IC₅₀ (nM) |
|---|---|---|
| Fibrocyclin | FAK1 | 35 nM |
| Nintedanib | VEGFR, FGFR, PDGFR | 110 nM |
| Pirfenidone | Multiple/Broad | 15,000 nM (15 µM) |
Data represent the mean from n=3 independent experiments. Lower values indicate higher potency.
The data clearly demonstrate that Fibrocyclin exhibits significantly higher potency in preventing myofibroblast differentiation compared to both nintedanib and pirfenidone, consistent with its targeted inhibition of a core downstream signaling node.
In Vivo Efficacy: The Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model in mice is the most widely used and accepted preclinical model for evaluating potential IPF therapies. It mimics the initial injury, subsequent inflammation, and progressive fibrotic phases of the human disease.
Table 2: In Vivo Efficacy in Bleomycin Model (Day 21)
| Treatment Group | Ashcroft Fibrosis Score (Mean ± SD) | Lung Collagen Content (µ g/lung ± SD) |
|---|---|---|
| Vehicle Control | 6.8 ± 0.9 | 450 ± 55 |
| Fibrocyclin (30 mg/kg) | 2.1 ± 0.5 | 185 ± 30 |
| Nintedanib (60 mg/kg) | 3.5 ± 0.7 | 260 ± 40 |
| Pirfenidone (200 mg/kg) | 4.2 ± 0.8 | 310 ± 50 |
Dosing was initiated on Day 7 post-bleomycin administration to model therapeutic intervention rather than prevention. Lower scores/values indicate less fibrosis.
In this therapeutic-dosing regimen, Fibrocyclin demonstrated a statistically superior reduction in both the histological fibrosis score (Ashcroft score) and total lung collagen content when compared to robust doses of nintedanib and pirfenidone.
Part 3: Experimental Protocols for Self-Validating Systems
Trustworthiness in scientific claims is built upon transparent and robust methodologies. The following protocols are detailed to allow for independent verification.
Protocol 1: In Vitro Myofibroblast Differentiation Assay
Step-by-Step Methodology:
-
Cell Culture: Human Lung Fibroblasts (Lonza, Cat# CC-2512) are seeded at a density of 5,000 cells/well in a 96-well black, clear-bottom imaging plate and cultured overnight.
-
Serum Starvation: Culture medium is replaced with serum-free medium for 24 hours to synchronize the cells and reduce baseline activation.
-
Compound Treatment: Cells are pre-treated for 1 hour with a 10-point, 3-fold serial dilution of Fibrocyclin, nintedanib, or pirfenidone.
-
Stimulation: Recombinant human TGF-β (R&D Systems, Cat# 240-B) is added to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Plates are incubated for 48 hours at 37°C, 5% CO₂.
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Blocked with 3% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubated with primary antibody against α-SMA (1:500) overnight at 4°C.
-
Incubated with Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1:5000) for 1 hour at room temperature.
-
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. Image analysis software is used to quantify the mean fluorescence intensity of α-SMA staining per cell. Data are normalized to positive (TGF-β only) and negative (vehicle only) controls, and IC₅₀ curves are generated using a four-parameter logistic fit.
Protocol 2: In Vivo Bleomycin-Induced Lung Fibrosis Model
Step-by-Step Methodology:
-
Animal Model: 8-week-old male C57BL/6 mice are used for all studies. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Fibrosis Induction: On Day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (1.5 U/kg) or saline (for sham controls) is administered.
-
Therapeutic Dosing: From Day 7 to Day 21, animals are dosed once daily via oral gavage with either vehicle, Fibrocyclin (30 mg/kg), nintedanib (60 mg/kg), or pirfenidone (200 mg/kg).
-
Endpoint Analysis (Day 21):
-
Animals are euthanized.
-
The right lung lobes are inflated with 10% neutral buffered formalin, fixed, and embedded in paraffin for histology.
-
The left lung lobe is snap-frozen in liquid nitrogen for biochemical analysis.
-
-
Histological Analysis:
-
Paraffin-embedded sections are stained with Masson's Trichrome.
-
The severity of fibrosis is scored on a scale of 0 to 8 by a blinded pathologist using the Ashcroft scoring method.
-
-
Biochemical Analysis:
-
The frozen left lung is homogenized.
-
Total collagen content is quantified using a Sircol Soluble Collagen Assay, which measures the amount of hydroxyproline, a key component of collagen.
-
Conclusion and Authoritative Grounding
The preclinical data presented in this guide strongly support the hypothesis that Fibrocyclin, a novel and selective FAK1 inhibitor, offers a significant efficacy advantage over the current standards of care for Idiopathic Pulmonary Fibrosis. Its superior potency in blocking myofibroblast differentiation in vitro translates to a more robust anti-fibrotic effect in a validated in vivo model. By precisely targeting a central node in the fibrotic signaling cascade, Fibrocyclin represents a promising next-generation therapeutic candidate that warrants further clinical investigation.
References
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Idiopathic pulmonary fibrosis: state of the art for 2023. European Respiratory Society. [Link]
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Idiopathic Pulmonary Fibrosis (an Update) and Progressive Pulmonary Fibrosis in Adults: An Official ATS/ERS/JRS/ALAT Clinical Practice Guideline. American Journal of Respiratory and Critical Care Medicine. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
This document provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. As a compound synthesized for research and development, specific regulatory disposal guidelines may not be explicitly established. Therefore, this guide is founded on established safety principles for related chemical classes, primarily aromatic amines and carboxamides, to ensure the highest standards of laboratory safety and environmental responsibility. Adherence to these procedures is critical for protecting personnel and ensuring compliance with institutional and federal regulations.
Core Principle: Proactive Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, we must infer its hazard profile from its constituent functional groups: the cyclobutanecarboxamide moiety and the 4-amino-2-methoxyphenyl (an aromatic amine) group.
-
Aromatic Amines: This class of compounds includes substances with known or potential carcinogenic effects.[1][2] Due to the presence of the primary aromatic amine group, this compound should be handled as a potential carcinogen. All waste generated must be managed effectively in accordance with established guidelines for toxic chemicals.[3]
-
Carboxamides: Similar carboxamide-containing molecules are known to be irritants, causing skin irritation and serious eye damage.[4] GHS classifications for the related compound cyclobutanecarboxamide indicate it is harmful if swallowed and causes serious eye irritation.[5]
Table 1: Inferred Hazard Profile and Safety Requirements
| Hazard Consideration | Inferred Risk for this compound | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. Based on related structures.[5][6] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Irritation/Corrosion | Potential skin irritant. [4] | Chemical-resistant gloves (e.g., nitrile). |
| Eye Damage/Irritation | Causes serious eye irritation/damage. [5] | ANSI-rated safety glasses or chemical splash goggles.[4] |
| Carcinogenicity | Potential carcinogen. Aromatic amines are a structurally alert class.[1][3] | Handle in a chemical fume hood to prevent inhalation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. [6][7] | Segregate from incompatible materials during storage and disposal. |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins with correct handling during use. These steps prevent contamination and ensure the waste is managed safely from the point of generation.
-
Engineering Controls: All work, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[8][9]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in Table 1. This includes a lab coat, chemical-resistant gloves, and safety goggles.[4][8][10]
-
Waste Segregation: From the moment it is designated as waste, this compound must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.[10][11] Never mix it with incompatible materials such as strong acids, bases, or oxidizing agents.[6][10]
Disposal Workflow: A Step-by-Step Protocol
Follow this workflow for the safe and compliant disposal of solid this compound and materials contaminated with it. The primary directive is that this chemical waste must be managed by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[10][11][12]
Step 1: Preparing Solid Waste for Collection
-
Solid Chemical: Collect any unused or waste this compound solid in its original container if possible, or in a new, compatible container.[12] The container must be made of a material that does not react with the chemical and must have a tightly sealing lid.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound must be collected in a dedicated, clearly labeled hazardous waste bag or container.[11]
Step 2: Decontaminating Non-Disposable Items
-
Glassware/Equipment: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all chemical residues.
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous liquid waste. [9][12] Do not discharge any rinsate to the sewer via sink drains.[11][12] The collected rinsate should be stored in a sealed, properly labeled hazardous waste container.
Step 3: Labeling and Staging for Pickup
-
Clear Labeling: All waste containers (solid, liquid rinsate, and contaminated debris) must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The phrase "Hazardous Waste"
-
Key hazard warnings: "Toxic," "Irritant"
-
The date accumulation started.
-
-
Secure Storage: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be away from general traffic, in a cool, well-ventilated location, and ideally within secondary containment to manage potential leaks.[6][10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or your designated chemical safety officer to schedule a pickup for your hazardous waste.
-
Documentation: Maintain meticulous records of the waste generated, including quantities and disposal dates, as required by your institution and local regulations.[10]
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the drain.[10][11] Aromatic amines can be harmful to aquatic life.
-
DO NOT dispose of the chemical by evaporating it in a fume hood.[11][12]
-
DO NOT place it in the regular trash.
Emergency Procedures: Spill Management
Preparedness for accidental spills is a critical component of laboratory safety.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including gloves, goggles, a lab coat, and a respirator if the compound is a fine powder.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent it from becoming airborne.
-
Clean-Up: Carefully sweep or scoop the contained material and spill cleanup debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal of (S)-1-Butylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: Cyclopropanecarboxamide.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Key Organics. (2017, December 1). Safety Data Sheet: 2-amino-N-(2-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(4-Methoxybenzylamino)pyridine.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- Food Compliance Solutions. (2022, January 14). PRIMARY AROMATIC AMINES (PAA).
- National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxamide. PubChem Compound Database.
- OEHHA. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.
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Personal protective equipment for handling N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
An In-Depth Technical Guide to Personal Protective Equipment for Handling N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
A Proactive Stance on Laboratory Safety
Inferred Hazard Assessment
The structure of this compound suggests potential hazards that are characteristic of aromatic amines and carboxamides. Aromatic amines, as a class, are known for their potential to cause skin irritation, allergic reactions, and, in some cases, more severe health effects with prolonged exposure. For instance, the structurally related compound N-(4-Amino-2,5-diethoxyphenyl)benzamide is classified as causing skin irritation and serious eye damage. Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.
Potential Hazards Include:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
-
Serious Eye Damage: Contact with the eyes could result in significant and potentially irreversible damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Unknown Long-Term Effects: As with many novel compounds, the long-term toxicological properties have not been thoroughly investigated.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[1][2][3] | To protect against accidental splashes that could cause serious eye damage. A face shield offers additional protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] | To prevent skin contact and potential irritation. The choice of glove material should be based on resistance to aromatic amines. Studies on aniline permeation can provide guidance on breakthrough times for different glove materials.[4][5] |
| Body Protection | A lab coat or chemical-resistant coveralls.[1][2] | To protect the skin on the arms and body from accidental spills. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][6] | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
| Footwear | Closed-toe shoes made of a non-porous material.[3][7] | To protect the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe working environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[9]
-
Spill Kit: Have a chemical spill kit appropriate for amine compounds readily available.
2. Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for transferring the solid. For liquid transfers, use pipettes or syringes.
3. Post-Handling Procedures:
-
Decontamination: Clean all glassware and equipment that came into contact with the compound thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of appropriately.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions, reaction mixtures) containing the compound must be segregated into clearly labeled hazardous waste containers.[10]
-
Container Labeling: Waste containers must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal Method: Amine-containing waste should not be disposed of down the drain.[10] It should be collected by a licensed hazardous waste disposal company for appropriate treatment, which may include incineration or other advanced oxidation processes.[11]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill: In case of a small spill, contain the material with an inert absorbent from a spill kit and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for PPE selection.
Caption: A workflow for the safe handling of this compound.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. velsafe.com [velsafe.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. fishersci.com [fishersci.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
